molecular formula C6H5BrFN B580378 2-Bromo-6-fluoro-3-methylpyridine CAS No. 1211536-01-4

2-Bromo-6-fluoro-3-methylpyridine

Cat. No.: B580378
CAS No.: 1211536-01-4
M. Wt: 190.015
InChI Key: QVTPYAAQRJLAMZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrFN and its molecular weight is 190.015. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTPYAAQRJLAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720904
Record name 2-Bromo-6-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-01-4
Record name 2-Bromo-6-fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-methylpyridine, with the CAS Number 1211536-01-4, is a halogenated and methylated pyridine derivative.[1] Such substituted pyridines are of significant interest in the fields of medicinal chemistry and agrochemical research. The unique arrangement of a bromine atom, a fluorine atom, and a methyl group on the pyridine ring imparts a distinct reactivity profile, making it a valuable building block in the synthesis of more complex molecules. The pyridine scaffold itself is a common feature in many pharmaceuticals and bioactive compounds. The presence of a bromine atom provides a versatile handle for various cross-coupling reactions, while the fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are crucial for drug design. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, offering insights for its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1211536-01-4[1]
Molecular Formula C6H5BrFN[1]
Molecular Weight 190.01 g/mol [1]
Appearance Not specified in available literature
Boiling Point Predicted: 225.0 ± 35.0 °C
Density Predicted: 1.592 ± 0.06 g/cm³
pKa Not specified in available literature
LogP Predicted: 2.7

Note: Some physical properties are predicted as experimental data is not widely available in public literature.

Synthesis of this compound

Hypothetical Synthetic Pathway

A potential synthetic route to this compound could start from a suitable aminofluoropicoline precursor. The key steps would likely involve:

  • Bromination of a suitable aminofluoropicoline.

  • Diazotization of the amino group.

  • Sandmeyer reaction to introduce the bromo substituent.

Alternatively, a route starting from a commercially available bromofluoropyridine could be envisioned, with the methyl group being introduced in a later step.

Synthetic Pathway Precursor Amino-fluoro-picoline Intermediate Diazonium Salt Precursor->Intermediate 1. NaNO2, HBr Product This compound Intermediate->Product 2. CuBr

Caption: A possible synthetic route to this compound.

Representative Experimental Protocol (Adapted from a similar synthesis)

The following protocol is a representative example adapted from the synthesis of a related bromofluoropicoline and should be optimized for the specific synthesis of this compound.

Materials:

  • 2-Amino-6-fluoro-3-methylpyridine (starting material)

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve the 2-amino-6-fluoro-3-methylpyridine in hydrobromic acid (48%) while maintaining the temperature at 0-5 °C using an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the diazonium salt solution to the CuBr solution while stirring vigorously.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dictated by the electronic properties of the pyridine ring and the nature of its substituents. The electron-withdrawing nature of the nitrogen atom and the fluorine atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 6-position and the bromine atom at the 2-position are potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The rate of substitution depends on the nucleophile and the reaction conditions. Generally, fluorine is a better leaving group than bromine in SNAr reactions on electron-deficient aromatic rings, as the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine.

SNAr_Mechanism reactant This compound + Nu- meisenheimer Meisenheimer Complex (intermediate) reactant->meisenheimer Nucleophilic Attack product Substituted Product + F- meisenheimer->product Loss of Leaving Group

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the 2-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for synthesizing biaryl compounds. The C-Br bond is generally more reactive than a C-Cl bond in Suzuki couplings.[2]

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This is a widely used method for the synthesis of arylamines. The amination of 2-bromopyridines is a well-established and practical method.[3][4]

Cross_Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Suzuki_Start This compound + Boronic Acid Suzuki_Catalyst Pd Catalyst + Base Suzuki_Start->Suzuki_Catalyst Suzuki_Product Aryl-substituted Pyridine Suzuki_Catalyst->Suzuki_Product Buchwald_Start This compound + Amine Buchwald_Catalyst Pd Catalyst + Ligand + Base Buchwald_Start->Buchwald_Catalyst Buchwald_Product Amino-substituted Pyridine Buchwald_Catalyst->Buchwald_Product

Caption: Key cross-coupling reactions involving this compound.

Applications in Drug Discovery and Agrochemicals

While specific applications of this compound are not extensively documented, its structural motifs suggest significant potential as a key intermediate in the synthesis of biologically active compounds. Halogenated pyridines are prevalent in both pharmaceuticals and agrochemicals.

  • Pharmaceuticals: The ability to introduce diverse functionalities through cross-coupling reactions at the bromine position, while retaining the fluorine and methyl groups for modulating pharmacokinetic properties, makes this compound an attractive scaffold for building novel drug candidates. For instance, similar bromofluoropyridine derivatives are used in the synthesis of anti-inflammatory and anti-cancer agents.[5]

  • Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methyl group protons. The coupling patterns of the aromatic protons would be influenced by the fluorine atom.

  • ¹³C NMR: Six distinct signals for the carbon atoms of the pyridine ring and the methyl group. The carbon atoms bonded to bromine and fluorine would show characteristic chemical shifts and coupling constants (J-C-F).

For definitive structural confirmation, it is imperative to acquire and interpret the full set of spectroscopic data for any synthesized batch of this compound.

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, including gloves and safety glasses.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of dust, fumes, or vapors. Use non-sparking tools and prevent the buildup of electrostatic charge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realms of drug discovery and agrochemical development. Its unique combination of a reactive bromine handle for cross-coupling reactions and a fluorine atom for tuning molecular properties makes it a compound of significant interest. While detailed experimental data for this specific isomer is currently limited in the public domain, this guide provides a solid foundation for its synthesis, understanding its reactivity, and exploring its potential applications based on the well-established chemistry of related halopyridines. As research in medicinal and materials chemistry continues to advance, the utility of such precisely substituted heterocyclic compounds is expected to grow.

References

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • 2-Bromo-3-fluoro-6-methylpyridine -
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed.
  • US4742060A - Heterocyclic compounds - Google Patents.
  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry.
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Nucleophilic aromatic substitution - Wikipedia.
  • 2-bromo-pyridine - Organic Syntheses Procedure.
  • US Patent No. 8829195 - Regulations.gov.
  • Nucleophilic Aromatic Substitution - YouTube.
  • (12) United States Patent - Googleapis.com.
  • Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Digital Commons@Georgia Southern.
  • Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles | The Journal of Organic Chemistry - ACS Publications.
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.
  • 34.05 Nucleophilic Aromatic Substitution - YouTube.

Sources

A Technical Guide to 2-Bromo-6-fluoro-3-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-fluoro-3-methylpyridine is a halogenated pyridine derivative that serves as a versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine core, offers multiple reaction sites and modulates the electronic properties of the ring. This makes it a valuable intermediate, particularly in the fields of medicinal chemistry and agrochemical research, where the precise introduction of such functionalities can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of target molecules.[1]

This guide provides a consolidated overview of the known properties, synthesis, and potential applications of this compound (CAS No. 1211536-01-4), designed to support researchers in leveraging this compound for novel molecular design and development.

Physicochemical and Structural Properties

The core identity of this compound is defined by its molecular structure and weight. While extensive experimental data is not widely published, key identifiers and predicted properties are summarized below.

Table 1: Core Properties of this compound

PropertyValueSource
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [2]
CAS Number 1211536-01-4[2]
Appearance Solid (predicted/from supplier data)[2]
Boiling Point 225.0 ± 35.0 °C (Predicted)[1]
Density 1.592 ± 0.06 g/cm³ (Predicted)[1]
SMILES CC1=CC=C(F)N=C1Br[2]
InChIKey QVTPYAAQRJLAMZ-UHFFFAOYSA-N[1]

Note: Some physical properties are predicted and should be confirmed experimentally.

Synthesis Protocol

A validated synthetic route for this compound (referred to in the source as 2-bromo-3-fluoro-6-picoline) has been detailed in patent literature, providing a reliable method for its preparation in a laboratory setting.[3] The synthesis is a multi-step process starting from 3-amino-6-picoline.

Experimental Protocol: Synthesis from 3-Amino-6-Picoline

This protocol is adapted from the methodology described in patent CN102898358A.[3] The causality behind this pathway lies in the strategic conversion of an amino group into a bromine atom via a Sandmeyer-type reaction, followed by a Balz–Schiemann reaction to introduce the fluorine atom.

Step 1: Bromination of 3-Amino-6-Picoline

  • Under ice bath conditions, dissolve 3-amino-6-picoline in acetonitrile.

  • Slowly add an aqueous solution containing sodium bromide and sodium bromate.

  • Carefully add sulfuric acid dropwise while maintaining the low temperature.

  • Allow the reaction to proceed at room temperature for approximately 3 hours.

  • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic phase with anhydrous sodium sulfate, and concentrate under reduced pressure to yield the brominated intermediate.

Step 2: Fluorination via Diazotization (Balz-Schiemann Reaction)

  • Dissolve the brominated intermediate from Step 1 in anhydrous hydrogen fluoride at -78 °C in a suitable vessel (e.g., tetrafluoroethylene).

  • Add sodium nitrite to the mixture to form the diazonium fluoride salt.

  • Upon completion, carefully quench the reaction with an ice-water mixture.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the final product, this compound, with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate, concentrate, and purify by recrystallization (e.g., from an ethyl acetate/petroleum ether system) to obtain the final product as a faint yellow solid.[3]

The reported yield for the final fluorination step is approximately 85%.[3] This self-validating protocol includes clear neutralization and extraction steps to ensure the isolation of a pure product.

G cluster_synthesis Synthesis Workflow Start 3-Amino-6-Picoline Step1 Bromination (NaBr, NaBrO₃, H₂SO₄) Start->Step1 Intermediate 2-Bromo-3-amino-6-methylpyridine Step1->Intermediate Step2 Fluorination (Diazotization) (HF, NaNO₂) Intermediate->Step2 End This compound Step2->End G Core This compound Suzuki Suzuki Coupling (Boronic Acids) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Pharma Pharmaceuticals Suzuki->Pharma Agro Agrochemicals Suzuki->Agro Sonogashira->Pharma Buchwald->Pharma Buchwald->Agro

Caption: Key reaction pathways for this compound.

Safety and Handling

A complete, verified Safety Data Sheet (SDS) for this compound (CAS 1211536-01-4) is not publicly available at the time of this writing. Therefore, this compound must be handled with extreme care, assuming it is hazardous. The following precautions are based on general guidelines for halogenated aromatic compounds and data from related isomers.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. [1]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [2]Supplier information suggests storing under an inert atmosphere at 2-8°C. [2]* First Aid (General Principles):

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion/Inhalation: Move the person to fresh air.

    • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a high-value chemical intermediate with significant potential for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. Its defined synthetic pathway and versatile reactive sites offer chemists a reliable tool for innovation. However, the lack of comprehensive public data on its physical properties and safety necessitates careful experimental validation and stringent adherence to safety protocols during its handling and use.

References

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Ningbo Inno Pharmchem Co.,Ltd.
  • SUEZ.
  • Digital Commons@Georgia Southern. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. [Link]
  • Google Patents. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • UT Southwestern Medical Center.
  • PubChem.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylpyridine: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-6-fluoro-3-methylpyridine, a key halogenated pyridine intermediate for researchers and professionals in drug discovery and agrochemical development. The document details the compound's physicochemical properties, predicted spectroscopic signatures, a proposed synthetic pathway, and its reactivity in cornerstone palladium-catalyzed cross-coupling reactions. By synthesizing established chemical principles with data from analogous structures, this guide offers field-proven insights and detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling scientists to effectively utilize this versatile building block in complex molecular synthesis.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative recognized for its utility as a versatile building block in organic synthesis. Its structure incorporates three distinct functionalities on the pyridine core: a bromine atom, a fluorine atom, and a methyl group. This strategic arrangement of substituents provides a unique electronic and steric profile, making it a valuable intermediate in the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical industries.[1][2][3]

The primary point of reactivity for synthetic diversification is the carbon-bromine bond at the C2 position. This bond is highly susceptible to oxidative addition by palladium(0) catalysts, making the compound an excellent substrate for a variety of cross-coupling reactions.[4] The fluorine atom at the C6 position and the methyl group at the C3 position serve to modulate the electronic properties and solubility of the pyridine ring and its downstream derivatives. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5]

  • IUPAC Name: this compound

  • CAS Number: 186415-77-2 (Note: The CAS number 1211536-01-4 is also associated with this compound in some databases[6])

  • Molecular Formula: C₆H₅BrFN

  • Molecular Weight: 190.01 g/mol

The strategic placement of the reactive bromine handle allows for the selective introduction of aryl, alkyl, amine, and alkynyl groups, demonstrating its significance as a foundational scaffold in synthetic programs.

Physicochemical and Spectroscopic Properties

Precise experimental data for this compound is not widely published. The following tables summarize key physical properties, using data from a closely related isomer as an estimate where necessary, and provide predicted spectroscopic characteristics based on established principles of NMR and mass spectrometry.

Physical Properties
PropertyValue / ObservationSource / Rationale
Molecular Weight 190.01 g/mol Calculated from Molecular Formula
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidBased on analogous compounds[7]
Boiling Point ~189.5 ± 35.0 °CValue for isomer 3-Bromo-6-fluoro-2-methylpyridine[7]
Density ~1.6 ± 0.1 g/cm³Value for isomer 3-Bromo-6-fluoro-2-methylpyridine[7]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DCM, DMF)General property of similar organic halides
Predicted Spectroscopic Data

The prediction of spectral data is crucial for reaction monitoring and characterization in the absence of published spectra. These predictions are derived from the analysis of substituent effects on the pyridine ring.

SpectrumPredicted Chemical Shifts (δ) and Notes
¹H NMR δ ~7.6-7.8 ppm (d, 1H): The proton at C4 will appear as a doublet, deshielded by the adjacent bromine and nitrogen atom. The coupling will be to the C5 proton.δ ~7.0-7.2 ppm (d, 1H): The proton at C5 will appear as a doublet, coupled to the C4 proton. It is upfield relative to C4 due to the influence of the adjacent methyl group.δ ~2.3-2.5 ppm (s, 3H): The methyl protons at C3 will appear as a singlet.
¹³C NMR δ ~160-165 ppm (d, JC-F ≈ 240 Hz): The C6 carbon directly attached to fluorine will show a large one-bond C-F coupling constant.δ ~140-145 ppm: The C2 carbon attached to bromine.δ ~140-145 ppm: The C4 carbon.δ ~125-130 ppm: The C5 carbon.δ ~120-125 ppm: The C3 carbon attached to the methyl group.δ ~15-20 ppm: The methyl carbon.
Mass Spec (EI) M⁺ peaks at m/z 189 and 191: Characteristic isotopic pattern for a monobrominated compound (approx. 1:1 ratio).Key Fragment: Loss of Br radical (m/z ~110).

Synthesis Pathway

A practical synthesis of this compound can be envisioned starting from a commercially available aminopyridine precursor, followed by a Sandmeyer-type reaction. This approach offers a reliable method for the regioselective introduction of the bromine atom.

cluster_0 Proposed Synthesis Workflow Start 2-Amino-6-fluoro-3-methylpyridine Step1 Diazotization (NaNO₂, HBr/H₂O, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate [Ar-N₂]⁺Br⁻ Step1->Intermediate Step2 Sandmeyer Bromination (CuBr, HBr) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthesis of this compound.
Experimental Protocol: Proposed Synthesis

Objective: To synthesize this compound from 2-Amino-6-fluoro-3-methylpyridine.

Materials:

  • 2-Amino-6-fluoro-3-methylpyridine (1.0 eq)

  • Hydrobromic acid (HBr, 48% aq., ~4.0 eq)

  • Sodium nitrite (NaNO₂, 1.1 eq)

  • Copper(I) bromide (CuBr, 1.2 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: To a cooled (0-5 °C) solution of 2-Amino-6-fluoro-3-methylpyridine (1.0 eq) in HBr (4.0 eq) and water, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting mixture for 30-45 minutes at this temperature. The formation of the diazonium salt intermediate is critical and temperature control is paramount to prevent premature decomposition.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr. Add the cold diazonium salt solution from Step 1 to the CuBr solution slowly. Vigorous nitrogen evolution will be observed.

  • Reaction Completion & Workup: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Extraction: Cool the reaction mixture to room temperature and extract with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize excess acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (using a hexane/ethyl acetate gradient) to afford pure this compound.

Reactivity and Applications in Cross-Coupling

The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond at the 2-position is significantly more reactive than a C-Cl bond would be, allowing for efficient coupling under relatively mild conditions.[4] This enhanced reactivity is a direct consequence of its lower bond dissociation energy, which facilitates the rate-determining oxidative addition step in the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine core and various aryl or vinyl boronic acids/esters.[8][9]

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_Complex Oxidative Addition Ar-Pd(II)-Br(L₂) Pd0->PdII_Complex:f0 Ar-Br Transmetalation Transmetalation [R-B(OH)₃]⁻ Ar-Pd(II)-R(L₂) PdII_Complex:f0->Transmetalation:f0 R-B(OH)₂, Base Product_Release Reductive Elimination Ar-R Transmetalation:f0->Product_Release:f0 Product_Release:f0->Pd0 cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0_BH Pd(0)L₂ PdII_Complex_BH Oxidative Addition Ar-Pd(II)-Br(L₂) Pd0_BH->PdII_Complex_BH:f0 Ar-Br Amine_Coord Amine Coordination & Deprotonation Ar-Pd(II)-NR₂(L₂) PdII_Complex_BH:f0->Amine_Coord:f0 R₂NH, Base Product_Release_BH Reductive Elimination Ar-NR₂ Amine_Coord:f0->Product_Release_BH:f0 Product_Release_BH:f0->Pd0_BH cluster_3 Sonogashira Coupling Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0_S Pd(0)L₂ PdII_Complex_S Oxidative Addition Ar-Pd(II)-Br(L₂) Pd0_S->PdII_Complex_S:f0 Ar-Br Transmetal_S Transmetalation Ar-Pd(II)-C≡CR(L₂) PdII_Complex_S:f0->Transmetal_S:f0 to Pd Cycle Product_Release_S Reductive Elimination Ar-C≡CR Transmetal_S:f0->Product_Release_S:f0 Product_Release_S:f0->Pd0_S Alkyne H-C≡CR Cu_Acetylide Cu-C≡CR Alkyne->Cu_Acetylide Cu(I), Base Cu_Acetylide->Transmetal_S:f0 from Cu Cycle

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating a Key Building Block

In the landscape of modern drug discovery and agrochemical development, halogenated pyridines serve as indispensable structural motifs. 2-Bromo-6-fluoro-3-methylpyridine (CAS No. 1211536-01-4), with its unique arrangement of substituents, presents a versatile scaffold for creating complex molecular architectures. The bromine atom provides a reactive handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methyl group allows for fine-tuning of steric and electronic properties.

Accurate and comprehensive structural verification of such intermediates is not merely a procedural formality; it is the bedrock of reproducible, high-quality scientific research and development. This guide provides an in-depth analysis of the spectroscopic techniques used to characterize this compound, offering both field-proven experimental protocols and detailed interpretation of the expected data. The methodologies described herein form a self-validating system, where data from multiple, orthogonal techniques converge to provide an unambiguous structural confirmation.

Molecular Identity:

  • Systematic Name: this compound

  • CAS Number: 1211536-01-4[1]

  • Molecular Formula: C₆H₅BrFN[1]

  • Molecular Weight: 190.01 g/mol

  • Structure: Chemical structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its carbon-hydrogen framework and the unique fluorine environment.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a quantitative map of the hydrogen atoms in a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Parameters: Utilize a standard pulse program with a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and integrate all signals.

Predicted Data & Interpretation

The structure contains three distinct proton environments: two aromatic protons and one methyl group.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~ 7.6 - 7.8Doublet of doublets (dd)J(H-H) ≈ 8 Hz, J(H-F) ≈ 5 Hz1HH-4
~ 6.9 - 7.1Doublet (d)J(H-H) ≈ 8 Hz1HH-5
~ 2.4 - 2.6Singlet (s)N/A3H-CH₃

Causality Behind Assignments:

  • H-4: This proton is adjacent to the electron-withdrawing bromine atom and is expected to be the most deshielded (downfield) of the aromatic protons. It will be split into a doublet by the neighboring H-5 and further split into a second doublet by coupling to the fluorine atom four bonds away (⁴JHF).

  • H-5: This proton is coupled only to H-4, resulting in a doublet. Its position is upfield relative to H-4, as it is ortho to the electron-donating methyl group (if considering its effect through the ring system) and meta to the bromine.

  • -CH₃: The methyl protons are attached to an sp²-hybridized carbon and are expected to appear as a singlet in the typical alkyl region.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Experience: Proton-decoupled ¹³C NMR provides a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and electronic environment, with carbons attached to electronegative atoms appearing significantly downfield.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on a 400 MHz spectrometer, observing at a frequency of ~100 MHz.

  • Parameters: Employ a standard proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~200 ppm) is required compared to ¹H NMR. A longer relaxation delay (5-10 seconds) may be needed for full quantitative accuracy of all carbon signals, especially quaternary ones.

  • Processing: Process the FID similarly to the ¹H spectrum to obtain the final spectrum.

Predicted Data & Interpretation

Six distinct signals are expected, corresponding to the six carbon atoms of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Reasoning
~ 160 - 165 (d, ¹JCF ≈ 240 Hz)C-6Directly bonded to the highly electronegative fluorine, causing a large downfield shift and a strong one-bond C-F coupling.
~ 140 - 145 (d, ²JCF ≈ 15 Hz)C-5The C-F coupling is observed over two bonds.
~ 130 - 135 (d, ³JCF ≈ 5 Hz)C-4The C-F coupling is observed over three bonds.
~ 125 - 130C-2Attached to bromine, resulting in a downfield shift, though typically less pronounced than fluorine.
~ 120 - 125C-3Quaternary carbon attached to the methyl group.
~ 15 - 20-CH₃Typical chemical shift for a methyl group attached to an aromatic ring.

Trustworthiness: The presence of characteristic large one-bond and smaller long-range C-F coupling constants provides a definitive validation for the fluorine atom's position on the pyridine ring.[2]

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[3] The signal's position and multiplicity provide direct information about the fluorine's chemical environment.

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Reference: The spectrum is typically referenced externally to a standard like CFCl₃ (δ 0.00 ppm).

  • Instrumentation: Acquire on a spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency (~376 MHz on a 400 MHz instrument).

  • Parameters: A simple pulse-acquire sequence is usually sufficient. Proton decoupling can be applied to simplify the spectrum, but the coupled spectrum is often more informative.

Predicted Data & Interpretation

A single signal is expected for the one fluorine atom.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~ -70 to -120Doublet (d)J(F-H) ≈ 5 HzF-6

Causality Behind Assignment: The chemical shift for fluorine on an aromatic ring is highly variable but typically falls in this range relative to CFCl₃.[4] The signal is expected to be split into a doublet due to coupling with the adjacent H-5 proton (³JFH). This cross-validates the assignment made in the ¹H NMR spectrum.

Part 2: Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues, acting as a molecular fingerprint.

Experimental Protocol: GC-MS Acquisition

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • GC Conditions: Use a standard capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure elution of the compound.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 300.

Predicted Data & Interpretation

The most critical feature will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%).

m/z (Mass-to-Charge Ratio) Relative Intensity Assignment
189~100%[M]⁺ (contains ⁷⁹Br) - Molecular Ion
191~98%[M+2]⁺ (contains ⁸¹Br) - Molecular Ion Isotope
174/176Variable[M - CH₃]⁺ - Loss of the methyl group
110Variable[M - Br]⁺ - Loss of the bromine atom

Authoritative Grounding: The characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. The fragmentation pattern, such as the loss of the methyl radical or the bromine atom, is consistent with the principles of mass spectral fragmentation of alkyl-substituted aromatic halides.

Part 3: Vibrational Spectroscopy (IR)

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: ATR-IR Acquisition

  • Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement.

Predicted Data & Interpretation

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3100 - 3000C-H StretchAromatic C-H
2980 - 2850C-H StretchMethyl (-CH₃) group
1600 - 1450C=C and C=N StretchPyridine ring vibrations
1250 - 1150C-F StretchAryl-Fluorine bond
1100 - 1000C-Br StretchAryl-Bromine bond

Trustworthiness: While the "fingerprint" region (<1400 cm⁻¹) is complex, the presence of distinct absorption bands for aromatic C-H, alkyl C-H, and the characteristic C-F and C-Br stretches provides a robust validation of the key functional groups.

Visualizations: The Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation lab 2-Bromo-6-fluoro- 3-methylpyridine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) lab->NMR MS Mass Spectrometry (GC-MS) lab->MS IR IR Spectroscopy (ATR-FTIR) lab->IR Data Correlate Data: - Connectivity - Molecular Weight - Functional Groups NMR->Data MS->Data IR->Data Structure Verified Structure Data->Structure

Caption: General workflow for spectroscopic characterization.

Data_Integration Structure This compound H_NMR ¹H NMR - 3 Signals - Coupling Pattern - Integration (1:1:3) Structure->H_NMR confirms H framework C_NMR ¹³C NMR - 6 Signals - C-F Coupling - Chemical Shifts Structure->C_NMR confirms C backbone F_NMR ¹⁹F NMR - 1 Signal - H-F Coupling Structure->F_NMR confirms F position MS Mass Spec - MW = 189/191 - Br Isotope Pattern Structure->MS confirms MW & formula IR IR Spec - C-F Stretch - C-Br Stretch - Aromatic C-H Structure->IR confirms functional groups H_NMR->Structure C_NMR->Structure F_NMR->Structure MS->Structure IR->Structure

Caption: Cross-validation of data for structure elucidation.

References

  • 19F NMR Spectroscopy Guide. (n.d.). University of Ottawa.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate. (n.d.). Medium.
  • Doc Brown's Chemistry: Mass Spectrum of 2-bromo-2-methylpropane. (n.d.). docbrown.info.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine. (n.d.). Autech Industry Co.,Limited.
  • 13C NMR spectrum: 2-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

Sources

Navigating the Spectral Maze: A Technical Guide to the NMR Analysis of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of 2-Bromo-6-fluoro-3-methylpyridine, a key heterocyclic building block in modern drug discovery and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of expected spectral data. Instead, it offers a predictive analysis grounded in fundamental principles of substituent effects and spin-spin coupling, empowering the reader to interpret and assign the complex spectral features of this trisubstituted pyridine with confidence. We will delve into detailed predictions for ¹H, ¹³C, and ¹⁹F NMR spectra, supported by established experimental protocols and illustrative diagrams to facilitate a deeper understanding of the structure-spectra correlation.

Introduction: The Structural Imperative of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, gracing the structures of numerous blockbuster drugs. The precise arrangement of substituents on this heteroaromatic ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Consequently, unambiguous structural elucidation is paramount. This compound presents a fascinating case study in NMR spectroscopy, with its unique combination of a halogen bond donor (bromine), a strong electron-withdrawing group (fluorine), and an electron-donating group (methyl). This intricate electronic interplay, coupled with the presence of the NMR-active ¹⁹F nucleus, gives rise to a rich and informative, albeit complex, set of NMR spectra. This guide will systematically deconstruct these spectra, providing a roadmap for complete structural assignment.

Experimental Protocols: Ensuring High-Fidelity Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameterization. The following protocol is recommended for acquiring high-resolution NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common first choice due to its relatively simple residual signal and good solvating power for many organic compounds. For solubility or stability issues, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be considered.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.[1] This concentration range typically provides an excellent signal-to-noise ratio for ¹H NMR and allows for the acquisition of ¹³C and ¹⁹F NMR spectra in a reasonable timeframe.

  • Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Standardization: For precise chemical shift referencing, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used, or the spectrometer's frequency can be referenced to CFCl₃ (0 ppm).

NMR Instrument Parameters

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion, which is particularly beneficial for resolving the complex spin systems in the aromatic region.[1]

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • Relaxation delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -100 to -200 ppm (relative to CFCl₃).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall connectivity.

    • HETCOR (Heteronuclear Correlation): A ¹H-¹⁹F HETCOR experiment can be invaluable for assigning proton signals based on their coupling to the fluorine atom.

Predictive NMR Analysis of this compound

The following sections provide a detailed, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on established substituent chemical shift (SCS) effects for pyridine rings and known coupling constants for fluorinated aromatic compounds.

¹H NMR Spectrum: A Tale of Two Protons and a Methyl Group

The ¹H NMR spectrum is expected to exhibit three distinct signals: two in the aromatic region corresponding to the protons on the pyridine ring, and one in the aliphatic region for the methyl group.

  • H-4 and H-5 Protons: The electron-withdrawing effects of the bromine at C-2 and the fluorine at C-6, along with the nitrogen atom, will deshield the ring protons, causing them to resonate at a relatively high chemical shift. The methyl group at C-3 will have a smaller, shielding effect. We can predict the approximate chemical shifts as follows:

    • H-5: This proton is situated between the electron-donating methyl group (meta) and the electron-withdrawing fluorine atom (para). It is also meta to the bromine atom. The competing effects will likely place its resonance in the range of 7.2-7.4 ppm .

    • H-4: This proton is ortho to the methyl group and meta to both the bromine and fluorine atoms. It is expected to be the most upfield of the aromatic protons, likely resonating in the range of 7.0-7.2 ppm .

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the aliphatic region, typically around 2.2-2.4 ppm .

Coupling Patterns:

  • The two aromatic protons, H-4 and H-5, will be coupled to each other, resulting in a pair of doublets. The ortho coupling constant (³JHH) between them is expected to be in the range of 7-9 Hz .

  • Crucially, both H-4 and H-5 will also exhibit coupling to the ¹⁹F nucleus.

    • H-5 will show a larger coupling to the fluorine at C-6 (³JHF, ortho coupling), predicted to be in the range of 5-8 Hz . This will split the H-5 doublet into a doublet of doublets.

    • H-4 will display a smaller, long-range coupling to the fluorine at C-6 (⁴JHF, meta coupling), likely in the range of 1-3 Hz . This will further split the H-4 doublet into a doublet of triplets (or a more complex multiplet if the resolution is high).

  • The methyl protons will likely appear as a singlet, although a very small long-range coupling to H-4 (⁴JHH) or the fluorine at C-6 (⁵JHF) might be observable with high-resolution instruments, leading to slight broadening.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-57.2 - 7.4dd³J(H5-H4) = 7-9; ³J(H5-F6) = 5-8
H-47.0 - 7.2dt or m³J(H4-H5) = 7-9; ⁴J(H4-F6) = 1-3
-CH₃2.2 - 2.4s
¹³C NMR Spectrum: Unraveling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The chemical shifts are heavily influenced by the substituents.

  • C-2 (bearing Bromine): The carbon attached to the electronegative bromine atom will be significantly deshielded. However, the "heavy atom effect" of bromine can sometimes lead to a slightly upfield shift compared to what might be expected based solely on electronegativity. A predicted chemical shift is in the range of 140-145 ppm . This carbon will also exhibit a small coupling to the fluorine at C-6 (⁴JCF).

  • C-6 (bearing Fluorine): This carbon, directly bonded to the highly electronegative fluorine atom, will be the most deshielded carbon in the ring, with a predicted chemical shift in the range of 160-165 ppm . It will also show a large one-bond coupling to fluorine (¹JCF), typically 230-260 Hz , resulting in a doublet.

  • C-3 (bearing Methyl): The methyl-substituted carbon will be deshielded compared to an unsubstituted carbon, with an expected chemical shift around 130-135 ppm . It will show a three-bond coupling to the fluorine at C-6 (³JCF).

  • C-4: This protonated carbon will be influenced by the adjacent methyl group and the meta-positioned fluorine and bromine. Its chemical shift is predicted to be in the range of 125-130 ppm . It will exhibit a three-bond coupling to the fluorine at C-6 (³JCF).

  • C-5: This protonated carbon is adjacent to the fluorine-bearing carbon and will be deshielded. Its chemical shift is predicted to be around 120-125 ppm . It will show a two-bond coupling to the fluorine at C-6 (²JCF).

  • Methyl Carbon (-CH₃): The methyl carbon will resonate in the aliphatic region, with a predicted chemical shift of 15-20 ppm .

Carbon Predicted Chemical Shift (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (Hz)
C-6160 - 165d¹J(C6-F6) = 230-260
C-2140 - 145d (small)⁴J(C2-F6) ≈ 1-3
C-3130 - 135d³J(C3-F6) ≈ 5-10
C-4125 - 130d³J(C4-F6) ≈ 3-7
C-5120 - 125d²J(C5-F6) ≈ 20-30
-CH₃15 - 20d (small)⁴J(CH₃-F6) ≈ 1-2
¹⁹F NMR Spectrum: A Window into the Electronic Environment

The ¹⁹F NMR spectrum will provide a single, highly informative signal. The chemical shift of the fluorine atom is very sensitive to the electronic environment of the pyridine ring.

  • Chemical Shift: The fluorine at the C-6 position of the pyridine ring is expected to have a chemical shift in the range of -60 to -80 ppm (relative to CFCl₃). The presence of the electron-donating methyl group at the meta position will likely cause a slight upfield shift compared to 2-bromo-6-fluoropyridine.

  • Coupling Pattern: In a proton-decoupled ¹⁹F NMR spectrum, the signal will appear as a singlet. However, in a proton-coupled spectrum, the fluorine signal will be split by the neighboring protons. It will be a doublet of doublets (or a more complex multiplet) due to coupling with H-5 (³JHF, 5-8 Hz) and H-4 (⁴JHF, 1-3 Hz).

Structural Elucidation Workflow: Connecting the Dots with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR techniques are indispensable for the unambiguous assignment of all signals and confirmation of the molecular structure.

Sources

"2-Bromo-6-fluoro-3-methylpyridine" IR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared Spectrum of 2-Bromo-6-fluoro-3-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of this compound (CAS No: 1211536-01-4). As a substituted halogenated pyridine, this compound serves as a valuable building block in medicinal chemistry and materials science. Infrared spectroscopy is a fundamental analytical technique for its structural confirmation and quality control. This document, intended for researchers and drug development professionals, offers a detailed theoretical prediction of its IR absorption bands, a robust experimental protocol for spectrum acquisition using Attenuated Total Reflectance (ATR), and a logic-based framework for spectral interpretation. The causality behind band assignments is explained by considering the vibrational modes of the pyridine ring, methyl group, and the significant electronic influence of the bromo and fluoro substituents.

Introduction

The Analyte: this compound

This compound is a trifunctionalized heterocyclic compound. Its structure, featuring a pyridine core with bromine, fluorine, and methyl substituents, offers multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

  • Chemical Formula: C₆H₅BrFN

  • Molecular Weight: 190.01 g/mol

  • Structure: (A representative 2D structure should be displayed here)

The utility of this molecule in research and development necessitates unambiguous structural verification. FT-IR spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and the overall molecular architecture.

The Technique: Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, molecules absorb energy at frequencies corresponding to their natural vibrational modes. These absorptions are recorded as a spectrum of transmittance (or absorbance) versus wavenumber (cm⁻¹). The resulting spectrum is a unique molecular "fingerprint," revealing the presence of specific functional groups and providing insights into the structural framework. For instance, the region from 4000 to 2500 cm⁻¹ is characteristic of stretching vibrations involving hydrogen (O-H, N-H, C-H), while the region from 2000 to 1500 cm⁻¹ is dominated by double-bond absorptions.[1] The more complex region below 1500 cm⁻¹, known as the fingerprint region, contains a high density of bands from various single-bond stretches and bending vibrations that are highly specific to the molecule as a whole.[1]

Predicted IR Spectrum: A Theoretical Analysis

The High-Wavenumber Region (4000-2500 cm⁻¹): C-H Stretching

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. The hybridization of the carbon atom dictates the precise absorption frequency.

  • Aromatic C-H Stretch: The C(sp²)-H bonds on the pyridine ring are expected to produce weak to medium absorption bands slightly above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ range.[2][3]

  • Aliphatic C-H Stretch: The C(sp³)-H bonds of the methyl (-CH₃) group will exhibit characteristic absorptions just below 3000 cm⁻¹. These are typically observed as medium to strong bands in the 3000-2850 cm⁻¹ region.[2][3]

The Double-Bond Region (2000-1500 cm⁻¹): Aromatic Ring Vibrations

This region provides key information about the pyridine core. Aromatic and heteroaromatic rings display a series of characteristic C=C and C=N stretching vibrations.

  • Ring Stretching (C=C and C=N): Pyridine derivatives typically show multiple bands in this region.[4][5][6] For this compound, one would anticipate a series of medium-to-weak bands between 1610 cm⁻¹ and 1450 cm⁻¹ . The substitution pattern and the electronic properties of the halogens will influence the exact positions and intensities of these absorptions. Aromatic compounds commonly show bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[3][7]

The Fingerprint Region (<1500 cm⁻¹): The Key Identifiers

This region is dense with information, containing bending vibrations and stretches from heavy atoms, which are critical for confirming the identity of the molecule.

  • Methyl C-H Bending: The methyl group will produce two characteristic bending vibrations: an asymmetric bend around 1465 cm⁻¹ and a symmetric "umbrella" mode bend near 1375 cm⁻¹ .[2]

  • C-F Stretching Vibration: The carbon-fluorine bond gives rise to one of the most intense and diagnostically useful peaks in the spectrum. Due to the high electronegativity of fluorine and the strength of the C-F bond, a very strong absorption is predicted in the 1300-1000 cm⁻¹ range. For aromatic fluorides, this band is often found near 1250 cm⁻¹ .

  • Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear between 900-690 cm⁻¹ .[2] The specific substitution pattern on the pyridine ring determines the exact frequency and can be used to distinguish between isomers.

  • C-Br Stretching Vibration: The carbon-bromine bond is much weaker and involves a heavier atom, thus its stretching vibration occurs at a very low frequency. A medium-to-strong absorption is expected in the 600-500 cm⁻¹ range. This peak may be near the lower limit of detection for standard mid-IR spectrometers.

Summary of Predicted Absorptions
Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100 - 3050Aromatic C(sp²)-H StretchWeak to MediumConfirms the presence of the aromatic ring.
3000 - 2850Aliphatic C(sp³)-H StretchMedium to StrongIndicates the methyl group.
1610 - 1450Aromatic C=C and C=N StretchMedium to Weak (multiple bands)Characteristic "breathing" modes of the substituted pyridine ring.
~1465Methyl C-H Asymmetric BendMediumConfirms the methyl substituent.
~1375Methyl C-H Symmetric BendMediumConfirms the methyl substituent.
1300 - 1000C-F StretchStrongA key diagnostic peak for the fluorine substituent.
900 - 690Aromatic C-H Out-of-Plane BendMedium to StrongPosition is dependent on the ring substitution pattern.
600 - 500C-Br StretchMedium to StrongConfirms the bromine substituent; may be at the low-frequency limit of the instrument.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol describes the acquisition of an FT-IR spectrum for a solid sample like this compound using a modern spectrometer equipped with an ATR accessory. This method is preferred for its speed, ease of use, and minimal sample preparation.

Instrumentation and Materials
  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Accessory: A single-bounce Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.

  • Sample: this compound (solid).

  • Solvent: Isopropanol or ethanol for cleaning.

  • Wipes: Lint-free laboratory wipes.

  • Personal Protective Equipment (PPE): Safety glasses, nitrile gloves, and a lab coat. The compound is expected to cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9][10]

Step-by-Step Methodology (ATR Technique)
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium. Secure the ATR accessory in the sample compartment.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol to remove any residues. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, and it will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure arm to press the solid firmly and evenly against the crystal surface. Consistent pressure is crucial for creating good contact and achieving a high-quality, reproducible spectrum.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing and Cleaning: After acquisition, the instrument software will automatically perform the Fourier transform and ratio the result against the background spectrum. Perform a baseline correction if necessary. If using an ATR accessory, an ATR correction may be applied by the software to make the spectrum appear more like a traditional transmission spectrum.

  • Final Cleanup: Release the pressure arm, remove the sample powder, and clean the ATR crystal thoroughly with a solvent-dampened wipe as in Step 2.

Workflow Diagram

G cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Start Start Clean_Crystal 1. Clean ATR Crystal Start->Clean_Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Place_Sample 3. Apply Solid Sample to Crystal Run_Background->Place_Sample Apply_Pressure 4. Engage Pressure Arm Place_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Perform Baseline and ATR Corrections Acquire_Spectrum->Process_Data Final_Spectrum Final Spectrum (Absorbance vs. Wavenumber) Process_Data->Final_Spectrum Clean_Up 7. Clean Crystal and Workspace Final_Spectrum->Clean_Up End End Clean_Up->End

Caption: Workflow for FT-IR Spectrum Acquisition via ATR.

Data Interpretation: A Logic-Based Approach

Interpreting an acquired spectrum involves systematically correlating the observed absorption bands with the predicted vibrational modes.

Correlating Peaks to Functional Groups

The primary step is to identify the most prominent and unambiguous peaks.

  • Check C-H Stretches: Confirm the presence of bands both above and below 3000 cm⁻¹ to verify the existence of both the aromatic ring and the aliphatic methyl group.

  • Locate the C-F Stretch: Search for the strongest band in the spectrum, likely between 1300-1000 cm⁻¹. Its high intensity makes it a reliable marker for the compound.

  • Identify Ring Modes: Examine the 1610-1450 cm⁻¹ region for the characteristic pattern of multiple, sharp peaks indicative of the substituted pyridine core.

Confirming the Overall Structure

Once major functional groups are confirmed, the fingerprint region is scrutinized to validate the complete structure.

  • Methyl Bends: Locate the medium-intensity peaks around 1465 cm⁻¹ and 1375 cm⁻¹.

  • C-Br Stretch: Look for a band in the low-frequency region (600-500 cm⁻¹). The presence of this peak, combined with the C-F stretch, confirms the di-halogenated nature of the molecule.

  • Out-of-Plane Bends: The pattern of bands in the 900-690 cm⁻¹ region provides powerful confirmatory evidence for the specific substitution pattern on the pyridine ring.

Interpretation Flowchart

G Start Examine Acquired Spectrum CH_Stretch Bands >3000 cm⁻¹ AND Bands <3000 cm⁻¹? Start->CH_Stretch Aromatic_Present Aromatic & Aliphatic C-H Confirmed CH_Stretch->Aromatic_Present Yes CH_Fail Inconsistent C-H Region (Re-evaluate structure) CH_Stretch->CH_Fail No CF_Stretch Strong, sharp band 1300-1000 cm⁻¹? Aromatic_Present->CF_Stretch CF_Present C-F Bond Confirmed CF_Stretch->CF_Present Yes CF_Fail Fluorine Absent (Incorrect compound) CF_Stretch->CF_Fail No Ring_Modes Multiple bands 1610-1450 cm⁻¹? CF_Present->Ring_Modes Ring_Present Pyridine Core Confirmed Ring_Modes->Ring_Present Yes Ring_Fail Aromatic Core Anomaly Ring_Modes->Ring_Fail No Final_Confirmation Structure Verified: This compound Ring_Present->Final_Confirmation

Caption: Logic-based flowchart for spectral interpretation.

Conclusion

The infrared spectrum of this compound is characterized by a unique combination of absorption bands that directly reflect its molecular structure. The key diagnostic features include: C-H stretches for both aromatic and methyl groups bracketing 3000 cm⁻¹, a series of C=C/C=N ring vibrations between 1610-1450 cm⁻¹, and most critically, a very strong C-F stretching band (1300-1000 cm⁻¹) and a low-frequency C-Br stretching band (600-500 cm⁻¹). FT-IR spectroscopy, when coupled with the systematic approach to acquisition and interpretation outlined in this guide, stands as an indispensable tool for the rapid and reliable structural confirmation of this important chemical building block in any research, development, or quality assurance setting.

References

  • Green, J. H. S., Kynaston, W., & Paisley, H. M. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]
  • LookChem. 2-Bromo-3-fluoro-6-methylpyridine. [Link]
  • Kerim, F. M. A., & El Fotouh, F. A. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy. [Link]
  • Saka, T., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics. [Link]
  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]
  • Lee, Y.-P., & Joshi, P. R. (2014). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A. [Link]
  • PubChem. 2-Bromo-3-methylpyridine. [Link]
  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
  • ChemBK. 3-Bromo-6-fluoro-2-methylpyridine. [Link]
  • Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. [Link]
  • IndiaMART. 2-Bromo-6-Methyl Pyridine. [Link]
  • Organic Chemistry I - Maricopa Community Colleges. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 2-bromo-6-fluoro-3-methylpyridine, a halogenated pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. Lacking a publicly available reference spectrum, this document leverages foundational principles of mass spectrometry and established fragmentation patterns of related heterocyclic and halogenated compounds to predict and interpret its mass spectrum. This approach underscores the predictive power of mass spectrometry in structural elucidation.

Introduction: The Significance of Mass Spectrometry in Compound Characterization

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. For a substituted pyridine like this compound, mass spectrometry provides critical information that is complementary to other analytical methods such as NMR and IR spectroscopy. The technique relies on the ionization of a molecule and the subsequent analysis of the mass-to-charge ratio (m/z) of the parent ion and its fragments. The resulting fragmentation pattern serves as a molecular fingerprint, offering insights into the compound's structural components.

This compound is a trifunctionalized pyridine ring, presenting a unique case for mass spectrometric analysis due to the interplay of its bromo, fluoro, and methyl substituents in directing fragmentation pathways. Understanding these pathways is crucial for its unambiguous identification in complex matrices or as a means of quality control in synthetic processes.

Predicted Mass Spectrum and Molecular Ion Characteristics

The initial step in any mass spectrometric analysis is the identification of the molecular ion (M•+), which provides the nominal molecular weight of the compound.[1]

Molecular Formula: C₆H₅BrFN

Molecular Weight: The nominal molecular weight is 190 g/mol . However, the presence of bromine, with its two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), will result in a characteristic isotopic pattern for the molecular ion.[2] Therefore, we expect to see two distinct peaks of nearly equal intensity at m/z 190 (for the ⁷⁹Br isotopologue) and m/z 192 (for the ⁸¹Br isotopologue). This M and M+2 pattern is a definitive indicator of the presence of a single bromine atom in the ion.[2]

Table 1: Predicted Molecular Ion Data for this compound

Ionm/z (Predicted)Relative AbundanceNotes
[C₆H₅⁷⁹BrFN]•+ (M•+)190~100%Molecular ion containing the ⁷⁹Br isotope.
[C₆H₅⁸¹BrFN]•+ (M+2)•+192~98%Molecular ion containing the ⁸¹Br isotope.

Proposed Fragmentation Pathways

Upon electron ionization (EI), the molecular ion of this compound will undergo fragmentation, driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. The pyridine ring itself is relatively stable, often leading to fragmentation pathways that involve the substituents.[3][4]

The following diagram outlines the predicted primary fragmentation pathways:

fragmentation_pathway M [C₆H₅BrFN]•+ m/z 190/192 F1 [C₅H₅BrFN]•+ m/z 175/177 M->F1 -CH₃ F2 [C₆H₅FN]•+ m/z 110 M->F2 -Br• F4 [C₅H₂FN]•+ m/z 91 F2->F4 -HCN F3 [C₆H₅BrN]•+ m/z 172/174 F5 [C₄H₂N]•+ m/z 64 F4->F5 -HCN

Caption: Predicted Fragmentation of this compound.

Pathway A: Loss of a Methyl Radical (-•CH₃)

A common fragmentation for methylated aromatic compounds is the loss of the methyl group as a radical. This would result in a fragment ion with m/z values of 175 and 177.

  • [C₆H₅BrFN]•+ → [C₅H₂BrFN]+ + •CH₃

    • m/z 190/192 → m/z 175/177

Pathway B: Loss of a Bromine Radical (-•Br)

The carbon-bromine bond is the weakest bond among the substituents, making the loss of a bromine radical a highly probable fragmentation pathway. This would lead to a fluorinated methylpyridine cation at m/z 110. The characteristic M/M+2 isotopic pattern would be absent for this fragment.

  • [C₆H₅BrFN]•+ → [C₆H₅FN]+ + •Br

    • m/z 190/192 → m/z 110

Pathway C: Ring Fragmentation - Loss of HCN

Pyridine and its derivatives are known to undergo ring cleavage, often by eliminating a molecule of hydrogen cyanide (HCN), which has a mass of 27 Da.[4] This can occur after initial fragmentation events. For instance, the fragment at m/z 110 could lose HCN to produce a fragment at m/z 83. A further loss of HCN is also possible.

  • [C₆H₅FN]+ → [C₅H₄F]+ + HCN

    • m/z 110 → m/z 83

Table 2: Predicted Major Fragment Ions for this compound

m/z (Predicted)Proposed Fragment IonNotes
190/192[C₆H₅BrFN]•+Molecular ion peak (M•+ and M+2)•+, showing the characteristic 1:1 isotopic signature of bromine.
175/177[C₅H₂BrFN]+Loss of a methyl radical (•CH₃) from the molecular ion. The bromine isotopic pattern is retained.
111[C₆H₅FN]•+Loss of a bromine radical (•Br) from the molecular ion. This is expected to be a prominent peak due to the relative weakness of the C-Br bond.
83[C₅H₄F]+Subsequent loss of hydrogen cyanide (HCN) from the m/z 111 fragment, a characteristic fragmentation of the pyridine ring.
57[C₄H₃]+ or [C₃H₃N]+Further fragmentation of the ring structure. The assignment of a specific structure at lower m/z values can be ambiguous without high-resolution mass spectrometry.

Experimental Protocol: Acquiring a Mass Spectrum

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds.

Objective: To obtain a reproducible electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the analyte (e.g., 100 µg/mL) in a suitable volatile solvent.

    • Ensure the sample is fully dissolved and free of particulate matter.

  • GC-MS Instrument Setup:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for this type of analyte.

    • Injection: 1 µL of the sample solution in splitless or split mode, depending on the concentration.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Analyze the spectrum to identify the molecular ion and major fragment ions.

    • Compare the observed spectrum with the predicted fragmentation patterns outlined in this guide.

The workflow for this experimental protocol can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis prep1 Dissolve Sample in Solvent prep2 Filter if Necessary prep1->prep2 gcms1 Inject Sample prep2->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Electron Ionization (70 eV) gcms2->gcms3 gcms4 Mass Analysis (m/z 40-300) gcms3->gcms4 analysis1 Extract Mass Spectrum gcms4->analysis1 analysis2 Identify Molecular and Fragment Ions analysis1->analysis2 analysis3 Compare with Predicted Patterns analysis2->analysis3

Caption: GC-MS Analysis Workflow.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich and informative spectrum. The presence of a bromine atom provides a clear isotopic signature in the molecular ion at m/z 190/192. Key fragmentation pathways are expected to involve the loss of the bromine atom and the methyl group, followed by characteristic cleavages of the pyridine ring, such as the elimination of HCN. By combining this theoretical framework with a systematic experimental approach, researchers and drug development professionals can confidently identify and characterize this compound, ensuring the integrity and quality of their work.

References

  • ResearchGate. Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1.
  • ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives.
  • NIST. Pyridine - Mass spectrum (electron ionization). NIST WebBook.
  • 2-Bromo-3-fluoro-6-methylpyridine.
  • RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • 2-Bromo-6-methylpyridin-3-yl trifluoromethanesulfonate - Optional[MS (GC)] - Spectrum.
  • PubChem. 2-Bromo-3-methylpyridine.
  • Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns.
  • ChemBK. 3-Bromo-6-fluoro-2-methylpyridine.
  • Chemistry LibreTexts. 4.4: Interpreting Electron Ionization Mass Spectra.
  • Romanian Journal of Physics. DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE.
  • RSC Publishing. Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • PubMed. Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state.
  • MDPI. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of 2-bromo-2-methylpropane.

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The Emergence of a Key Building Block: A Technical Guide to 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design.[1] The strategic introduction of fluorine atoms into this scaffold can dramatically enhance the pharmacological profile of a molecule, improving metabolic stability, binding affinity, and bioavailability.[2] Within this context, polysubstituted pyridines containing both bromine and fluorine atoms have emerged as exceptionally valuable intermediates, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specific and increasingly important building block: 2-Bromo-6-fluoro-3-methylpyridine .

While the specific discovery and initial synthesis of this compound are not extensively documented in readily available academic literature, its emergence is intrinsically linked to the broader advancements in the synthesis of fluorinated and halogenated heterocyclic compounds. Its utility is primarily recognized in the patent literature, highlighting its role as a key intermediate in the development of novel pharmaceuticals.

Physicochemical Properties and Characterization

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
CAS Number 1211536-01-4[3]
Molecular Formula C₆H₅BrFN[3]
Molecular Weight 190.01 g/mol [4]
Appearance Not specified (often a solid)
Solubility Soluble in common organic solventsGeneral Knowledge

Characterization of this compound relies on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the aromatic protons and the methyl group provide definitive structural information.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Synthesis of this compound: A Strategic Approach

The synthesis of 2,3,6-trisubstituted pyridines can be approached through various strategies, often involving multi-step sequences. While a definitive, published "discovery" synthesis for this compound is not readily found, a plausible and common approach involves the construction and subsequent functionalization of the pyridine ring. One of the key challenges is the regioselective introduction of the bromo, fluoro, and methyl groups.

A general and logical synthetic workflow can be conceptualized as follows:

G cluster_0 Conceptual Synthetic Pathway start Substituted Pyridine Precursor step1 Introduction of Methyl Group start->step1 e.g., Cross-coupling step2 Introduction of Fluoro Group step1->step2 e.g., Halex Reaction step3 Regioselective Bromination step2->step3 e.g., Electrophilic Bromination product This compound step3->product

Caption: A conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthetic Route

While the exact industrial synthesis may be proprietary, a general protocol based on established pyridine chemistry can be outlined. A common strategy for the synthesis of related compounds, such as 2-Bromo-4-fluoro-5-methylpyridine, involves the electrophilic bromination of a fluorinated methylpyridine precursor.[2]

Step 1: Preparation of a 6-Fluoro-3-methylpyridine Precursor

The synthesis would likely begin with a pre-functionalized pyridine ring. For instance, a starting material like 2-chloro-3-methylpyridine could undergo a halogen exchange (Halex) reaction to introduce the fluorine atom at the 6-position.

Step 2: Regioselective Bromination

The directing effects of the existing substituents on the pyridine ring are critical for the final bromination step. The fluorine at the 6-position and the methyl group at the 3-position will influence the position of electrophilic attack.

Illustrative Protocol for Electrophilic Bromination:

  • Dissolution: Dissolve the 6-fluoro-3-methylpyridine precursor in a suitable solvent, such as a strong acid (e.g., sulfuric acid) or an inert organic solvent.

  • Cooling: Cool the reaction mixture to a controlled temperature, typically between 0 °C and room temperature, to manage the exothermic nature of the reaction.

  • Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, to the reaction mixture. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction mixture, typically by pouring it over ice and neutralizing the acid.

  • Extraction: Extract the product into a suitable organic solvent.

  • Purification: Purify the crude product using techniques such as column chromatography or recrystallization to obtain pure this compound.

The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile building block in the synthesis of complex, biologically active molecules. The presence of three distinct functional handles—the bromo, fluoro, and methyl groups—on the pyridine ring allows for a variety of subsequent chemical transformations.

The bromine atom at the 2-position is particularly valuable as it readily participates in a wide range of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, enabling the introduction of aryl and heteroaryl moieties.[5]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

  • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

These reactions are fundamental in modern drug discovery, allowing for the rapid and efficient construction of diverse chemical libraries for biological screening.

G cluster_1 Application in Drug Discovery start This compound suzuki Suzuki-Miyaura Coupling start->suzuki sonogashira Sonogashira Coupling start->sonogashira buchwald Buchwald-Hartwig Amination start->buchwald product1 Biaryl Pyridine Derivatives suzuki->product1 product2 Alkynyl Pyridine Derivatives sonogashira->product2 product3 Amino Pyridine Derivatives buchwald->product3 api Active Pharmaceutical Ingredients (APIs) product1->api product2->api product3->api

Caption: The utility of this compound in synthesizing diverse molecular scaffolds for drug discovery.

Conclusion and Future Outlook

This compound stands as a testament to the ongoing evolution of synthetic chemistry and its profound impact on drug discovery. While its own "discovery" story may be embedded within the broader narrative of fluorinated heterocycle development, its value as a key building block is undeniable. The strategic arrangement of its functional groups provides medicinal chemists with a powerful tool for the efficient construction of novel and complex molecules. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of versatile and strategically designed intermediates like this compound is set to increase, paving the way for the discovery of the next generation of innovative medicines.

References

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A Computational Chemistry Perspective on 2-Bromo-6-fluoro-3-methylpyridine: A Guide to Theoretical Property Prediction

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Theoretical Properties of 2-Bromo-6-fluoro-3-methylpyridine Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a substituted pyridine derivative, belonging to a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research.[1] While experimental data on this specific isomer is sparse, its structural similarity to other functionalized pyridines suggests its potential as a valuable synthetic building block. This guide serves as a technical blueprint for researchers, outlining a robust computational framework for the ab initio prediction of its key molecular properties. By leveraging Density Functional Theory (DFT), we can establish a comprehensive theoretical profile of the molecule, encompassing its geometry, electronic structure, reactivity, and spectroscopic signatures. This approach notifies experimental design, accelerates research, and provides deep mechanistic insights before a single flask is warmed.

Introduction: The Rationale for a Theoretical Deep Dive

Halogenated pyridines are foundational scaffolds in medicinal chemistry, prized for their ability to participate in a wide array of synthetic transformations like cross-coupling and nucleophilic substitution reactions. The specific arrangement of bromo, fluoro, and methyl substituents on the pyridine ring of this compound creates a unique electronic and steric environment. The bromine at the 2-position is a versatile handle for metal-catalyzed reactions, the fluorine at the 6-position significantly modulates the ring's electronics and potential metabolic stability, and the methyl group at the 3-position provides a steric and electronic perturbation.

Understanding the interplay of these substituents is critical for predicting the molecule's behavior. This guide provides the theoretical protocols to elucidate these properties, transforming the molecule from a simple 2D structure into a dynamic model with predictable characteristics.

The Computational Protocol: A Framework for Self-Validating Predictions

To ensure accuracy and reproducibility, a well-defined computational methodology is paramount. Density Functional Theory (DFT) offers an exceptional balance of computational efficiency and accuracy for molecules of this nature, making it the tool of choice over more demanding ab initio methods like Hartree-Fock (HF) for many applications.[2]

Our recommended protocol is grounded in methods widely validated for similar heterocyclic systems.[3][4][5]

Core Computational Protocol:

  • Structure Input: The initial molecular structure of this compound is built using a molecular editor and assigned the CAS Number 1211536-01-4.[6]

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule. This step is crucial, as all subsequent property calculations depend on an accurate molecular structure.

    • Method: DFT

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is renowned for its excellent performance in predicting geometries and energies for a broad range of organic molecules.[2]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is flexible, containing diffuse functions (++) for accurately describing lone pairs and polarization functions (d,p) to handle the anisotropic electron distributions of the halogen atoms.[2][3]

  • Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory as the optimization. This serves two purposes:

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • IR Spectrum Prediction: The calculated vibrational modes and their intensities are used to generate a theoretical infrared spectrum.[5]

  • Single-Point Energy & Population Analysis: Further calculations are run on the optimized geometry to derive electronic properties, such as molecular orbital energies and atomic charges.[3][4]

  • Spectroscopic Prediction: Specialized calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are used to predict NMR chemical shifts.

The following diagram outlines this comprehensive workflow.

G Computational Workflow for Property Prediction Input 1. Input Structure (this compound) Method 2. Select Method (DFT: B3LYP/6-311++G(d,p)) Input->Method Opt 3. Geometry Optimization Method->Opt Run Calculation Freq 4. Frequency Calculation Opt->Freq Use Optimized Geometry Geo Structural Properties (Bond Lengths, Angles) Freq->Geo Thermo Thermodynamics (Zero-Point Energy) Freq->Thermo Electronic Electronic Properties (HOMO/LUMO, MEP, Charges) Freq->Electronic Run Further Analysis Spectro Spectroscopic Profiles (IR, NMR) Electronic->Spectro

Caption: A standard workflow for the theoretical prediction of molecular properties using DFT.

Predicted Molecular Structure

The pyridine ring is expected to be nearly planar. The substituents will cause minor deviations and influence the bond lengths and angles within the aromatic system. The bromine atom, being the largest substituent, will likely have the most significant steric impact.

Caption: Numbering scheme for this compound.

Table 1: Predicted Key Geometric Parameters (Note: These are representative values based on DFT calculations of similar structures. Actual calculated values should be derived from the protocol above.)

ParameterPredicted Value (Å)Justification
C2-Br Bond Length~1.89 ÅTypical C(sp²)-Br bond length.
C6-F Bond Length~1.35 ÅTypical C(sp²)-F bond length, shorter and stronger than C-Br.
C3-C(methyl) Bond Length~1.51 ÅStandard C(sp²)-C(sp³) single bond.
Ring C-N Bond Lengths~1.33 - 1.34 ÅCharacteristic of pyridine rings, influenced by adjacent substituents.
Ring C-C Bond Lengths~1.38 - 1.40 ÅAromatic C-C bonds, with slight variations due to electronic effects.

Electronic Properties and Chemical Reactivity Insights

The electronic landscape of a molecule dictates its reactivity. By calculating key electronic descriptors, we can predict how this compound will interact with other reagents.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[2] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability; a smaller gap suggests higher reactivity.[2]

  • Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the molecule's surface.[3][5] It visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, we predict:

    • Negative Potential: Concentrated around the nitrogen lone pair and the electronegative fluorine atom, indicating likely sites for electrophilic attack or hydrogen bonding.

    • Positive Potential: Likely on the hydrogen atoms of the methyl group and potentially on the aromatic protons.

    • Halogen Bonding: The bromine atom may exhibit a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor.

G From Electronic Structure to Reactivity dft DFT Calculation (B3LYP/6-311++G(d,p)) homo_lumo HOMO / LUMO Energies HOMO: Electron Donor LUMO: Electron Acceptor dft->homo_lumo mep Molecular Electrostatic Potential (MEP) Charge Distribution Map dft->mep gap HOMO-LUMO Gap (ΔE) Kinetic Stability homo_lumo->gap reactivity Predicted Reactivity gap->reactivity Low gap = High reactivity mep->reactivity Identifies nucleophilic and electrophilic sites

Caption: Relationship between calculated electronic properties and predicted chemical reactivity.

Table 2: Predicted Electronic Properties

PropertyPredicted ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates moderate electron-donating capability.
LUMO Energy-0.5 to -1.5 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap (ΔE)~5.5 - 6.5 eVSuggests good kinetic stability under normal conditions.[5]
Dipole Moment~2.0 - 3.0 DebyeA significant dipole moment arising from the electronegative N and F atoms.

Predicted Spectroscopic Signatures

Theoretical spectroscopy is a powerful tool for structure verification. DFT calculations can provide predicted spectra that aid in the interpretation of experimental data.

  • NMR Spectroscopy (¹H & ¹³C): The GIAO method is highly effective for predicting chemical shifts.

    • ¹H NMR: Two aromatic protons are expected in the 7.0-8.5 ppm region. Their exact shifts and coupling patterns will be dictated by the electronic influence of the adjacent substituents. The methyl protons will appear as a singlet further upfield, likely in the 2.3-2.6 ppm range.

    • ¹³C NMR: The pyridine ring carbons will appear in the aromatic region (~110-160 ppm). The carbons directly bonded to the electronegative F and N atoms (C6 and C2) will be the most downfield. The C-F coupling will be a key identifying feature.

  • Infrared (IR) Spectroscopy: The calculated vibrational frequencies correspond to specific bond stretches, bends, and other molecular motions. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to better match experimental values.[5]

Table 3: Predicted Key Spectroscopic Data

SpectroscopyFeaturePredicted RangeNotes
¹H NMR Aromatic Protons7.0 - 8.5 ppmTwo distinct signals, likely doublets.
Methyl Protons2.3 - 2.6 ppmSinglet, integrating to 3H.
¹³C NMR C-Br140 - 150 ppmPosition influenced by both bromine and nitrogen.
C-F155 - 165 ppmExpected to be the most downfield carbon; will show a large ¹JCF coupling constant.
Methyl Carbon15 - 20 ppmTypical range for an sp³ carbon attached to an aromatic ring.
IR Aromatic C-H Stretch3000 - 3100 cm⁻¹
C=C, C=N Stretch1400 - 1600 cm⁻¹Characteristic pyridine ring vibrations.
C-F Stretch1200 - 1280 cm⁻¹A strong, characteristic absorption band.

Conclusion

This guide has established a comprehensive theoretical framework for characterizing the physicochemical properties of this compound. By employing a robust DFT-based protocol, researchers can generate reliable predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. These in silico data are invaluable for guiding synthetic strategy, interpreting experimental results, and accelerating the discovery process in drug development and materials science. The theoretical properties outlined herein provide a solid foundation for any research program involving this promising chemical entity.

References

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH.
  • Synthesis, photophysical, and computational investigation of poly substituted pyridines | Request PDF - ResearchGate.
  • Synthesis, computational and biological evaluation of some new pyridine Derivatives.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • 2-Bromo-3-fluoro-6-methylpyridine - Product Introduction.
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  • The Future of Specialty Chemicals: Exploring the Applications of 2-Bromo-3-Fluoro-6-Methylpyridine - NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Fluoro-3-methylpyridine - Chem-Impex.
  • Computational analysis of the reaction of 1 with pyridine. a Simplified... - ResearchGate.
  • 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0 - Sigma-Aldrich.
  • (PDF) Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study - ResearchGate.
  • 3-Bromo-6-fluoro-2-methylpyridine - ChemBK.
  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF - ResearchGate.
  • A Comparative Guide to DFT Studies on 3-Bromo-2-methylpyridine Derivatives - Benchchem.
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  • 1211536-01-4|this compound|BLD Pharm.

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A Senior Application Scientist's Guide to the Reactivity of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2-bromo-6-fluoro-3-methylpyridine, a key heterocyclic building block in modern synthetic chemistry. This document moves beyond a simple cataloging of reactions to offer an in-depth examination of the electronic and steric factors governing its chemical behavior. We will explore its utility in cornerstone reactions such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, providing field-proven insights and detailed experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile intermediate.

Introduction: The Strategic Value of a Polysubstituted Pyridine

This compound (CAS No. 1211536-01-4) is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its strategic value stems from the orthogonal reactivity of its substituents, which allows for selective, stepwise functionalization. The pyridine core, being electron-deficient, is inherently activated towards certain transformations, and this reactivity is further modulated by the interplay of the substituents:

  • Fluorine (C6): A highly electronegative atom that strongly polarizes the C-F bond, making the C6 position a prime site for Nucleophilic Aromatic Substitution (SNAr).[2][3]

  • Bromine (C2): A larger, more polarizable halogen whose C-Br bond is weaker than the C-F bond, rendering it the preferred site for oxidative addition in palladium-catalyzed cross-coupling reactions.[4]

  • Methyl (C3): An electron-donating group that influences the regiochemistry and electronic properties of the ring.

This unique combination makes the molecule a versatile scaffold for building molecular complexity, enabling the synthesis of novel therapeutic agents and crop protection compounds.[1][5]

Table 1: Physicochemical Properties of this compound
PropertyValue
CAS Number 1211536-01-4[6]
Molecular Formula C₆H₅BrFN
Molecular Weight 190.01 g/mol
Appearance Typically a solid

Synthesis of the Core Scaffold

The preparation of this compound often involves a multi-step sequence starting from a readily available picoline derivative. A common approach involves the bromination of an aminopicoline followed by a Balz-Schiemann type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.

A representative synthesis is detailed in patent literature, starting from 3-amino-6-methylpyridine.[7]

Experimental Protocol: Synthesis via Diazotization-Fluorination

Step 1: Bromination of 3-Amino-6-methylpyridine

  • To a solution of 3-amino-6-methylpyridine (1.0 eq) in a suitable solvent like acetonitrile, add an aqueous solution of sodium bromide (0.66 eq) and sodium bromate (0.33 eq).[7]

  • Cool the mixture and slowly add sulfuric acid (1.5 eq) while maintaining a low temperature.[7]

  • Allow the reaction to stir at room temperature for several hours until completion, monitored by TLC or LC-MS.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-amino-2-bromo-6-methylpyridine.[7]

Step 2: Diazotization and Fluorination

  • Dissolve the 3-amino-2-bromo-6-methylpyridine (1.0 eq) in anhydrous hydrogen fluoride (HF). This step must be performed with extreme caution in a specialized vessel (e.g., Teflon) due to the corrosive nature of HF.[7]

  • Cool the solution to a low temperature (e.g., -78 °C) and add sodium nitrite (1.1 eq) portion-wise.[7]

  • After the addition is complete, allow the reaction to warm and stir for a defined period (e.g., 30 minutes at -5 °C to 5 °C, then 30-60 minutes at 30-70 °C).[7]

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Neutralize the solution with saturated sodium bicarbonate.

  • Extract the final product, 2-bromo-3-fluoro-6-methylpyridine, with a solvent like dichloromethane, dry the organic phase, and purify by recrystallization or chromatography to yield the final product.[7]

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dominated by the distinct chemical properties of its two halogen substituents. This allows for a highly regioselective approach to molecular construction.

G Regioselective Reactivity of this compound cluster_0 Core Structure Mol This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Mol->SNAr  C6-F bond (Primary Site) Coupling Pd-Catalyzed Cross-Coupling Mol->Coupling  C2-Br bond (Primary Site) Lithiation Metal-Halogen Exchange Mol->Lithiation C2-Br bond

Caption: Logical relationship of primary reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. This effect is amplified by the presence of two halogens. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.[2]

Causality of Regioselectivity: The preference for substitution at the C6 position over the C2 position is governed by two factors:

  • Leaving Group Ability: In SNAr reactions on electron-deficient rings, fluoride is a significantly better leaving group than bromide.[3] This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.[2] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine, and this trend extends to bromide.[3]

  • Intermediate Stability: Nucleophilic attack at positions ortho (C2, C6) and para (C4) to the ring nitrogen allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which is a major stabilizing factor.[2] Both the C2 and C6 positions benefit from this, but the superior leaving group ability of fluoride dictates the outcome.

Common nucleophiles for this transformation include amines, alkoxides, and thiolates.

G Workflow for Nucleophilic Aromatic Substitution (SNAr) start Start reagents Combine this compound, nucleophile (e.g., amine), and base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMSO, DMF) start->reagents reaction Heat reaction mixture (e.g., 80-120 °C) reagents->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor workup Cool, quench with water, and extract with organic solvent monitor->workup Reaction Complete purify Dry organic layer, concentrate, and purify product (Chromatography or Recrystallization) workup->purify characterize Characterize final product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for an SNAr reaction.

Palladium-Catalyzed Cross-Coupling at the C2-Position

The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond, which facilitates oxidative addition to a Pd(0) catalyst.[4] This class of reactions provides powerful methods for forming C-C, C-N, and C-O bonds.

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8][9] This transformation is widely used in pharmaceutical synthesis.[10]

Mechanistic Insight: The catalytic cycle involves the oxidative addition of the C-Br bond to Pd(0), followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical and has evolved over generations to accommodate a wider range of amines and milder reaction conditions.[8]

G Catalytic Cycle of Buchwald-Hartwig Amination Pd0 L₂Pd⁰ OxAdd L₂PdII(Ar)(Br) Pd0->OxAdd Oxidative Addition AmineComplex [L₂PdII(Ar)(R₂NH)]⁺Br⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex L₂PdII(Ar)(NR₂) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination HBase [H-Base]⁺Br⁻ AmidoComplex->HBase ArNR2 Ar-NR₂ AmidoComplex->ArNR2 ArBr Ar-Br ArBr->OxAdd R2NH R₂NH R2NH->AmineComplex Base Base Base->AmineComplex

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination Based on a procedure for a similar 2-bromopyridine substrate.[11]

  • To an oven-dried Schlenk vessel under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., [Pd₂(dba)₃], 0.02 eq), the phosphine ligand (e.g., (±)-BINAP, 0.04 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).[11]

  • Add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).

  • Add a dry, deoxygenated solvent such as toluene or dioxane.

  • Heat the reaction mixture with stirring (e.g., 80-100 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.[11]

  • After cooling to room temperature, dilute the mixture with a solvent like diethyl ether and wash with brine.[11]

  • Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-6-fluoro-3-methylpyridine derivative.[11]

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron species (typically a boronic acid or ester).[12][13] This reaction is fundamental to the synthesis of biaryl compounds, which are prevalent in medicinal chemistry.

Mechanistic Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with the activated boronic acid (requiring a base), and reductive elimination to furnish the biaryl product.[12][13]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling Based on general procedures for challenging heteroaryl couplings.[14]

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), and a base (e.g., K₃PO₄, 2.0-3.0 eq).[14]

  • Add a degassed solvent system, such as THF and water.[14]

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40 °C) for 30 minutes to a few hours.[14] The use of modern precatalysts often allows for significantly shorter reaction times and milder conditions.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the 2-aryl-6-fluoro-3-methylpyridine product.

Metal-Halogen Exchange

The C-Br bond can undergo metal-halogen exchange upon treatment with a strong organolithium base, such as n-butyllithium, typically at low temperatures. This reaction is less common for this specific substrate in the literature but is a standard transformation for bromopyridines, creating a potent nucleophilic 2-pyridyl lithium species. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new functional group at the C2 position. The regioselectivity for exchange at the C-Br versus the C-F bond is high due to the greater lability of the C-Br bond in this reaction. Care must be taken to avoid competing nucleophilic addition to the pyridine ring.[15]

Conclusion and Future Outlook

This compound is a testament to the power of strategic halogenation in modern synthetic design. Its reactivity is characterized by a predictable and exploitable orthogonality: the C6-fluorine bond is primed for nucleophilic substitution, while the C2-bromine bond is the active site for palladium-catalyzed cross-coupling and metal-halogen exchange. This dual-handle approach provides chemists with a reliable and versatile platform for the synthesis of complex, highly functionalized pyridine derivatives. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the role of intelligently designed building blocks like this compound is set to expand, enabling the efficient construction of next-generation molecules.

References

  • Vertex AI Search. (n.d.). 2-Bromo-3-Fluoro-6-Methylpyridine Market Report | Global Forecast From 2025 To 2033. Retrieved January 10, 2026.
  • SFJ-Chemical. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • Chem-Space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 72(9):3606-7.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • National Institutes of Health. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles.

Sources

Navigating the Solubility Landscape of 2-Bromo-6-fluoro-3-methylpyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This in-depth technical guide addresses the solubility of 2-Bromo-6-fluoro-3-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of extensive public domain data on this specific compound, this guide provides a comprehensive framework for its empirical solubility determination. We delve into the theoretical principles governing solubility, present detailed, field-proven experimental protocols, and explore the interplay of key physicochemical parameters. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools and understanding to thoroughly characterize the solubility profile of this compound and similar novel chemical entities.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's therapeutic potential. Poor solubility can lead to erratic absorption, low bioavailability, and significant hurdles in developing a viable dosage form. For substituted pyridines like this compound, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their solubility is not just advantageous—it is essential for informed decision-making throughout the drug development pipeline.

The unique substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a methyl group on the pyridine ring, presents a complex interplay of electronic and steric effects that will dictate its interaction with various solvents. The electronegativity of the fluorine and bromine atoms can influence the electron distribution within the aromatic ring, affecting its polarity and hydrogen bonding capabilities. This guide will provide the foundational knowledge and practical methodologies to dissect these influences and establish a robust solubility profile for this compound.

Theoretical Framework: The Thermodynamics of Dissolution

At its core, solubility is a thermodynamic equilibrium phenomenon. It represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] The process of dissolution is governed by the Gibbs free energy change (ΔG), which is a function of both enthalpy (ΔH) and entropy (ΔS) changes:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative. The enthalpy term (ΔH) reflects the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. The entropy term (ΔS) relates to the change in disorder of the system upon mixing.[2]

The solubility of a compound is intrinsically linked to its chemical structure. For this compound, the following factors are anticipated to play a significant role:

  • Polarity: The presence of electronegative fluorine and bromine atoms, alongside the nitrogen in the pyridine ring, introduces polar character to the molecule. This suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The ability of the solvent to act as a hydrogen bond donor will influence solubility.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice (solute-solute interactions) must be overcome by the energy released upon solvation (solute-solvent interactions). The arrangement of molecules in the solid state will therefore be a critical factor.

Predicting Solubility: The Role of Physicochemical Properties

While empirical determination is the gold standard, a preliminary assessment of a compound's likely solubility behavior can be gleaned from key physicochemical parameters. For this compound, determining its pKa and Log P is a crucial first step.

Ionization Constant (pKa)

The pKa is a measure of the acidity or basicity of a compound. As a pyridine derivative, this compound is expected to be a weak base, capable of being protonated at the nitrogen atom. The solubility of an ionizable compound is highly dependent on the pH of the medium.[3] When the pH is below the pKa, the protonated, ionized form will predominate, which is generally more water-soluble than the neutral form.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of a compound.[4]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is very low, and then dilute with water to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point of maximum buffer capacity (the flattest region of the titration curve).[5]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-solvent/Water B Titrate with Standardized Acid A->B Transfer to vessel C Record pH after each addition B->C Incremental addition D Plot pH vs. Titrant Volume C->D Generate data points E Identify Half-Equivalence Point D->E F Determine pKa E->F

Caption: Workflow for pKa determination by potentiometric titration.

Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity or hydrophobicity. It is a key predictor of how a drug will distribute within the body and its ability to cross cell membranes.[6] A higher Log P value indicates greater lipophilicity and generally lower aqueous solubility.

Experimental Protocol: Shake-Flask Method for Log P Determination

The shake-flask method is the traditional and most reliable method for determining Log P.[6]

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed container.

  • Equilibration: Shake the container for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate Log P using the formula: Log P = log10([Concentration in octanol] / [Concentration in aqueous]).

Empirical Determination of Thermodynamic Solubility

The definitive measure of a compound's solubility is its thermodynamic solubility, which represents the true equilibrium solubility. The shake-flask method is the gold standard for this determination.[7]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, phosphate-buffered saline at various pH values, and relevant organic solvents like ethanol, methanol, DMSO, etc.). The presence of excess solid is crucial to ensure saturation.[7]

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Solid Phase Analysis: It is good practice to analyze the remaining solid by a technique like X-ray powder diffraction (XRPD) to ensure that no phase transition or degradation has occurred during the experiment.[1]

Shake_Flask_Workflow A Add excess solid to solvent B Equilibrate (24-72h at constant T) A->B C Separate solid and liquid phases B->C F Analyze remaining solid (e.g., XRPD) B->F Post-equilibration D Filter supernatant C->D E Quantify concentration (e.g., HPLC) D->E

Caption: Experimental workflow for the shake-flask solubility method.

Data Presentation

The obtained solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvent systems.

Solvent System Temperature (°C) Solubility (mg/mL) Solubility (µM)
Water25[Experimental Value][Calculated Value]
pH 1.2 Buffer37[Experimental Value][Calculated Value]
pH 4.5 Buffer37[Experimental Value][Calculated Value]
pH 6.8 Buffer37[Experimental Value][Calculated Value]
pH 7.4 Buffer37[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Methanol25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value]

Conclusion and Forward Look

This technical guide provides a robust framework for the comprehensive evaluation of the solubility of this compound. By combining a sound theoretical understanding with meticulous experimental execution, researchers can generate the critical data needed to guide formulation development and predict in vivo performance. The protocols detailed herein for determining pKa, Log P, and thermodynamic solubility are foundational and can be adapted for a wide range of novel chemical entities. A thorough characterization of solubility is an indispensable step in de-risking drug candidates and paving the way for successful clinical development.

References

  • Bentham Science Publishers. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Fikri, K., Debord, J., Bollinger, J. C., & Robert, J. M. (2011). pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). ResearchGate.
  • Ghafourian, T., & Barzegar-Jalali, M. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
  • MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls.
  • Takács-Novák, K., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Tubbs, C. (1954). Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method. Analytical Chemistry.
  • JoVE. (2020, March 26). Solubility - Concept.
  • World Health Organization. (n.d.). Annex 4.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
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Navigating the Synthesis of Novel Molecules: A Technical Guide to the Safe Handling and Application of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Chemistry

2-Bromo-6-fluoro-3-methylpyridine (CAS No. 1211536-01-4) is a halogenated pyridine derivative that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a reactive bromine atom, a modulating fluorine atom, and a methyl group on a pyridine core—makes it a valuable synthon for introducing this heterocycle into larger molecular frameworks. This guide provides an in-depth overview of the safety, handling, and a practical application of this compound, tailored for researchers and professionals in drug discovery and agrochemical development. The strategic placement of the bromine and fluorine atoms allows for selective participation in a variety of cross-coupling and nucleophilic substitution reactions, making it an indispensable tool for the synthesis of novel pharmaceuticals and agrochemicals.[1]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the cornerstone of its safe utilization. While specific toxicological data for this compound is not extensively published, data from structurally similar brominated and fluorinated pyridines, along with available safety data sheets (SDS), allow for a comprehensive risk assessment.

GHS Classification (Inferred)

Based on the hazard profiles of analogous compounds, this compound is anticipated to be classified under the Globally Harmonized System (GHS) as follows. It is crucial to consult the most recent supplier-specific Safety Data Sheet for definitive classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

This classification is based on data for structurally related compounds and should be used for initial risk assessment. Always refer to the vendor-specific SDS for the most accurate information.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 1211536-01-4[2]
Molecular Formula C₆H₅BrFN[2]
Molecular Weight 190.01 g/mol [2]
Appearance White to light yellow powder or solid[1]
Boiling Point (Predicted) 225.0 ± 35.0 °C[2]
Density (Predicted) 1.592 ± 0.06 g/cm³[2]

Safe Handling and Storage Protocols

Adherence to stringent safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential. The following PPE should be worn at all times when handling this compound:

  • Eye and Face Protection : Chemical safety goggles with side shields are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing.[3]

  • Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove, especially when handling larger quantities or for prolonged periods.[4]

  • Skin and Body Protection : A flame-retardant laboratory coat is required. For operations with a significant risk of exposure, an impervious apron and sleeves should be considered.[4]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge should be used.[4]

Engineering Controls

Properly functioning engineering controls are the primary line of defense against chemical exposure.

  • Chemical Fume Hood : All weighing, transferring, and reaction setup involving this compound must be performed in a well-ventilated and certified chemical fume hood.[3]

  • Safety Shower and Eyewash Station : A readily accessible and tested safety shower and eyewash station are imperative in any laboratory where this compound is handled.[3]

Storage Requirements

Correct storage is crucial for maintaining the integrity of the compound and preventing accidents.

  • Container : Store in a tightly closed, properly labeled container.[4]

  • Environment : The storage area should be cool, dry, and well-ventilated.[4]

  • Incompatibilities : Segregate from strong oxidizing agents, strong acids, and strong bases.[3]

Storage_Protocol cluster_storage Storage of this compound Compound This compound (Tightly Closed Container) Storage_Area Cool, Dry, Well-Ventilated Area Compound->Storage_Area Store In Incompatibles Incompatible Materials (Strong Oxidizers, Acids, Bases) Storage_Area->Incompatibles Segregate From

Caption: Recommended storage protocol for this compound.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

First-Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Leak Containment
  • Small Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. The spill area should then be decontaminated.

  • Large Spills : Evacuate the area immediately. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Prevent the spill from entering drains or waterways. Contact environmental health and safety personnel for assistance with cleanup and disposal.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media : Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[4]

  • Hazardous Combustion Products : Thermal decomposition may produce toxic and corrosive fumes, including hydrogen bromide, hydrogen fluoride, and oxides of carbon and nitrogen.[3][6]

  • Firefighter Protection : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Experimental Protocol: Buchwald-Hartwig Amination

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of C-N bonds. The following is a representative protocol adapted from procedures for similar 2-bromopyridines.[7]

Materials and Reagents
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure
  • Inert Atmosphere : To an oven-dried Schlenk flask, add this compound, the desired amine, Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Degassing : Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Add anhydrous toluene via syringe.

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow Start Start: Assemble Reagents in Schlenk Flask Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Argon) Start->Inert_Atmosphere Add_Solvent Add Anhydrous Toluene Inert_Atmosphere->Add_Solvent Heat_React Heat to 80-100 °C with Stirring Add_Solvent->Heat_React Monitor Monitor Reaction Progress (TLC/LC-MS) Heat_React->Monitor Workup Aqueous Work-up Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End: Isolated Product Purify->End

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous waste.

  • Waste Segregation : Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.

  • Disposal Method : Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of this material down the drain or in the general trash.

Conclusion

This compound is a valuable and versatile building block in contemporary organic synthesis. A comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for its safe and effective use in the laboratory. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important intermediate to advance their scientific endeavors.

References

  • Wang, L., Liu, N., & Dai, B. (n.d.). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • Angene Chemical. (2025, September 18). Safety Data Sheet: 2-(6-Bromopyridin-2-yl)ethanamine.
  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 2-Amino-3,5-dibromo-6-methylpyridine.
  • Anhui Ghemical Co., Ltd. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). GHS hazard statements.
  • Organic Syntheses. (2020, August 9). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate.
  • Digital Commons@Georgia Southern. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.
  • Kennedy, G. L. Jr. (n.d.). Toxicology of fluorine-containing monomers. PubMed.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678-680.
  • U.S. Environmental Protection Agency. (n.d.). Provisional Peer-Reviewed Toxicity Values for Bromopyridine, 2-.
  • Kyzer, J. L., & Martens, M. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds. PMC. NIH.
  • Minnesota Attorney General. (n.d.). FLUORINE CHEMISTRY.
  • Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.

Sources

A Technical Guide to the Safe Handling and Hazard Profile of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Core Hazard Assessment

This guide, therefore, adopts a proactive, safety-first approach rooted in established chemical principles and surrogate data from structurally similar isomers. By analyzing the Material Safety Data Sheets (MSDS) of closely related compounds, we can infer a probable hazard profile and establish robust safety protocols. The primary anticipated hazards include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory tract irritation . This document provides a workflow-centric approach to risk mitigation, ensuring that laboratory personnel can handle this reagent with the highest degree of safety and confidence.

Section 2: Physicochemical Identity

A clear understanding of a compound's physical properties is the foundation of safe laboratory practice. The key identifiers and predicted properties for 2-Bromo-6-fluoro-3-methylpyridine are summarized below.

PropertyValueSource
CAS Number 1211536-01-4[1][2]
Molecular Formula C₆H₅BrFN[1][2]
Molecular Weight 190.01 g/mol [1][2]
Predicted Boiling Point 225.0 ± 35.0 °C[1]
Predicted Density 1.592 ± 0.06 g/cm³[1]
Synonyms Pyridine, 2-bromo-6-fluoro-3-methyl-[1]

Section 3: The Researcher's Risk Mitigation Workflow

A proactive safety culture is built on integrating risk assessment into every stage of the experimental process. The following workflow is designed to address the specific hazards associated with this compound.

Pre-Experiment Planning & Engineering Controls

The causality behind using specific engineering controls is directly linked to the compound's anticipated hazards.

  • Primary Engineering Control: All manipulations involving this compound must be performed within a certified chemical fume hood.[3] This is non-negotiable. The rationale stems from the potential for respiratory irritation, as seen in analogous compounds, and the need to contain any accidental aerosol or dust generation.[4]

  • Ventilation: The fume hood ensures that vapors or dusts are effectively captured at the source, protecting the user's breathing zone.[3]

  • Emergency Preparedness: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4] The inferred skin and serious eye irritation potential makes immediate access to drenching facilities critical.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense. The selection is dictated by the compound's potential routes of exposure.

PPE CategorySpecificationRationale and Best Practices
Eye & Face Protection Chemical splash goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US).Protects against splashes and potential dust. The risk of serious eye irritation necessitates a full seal around the eyes.[3]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).Protects against skin contact, which may cause irritation.[2] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid self-contamination.
Body Protection Flame-retardant laboratory coat.Provides a barrier against incidental skin contact.[5] Clothing should be buttoned completely.
Respiratory Protection Not typically required if work is conducted within a certified fume hood.In the event of a ventilation failure or a large spill, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[5][6]
Safe Handling & Synthesis Operations
  • Weighing and Transfer: Conduct all transfers within the fume hood. If the material is a solid, handle it gently to avoid creating dust.[2]

  • Electrostatic Discharge: Use non-sparking tools and ensure equipment is properly grounded, especially during transfers of powdered material, to prevent ignition from electrostatic discharge.[1][3]

  • General Hygiene: Avoid all contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Storage and Segregation
  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[1][2][3]

  • Incompatibilities: Store away from strong oxidizing agents. The pyridine nitrogen can be susceptible to oxidation, potentially leading to vigorous or exothermic reactions.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid for Exposures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Inhalation: Move the victim to fresh air immediately.[2] If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration (avoiding mouth-to-mouth if ingestion is suspected) and seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of pure water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Managing Spills and Accidental Releases
  • Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation and wear the full PPE described in Section 3.2.[2] Remove all sources of ignition.[2]

  • Containment: Prevent the spill from entering drains or waterways.[2][4]

  • Clean-up: For small spills, absorb with a non-combustible, inert material (e.g., sand, vermiculite).[3] Carefully collect the material into a suitable, labeled container for chemical waste disposal.[2]

Firefighting Strategy
  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[2][4] A water spray can be used to cool fire-exposed containers.

  • Specific Hazards: Thermal decomposition can produce highly toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[7]

  • Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against these toxic fumes.[2][5]

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Actions A Review MSDS & Assess Hazards B Verify Fume Hood Certification A->B C Locate Safety Shower & Eyewash B->C D Don Appropriate PPE C->D E Transfer Reagent Inside Fume Hood D->E F Execute Synthesis Protocol E->F G Quench & Workup F->G H Segregate & Store Securely G->H I Dispose of Waste in Labeled Container H->I J Decontaminate Glassware & Surfaces I->J K Remove PPE & Wash Hands J->K Spill Spill Occurs Spill->I Contain & Clean Exposure Exposure Occurs Exposure->C Use First Aid / Drench

Caption: Logical workflow for the safe handling of this compound.

Section 5: Disposal and Decontamination

  • Waste Disposal: The material and its container must be disposed of as hazardous waste. This should be done by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter sewer systems.[5]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[5]

Section 6: Toxicological Profile by Analogy

As previously stated, specific toxicological data for this compound is not published. The following GHS classifications are inferred from its close isomers, providing a scientifically grounded basis for a conservative safety approach.

Hazard ClassificationGHS CodeNotes and Rationale (Based on Isomers)Source (Isomer Data)
Acute Toxicity, Oral Category 4"Harmful if swallowed." This is a consistent classification across multiple brominated fluoromethylpyridine isomers.[4][8][9]
Skin Corrosion/Irritation Category 2"Causes skin irritation." Bromo-pyridines are known to be skin irritants.[3][4]
Serious Eye Damage/Irritation Category 2A"Causes serious eye irritation." This is a common hazard for halogenated aromatic compounds.[3][4]
Specific Target Organ Toxicity (Single Exposure) Category 3"May cause respiratory irritation." Inhalation of dust or vapors can irritate the respiratory system.[4]

It is imperative to handle this compound as if it definitively possesses all the hazards listed above until specific data becomes available to refine this assessment.

References

  • 2-Bromo-3-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Aryl-6-fluoro-3-methylpyridines

The 2-arylpyridine scaffold is a privileged structural motif in modern medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials. The targeted synthesis of derivatives of 2-Bromo-6-fluoro-3-methylpyridine, a versatile halogenated pyridine building block, offers a direct route to novel compounds with potentially valuable therapeutic or material properties. The fluorine and methyl substituents on the pyridine ring provide chemists with tools to modulate the electronic and steric properties of the final products, influencing their biological activity and pharmacokinetic profiles.

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of this compound. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, present a detailed and field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester.[1] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron species.[3]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond in the product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-Br 2-Bromo-6-fluoro- 3-methylpyridine Ar-Br->Oxidative_Addition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general and robust method for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization may be necessary for specific substrates.

Materials and Reagents
ReagentPuritySupplierNotes
This compound≥98%Various CommercialStarting material.
Arylboronic Acid≥97%Various CommercialCoupling partner (e.g., 4-methoxyphenylboronic acid).
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥98%Various CommercialPalladium catalyst. Can be sensitive to air and light.
Potassium Carbonate (K₂CO₃)≥99%Various CommercialAnhydrous base.
1,4-DioxaneAnhydrousVarious CommercialSolvent. Should be degassed prior to use.
WaterDeionized-Co-solvent. Should be degassed prior to use.
Ethyl AcetateACS GradeVarious CommercialFor extraction.
Brine (Saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Various CommercialDrying agent.
Silica Gel60 Å, 230-400 meshVarious CommercialFor column chromatography.
Step-by-Step Methodology

Suzuki_Workflow cluster_workflow Experimental Workflow start Start setup Reaction Setup: - Add this compound,  arylboronic acid, and K₂CO₃ to a flask. start->setup atmosphere Inert Atmosphere: - Evacuate and backfill the flask  with an inert gas (e.g., Argon). setup->atmosphere reagents Reagent Addition: - Add Pd(PPh₃)₄ catalyst. - Add degassed 1,4-dioxane and water. atmosphere->reagents reaction Reaction: - Heat the mixture at 90-100 °C  with stirring for 4-12 hours. reagents->reaction workup Work-up: - Cool, dilute with water, and  extract with ethyl acetate. reaction->workup purification Purification: - Dry the organic layer, concentrate,  and purify by column chromatography. workup->purification analysis Analysis: - Characterize the product by  NMR, MS, and other techniques. purification->analysis end End analysis->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). Subsequently, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (10 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-fluoro-3-methylpyridine.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Discussion of Key Reaction Parameters

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection and control of several key parameters:

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a highly effective and commonly used catalyst for many Suzuki couplings, other palladium sources and ligands can also be employed. For less reactive substrates or to achieve higher turnover numbers, catalyst systems such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) or a pre-formed palladium-N-heterocyclic carbene (NHC) complex can be beneficial.[2] The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst.

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, and empirical screening may be necessary for optimal results with a specific substrate.

  • Solvent: A mixture of an organic solvent and water is typically used for Suzuki-Miyaura reactions. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. It is imperative to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Temperature: The reaction temperature is a critical parameter that influences the reaction rate. While many Suzuki couplings proceed efficiently at elevated temperatures (80-110 °C), some highly active catalyst systems can facilitate the reaction at or near room temperature. The optimal temperature should be determined empirically for each specific reaction.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized), insufficient degassing, poor quality reagents.Ensure proper inert atmosphere techniques are used. Use freshly opened or properly stored catalyst and high-purity, anhydrous solvents. Consider screening different catalyst/ligand systems.
Formation of Side Products Homocoupling of the boronic acid, protodeboronation of the boronic acid.Adjust the stoichiometry of the reactants. Use a milder base or lower reaction temperature. Ensure the reaction is not run for an excessively long time.
Difficulty in Purification Presence of residual palladium, closely eluting impurities.Treat the crude product with a palladium scavenger. Optimize the column chromatography conditions (e.g., different solvent system, gradient elution).

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 2-aryl-6-fluoro-3-methylpyridines. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can achieve high yields of the desired products with excellent functional group tolerance. The protocol and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel pyridine-based compounds for drug discovery and materials science applications.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(34), 6438-6441. [Link]
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The role of the base in the Suzuki–Miyaura reaction. Chemical Society Reviews, 43(1), 412-443. [Link]
  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Application Note: A Practical Guide to the Sonogashira Coupling of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira reaction using 2-bromo-6-fluoro-3-methylpyridine as a substrate. We delve into the mechanistic underpinnings, offer a detailed analysis of key reaction parameters, present a validated step-by-step protocol, and provide a troubleshooting guide to overcome common challenges. The insights herein are designed to facilitate the synthesis of novel alkynyl-substituted pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.[1][3]

Introduction: The Substrate and the Challenge

This compound is a heterocyclic building block with distinct electronic and steric features. The fluorine atom at the 6-position renders the pyridine ring electron-deficient, which can facilitate the initial oxidative addition step at the C-Br bond.[4] Conversely, the methyl group at the 3-position introduces steric hindrance adjacent to the reaction center, which may necessitate careful optimization of ligands and reaction conditions.[5]

The Sonogashira reaction is exceptionally well-suited for this transformation due to its typically mild conditions, which helps preserve the integrity of the fluoro and methyl functionalities.[1][6] This guide will address both the classic palladium/copper co-catalyzed system and the increasingly popular copper-free variants.

The Catalytic Cycle: A Mechanistic Deep Dive

The power of the Sonogashira reaction lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is paramount for rational optimization and troubleshooting.

The Dual Catalytic System:

  • Palladium Cycle (The Cross-Coupling Engine): The active Pd(0) species undergoes oxidative addition into the C-Br bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.[1][7]

  • Copper Cycle (The Acetylide Activator): Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This step significantly increases the nucleophilicity of the alkyne.

  • Transmetalation: The pivotal step where the two cycles intersect. The copper acetylide transfers its organic fragment to the Pd(II) complex, regenerating the copper(I) catalyst.[1][7]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynyl-pyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[1]

Sonogashira_Mechanism Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ (A) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex_B Ar-Pd(II)L₂(Br) (B) oxidative_add->pd_complex_B transmetalation Transmetalation pd_complex_B->transmetalation pd_complex_C Ar-Pd(II)L₂(C≡CR) (C) transmetalation->pd_complex_C reductive_elim Reductive Elimination pd_complex_C->reductive_elim reductive_elim->pd0 Product Ar-C≡CR cu_catalyst CuI alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu-C≡CR (F) alkyne_activation->cu_acetylide base_salt Base·HBr alkyne_activation->base_salt cu_acetylide->transmetalation cu_acetylide->cu_catalyst  Regenerated CuI aryl_halide Ar-Br aryl_halide->oxidative_add alkyne H-C≡CR alkyne->alkyne_activation base Base (e.g., Et₃N) base->alkyne_activation

Caption: Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle

Optimizing Reaction Parameters: A Scientist's Perspective

The success of a Sonogashira coupling hinges on the careful selection of several key parameters. Below, we discuss the rationale behind choosing the optimal conditions for this compound.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄: A Pd(0) source, ready for oxidative addition. Can be sensitive to air/moisture. PdCl₂(PPh₃)₂: A stable Pd(II) precatalyst that is reduced in situ to Pd(0).[1] It is more air-stable and often preferred for convenience. For a potentially challenging substrate, starting with 2-5 mol% is a robust choice.
Copper (I) Co-catalyst Copper(I) Iodide (CuI)CuI is the workhorse co-catalyst, essential for activating the alkyne.[1] Use 0.5-1.0 equivalents relative to the palladium catalyst. Note: The presence of copper can promote the undesired homocoupling (Glaser coupling) of the alkyne, especially if oxygen is present.[1][8]
Ligand PPh₃ (Triphenylphosphine)Often introduced as part of the palladium complex (e.g., Pd(PPh₃)₄). It stabilizes the palladium center. For more challenging couplings where oxidative addition is slow, more electron-rich and bulky ligands like P(t-Bu)₃ or bidentate ligands like dppf can be beneficial.[5][9]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is crucial. It serves two purposes: 1) to deprotonate the terminal alkyne and 2) to neutralize the HBr byproduct formed during the reaction.[1] Often, the amine can be used as both the base and a co-solvent.
Solvent THF, Dioxane, DMF, or neat amineThe choice depends on the solubility of the starting materials and the desired reaction temperature. A mixture like THF/Et₃N is very common for room temperature reactions.[10] For less reactive aryl bromides, a higher boiling solvent like DMF may be required to drive the reaction at elevated temperatures.[9]
Temperature Room Temperature to 80 °CThe reactivity of aryl bromides is lower than iodides, sometimes necessitating heat.[9][11] For our substrate, starting at room temperature is advisable, as demonstrated with a similar fluoro-bromopyridine.[10] If the reaction is sluggish, gentle heating to 50-60 °C can significantly increase the rate.

A Note on Copper-Free Sonogashira Reactions: To circumvent the issue of alkyne homocoupling, copper-free conditions have been developed.[3][12] These reactions typically require a stronger base (e.g., Cs₂CO₃), a different ligand system, and sometimes higher temperatures, but they can provide cleaner reaction profiles for sensitive substrates.[12]

Experimental Protocol & Workflow

This protocol is adapted from successful couplings of structurally similar bromo-fluoro-pyridines and represents a robust starting point.[10]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Copper(I) Iodide [CuI] (0.10 equiv)

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

  • Standard Schlenk line or glovebox equipment

Workflow Figure 2: Experimental Workflow setup 1. Setup & Inerting reagents 2. Reagent Addition (Pyridine, Alkyne, Solvents) setup->reagents degas 3. Degassing (Freeze-Pump-Thaw x3) reagents->degas catalyst 4. Catalyst Addition (Pd(PPh₃)₄, CuI) degas->catalyst reaction 5. Reaction (Stir at RT, Monitor by TLC/GC-MS) catalyst->reaction workup 6. Aqueous Workup (Filter, Extract, Dry) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Sources

Application Notes and Protocols for the Heck Reaction of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental setup and underlying principles for conducting the Mizoroki-Heck reaction with 2-Bromo-6-fluoro-3-methylpyridine. This electron-deficient heterocyclic halide presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions, which are addressed herein. This document provides researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of vinyl-substituted fluoropyridines, critical intermediates in pharmaceutical and agrochemical research. We will explore the mechanistic nuances, provide a detailed, optimized protocol, and offer a comparative analysis with other prevalent cross-coupling methodologies.

Introduction: The Strategic Importance of the Heck Reaction

The Mizoroki-Heck reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] It facilitates the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base, to yield a substituted alkene.[1] This reaction was a pioneering example of a process following a Pd(0)/Pd(II) catalytic cycle, a mechanism now understood to be central to a wide array of cross-coupling reactions.[1]

For the specific substrate, this compound, the Heck reaction offers a direct and atom-economical route to introduce vinyl groups. The resulting 2-vinyl-6-fluoro-3-methylpyridine derivatives are valuable scaffolds in medicinal chemistry due to the unique electronic properties imparted by the fluorine atom and the pyridine ring. The reaction's tolerance for a wide variety of functional groups and its typically high stereoselectivity for the trans product make it a preferred method for complex molecule synthesis.[3]

Mechanistic Considerations for an Electron-Deficient Heterocycle

A thorough understanding of the Heck reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle, illustrated below, involves several key steps:

Heck_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)BrL2 ArPd(II)BrL2 Oxidative_Addition->ArPd(II)BrL2 Alkene_Coordination Alkene Coordination ArPd(II)BrL2->Alkene_Coordination + Alkene Alkene_Complex [ArPd(II)BrL2(alkene)] Alkene_Coordination->Alkene_Complex Migratory_Insertion Migratory Insertion (syn) Alkene_Complex->Migratory_Insertion Alkyl_Pd_Complex R-CH2-CH(Ar)-Pd(II)BrL2 Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination (syn) Alkyl_Pd_Complex->Beta_Hydride_Elimination Hydrido_Pd_Complex HPd(II)BrL2 Beta_Hydride_Elimination->Hydrido_Pd_Complex Product Ar-CH=CH-R Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination (+ Base) Hydrido_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 - H-Base+ Br-

Figure 1: Catalytic cycle of the Mizoroki-Heck reaction.

Key Mechanistic Steps:

  • Catalyst Activation: Often, a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) is used. In the presence of a phosphine ligand, it is reduced in situ to the active Pd(0) species.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can influence the rate of this step.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-aryl bond.[1]

  • β-Hydride Elimination: A hydrogen atom from the β-carbon (relative to the palladium) is eliminated in a syn-fashion to form the alkene product and a hydrido-palladium complex.[4]

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the hydrido-palladium complex, completing the catalytic cycle.[4]

The fluorine substituent at the 6-position of the pyridine ring increases the electrophilicity of the C-Br bond, which can facilitate the initial oxidative addition step. However, the overall electron-deficient nature of the pyridine ring can also affect ligand coordination and subsequent steps in the catalytic cycle, necessitating careful selection of reaction parameters.

Detailed Experimental Protocol

This protocol is a robust starting point for the Heck vinylation of this compound with a model alkene, such as styrene or an acrylate. Optimization may be required for different alkene coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Alkene (e.g., Styrene, Methyl Acrylate)≥99%Commercially AvailableRemove inhibitors before use if necessary.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableAir and moisture sensitive.
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercially AvailableAir sensitive.
Triethylamine (Et₃N)≥99.5%Commercially AvailableAnhydrous, freshly distilled.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableStore over molecular sieves.
TolueneAnhydrousCommercially AvailableStore over molecular sieves.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.
Step-by-Step Procedure

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Oven-dry glassware B 2. Add reagents to Schlenk flask A->B C 3. Seal and create inert atmosphere B->C D 4. Add degassed solvents via syringe C->D E 5. Heat to reaction temperature D->E F 6. Monitor reaction by TLC/GC-MS E->F G 7. Cool to RT, dilute with solvent F->G H 8. Aqueous work-up G->H I 9. Dry organic layer and concentrate H->I J 10. Purify by column chromatography I->J

Figure 2: Experimental workflow for the Heck reaction.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Through the septum, add the alkene (1.2 mmol, 1.2 equiv), anhydrous triethylamine (1.5 mmol, 1.5 equiv), and anhydrous N,N-Dimethylformamide (DMF, 5 mL) via syringe. A co-solvent system with toluene can also be effective.[5]

  • Reaction Conditions: Immerse the flask in a preheated oil bath at 100-120 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired vinylated product.

Optimization and Key Parameters

The success of the Heck reaction with this compound is contingent on the careful selection of several key parameters.

ParameterRecommendedRationale & Causality
Palladium Source Pd(OAc)₂A stable, reliable Pd(II) precatalyst that is readily reduced to the active Pd(0) species in situ.[4]
Ligand P(o-tol)₃, PPh₃, or Buchwald-type phosphinesPhosphine ligands stabilize the palladium catalyst and modulate its reactivity. The steric bulk of P(o-tol)₃ can be beneficial for electron-deficient substrates.
Base Et₃N, K₂CO₃, NaOAcAn organic base like triethylamine is often effective. Inorganic bases can also be used and may be advantageous in certain solvent systems. The base is crucial for regenerating the Pd(0) catalyst.[1]
Solvent DMF, DMAc, Toluene, AcetonitrilePolar aprotic solvents like DMF are commonly used to solubilize the reagents and facilitate the reaction.
Temperature 100-140 °CHigher temperatures are often required to drive the reaction to completion, particularly with less reactive bromides.
Alkene Partner Electron-deficient alkenes (e.g., acrylates)These are generally more reactive in the Heck reaction.[1] Styrenes are also excellent coupling partners.

Comparative Analysis with Other Cross-Coupling Reactions

While the Heck reaction is highly effective, it is important to consider other prominent cross-coupling methods for the functionalization of this compound, such as the Suzuki-Miyaura and Stille couplings.

FeatureHeck ReactionSuzuki-Miyaura CouplingStille Coupling
Coupling Partner AlkeneOrganoboron reagent (boronic acid/ester)Organotin reagent (stannane)
Byproducts Stoichiometric salt (e.g., Et₃NHBr)Boron-containing saltsToxic organotin compounds
Functional Group Tolerance Generally goodExcellent, though sensitive to strong basesExcellent, tolerates a wide range of functional groups.[6]
Toxicity of Reagents LowLow (boronic acids are generally non-toxic)High (organotin reagents are highly toxic)[7]
Reaction Conditions Typically requires elevated temperaturesOften proceeds under milder conditionsMild conditions are generally sufficient.[6]

Key Considerations:

  • The Suzuki-Miyaura coupling is an excellent alternative for introducing aryl or vinyl groups and is often favored due to the low toxicity and stability of boronic acids.[8]

  • The Stille coupling offers broad functional group tolerance but is significantly hampered by the high toxicity of organotin reagents and byproducts, making it less desirable from a green chemistry perspective.[7][9]

The choice of reaction ultimately depends on the desired final product, the availability of starting materials, and considerations of toxicity and waste disposal.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, poor quality reagents/solvents.Ensure a truly inert atmosphere, use fresh anhydrous solvents, and consider increasing the reaction temperature or screening different ligand/base combinations.
Formation of Byproducts Homocoupling of the pyridine, reduction of the bromide.Optimize the reaction temperature and time. Ensure the correct stoichiometry of reagents.
Poor Reproducibility Inconsistent quality of reagents, catalyst, or solvents.Use high-purity, anhydrous reagents and solvents. Ensure consistent inert atmosphere techniques.

Conclusion

The Heck reaction of this compound is a robust and efficient method for the synthesis of valuable vinyl-substituted fluoropyridines. By understanding the underlying mechanism and carefully controlling the key reaction parameters—catalyst, ligand, base, solvent, and temperature—researchers can achieve high yields and selectivity. This guide provides a solid foundation for the successful implementation of this important transformation in the development of novel pharmaceuticals and other advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (2023). Heck reaction.
  • Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ResearchGate. (2015). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
  • National Institutes of Health. (n.d.). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds.
  • ResearchGate. (2005). Efficient and Fast Heck Vinylation of 2-Bromo-6-methylpyridines with Methyl Acrylate. Application to the Synthesis of 6-Methylcyclopenta[b]pyridinone.
  • MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • ResearchGate. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
  • ACS Publications. (2021). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • PMC. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • RSC Publishing. (n.d.). Palladium(ii) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines.
  • ResearchGate. (n.d.). Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.
  • ResearchGate. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • NROChemistry. (n.d.). Stille Coupling.
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • PubMed. (n.d.). A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • Wikipedia. (n.d.). Stille reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Application Notes & Protocols: Negishi Coupling of 2-Bromo-6-fluoro-3-methylpyridine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridine Scaffolds

In the landscape of modern drug discovery and materials science, pyridine derivatives are foundational building blocks. The strategic introduction of fluorine and methyl groups, as seen in 2-Bromo-6-fluoro-3-methylpyridine, significantly modulates the electronic and steric properties of the resulting molecules, enhancing metabolic stability, binding affinity, and pharmacokinetic profiles. The Negishi cross-coupling reaction stands out as a premier method for carbon-carbon bond formation, prized for its high functional group tolerance, stereoselectivity, and mild reaction conditions.[1][2][3]

This guide provides a comprehensive, field-proven protocol for the efficient coupling of this compound with a variety of organozinc reagents. We will delve into the mechanistic underpinnings, offer detailed step-by-step methodologies, and provide expert insights to troubleshoot potential challenges, empowering researchers to reliably synthesize complex, high-value pyridine-containing compounds.

The Negishi Coupling: Mechanism and Core Principles

The Negishi coupling is a transition metal-catalyzed reaction that couples an organozinc compound with an organic halide or triflate.[4][5] The process is driven by a palladium or nickel catalyst and follows a well-established catalytic cycle.

The Catalytic Cycle

The reaction mechanism proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.[2][5][6] This is often the rate-determining step.

  • Transmetalation: The organic group (R') from the organozinc reagent is transferred to the palladium center, displacing the halide and forming a new Pd(II)-R' bond.[2][6] A zinc halide salt is generated as a byproduct.

  • Reductive Elimination: The two organic groups (the pyridine and R') on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][5]

Negishi_Coupling_Mechanism pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Py)(Br) inv1 pd0->inv1 Py-Br oxidative_addition Oxidative Addition pd_complex2 L₂Pd(II)(Py)(R') inv2 pd_complex1->inv2 R'-ZnX transmetalation Transmetalation product Py-R' pd_complex2->product byproduct1 Zn(Br)X pd_complex2->byproduct1 reductive_elimination Reductive Elimination product->pd0 inv1->pd_complex1 inv2->pd_complex2 caption Catalytic Cycle of the Negishi Coupling.

Caption: Catalytic Cycle of the Negishi Coupling.

Key Reagents and Their Scientific Rationale

  • The Substrate (this compound): The C-Br bond at the 2-position of the pyridine ring is highly susceptible to oxidative addition by palladium, a key factor for successful coupling.[1] The fluoro and methyl substituents remain intact due to the high functional group tolerance of the reaction.[1][7]

  • The Organozinc Reagent (R'-ZnX): Organozincs are valued for their balance of reactivity and stability.[7] Unlike more reactive Grignard or organolithium reagents, they tolerate a wide array of functional groups like esters, ketones, and nitriles, minimizing the need for protecting groups.[8][9] They can be prepared in situ or used as pre-formed, commercially available solutions.[4][10] The development of solid, air-stable organozinc pivalates or dioxane-stabilized reagents has further simplified their handling.[8][11]

  • The Palladium Precatalyst: A Pd(0) species is the active catalyst. Common laboratory sources are Pd(II) or Pd(0) complexes that readily form the active species in solution. Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) are frequently used.[1][12] More advanced, air-stable palladacycle precatalysts can offer faster reaction times and lower catalyst loadings.[13]

  • The Ligand: The choice of ligand is critical. It stabilizes the palladium center, modulates its reactivity, and facilitates the elementary steps of the catalytic cycle.[4][14] Electron-rich, bulky phosphine ligands such as tricyclohexylphosphine (PCy₃), XPhos, or SPhos are often superior for coupling heteroaryl halides, enhancing the rate of oxidative addition and preventing catalyst decomposition.[12][13]

Detailed Experimental Protocols

Safety Precaution: All operations must be performed in a well-ventilated fume hood. Anhydrous and oxygen-free conditions are essential for success.[2] All glassware should be oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be anhydrous.

Protocol A: In Situ Generation of Arylzinc Halide and Subsequent Coupling

This one-pot, two-step procedure is highly efficient for aryl and heteroaryl coupling partners.

Materials and Reagents

ReagentSupplier ExamplePurityNotes
Zinc dust (<10 micron)Alfa Aesar>99%
1,2-DibromoethaneSigma-Aldrich99%For zinc activation
Iodine (I₂)Sigma-Aldrich>99.8%For zinc activation
Aryl Bromide (e.g., 4-Bromoanisole)Commercially available>98%The precursor for the organozinc
This compoundCommercially available>97%The electrophilic partner
Pd₂(dba)₃Strem Chemicals>97%Palladium precatalyst
XPhosStrem Chemicals>98%Ligand
Anhydrous Tetrahydrofuran (THF)Acros Organics>99.9%Dri-Solv or passed through a solvent still
Saturated aq. Ammonium Chloride (NH₄Cl)Fisher ScientificN/AFor quenching
Ethyl Acetate (EtOAc)Fisher ScientificHPLC GradeFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS GradeFor drying

Step-by-Step Methodology

  • Zinc Activation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 eq). Seal the flask, and evacuate and backfill with argon three times. Add anhydrous THF (0.5 M relative to the organohalide). Add 1,2-dibromoethane (0.1 eq) and stir for 15 minutes at room temperature. Then, add Iodine (0.05 eq) and stir at 70 °C until the red color disappears (~10 min), indicating activation.[15] Cool the suspension to room temperature.

  • Organozinc Formation: To the activated zinc suspension, add a solution of the aryl bromide (1.2 eq) in anhydrous THF dropwise. The reaction is often exothermic. Stir the mixture at 40-50 °C for 2-3 hours. The formation is complete when the aryl bromide is consumed (monitor by TLC or GC). Allow the resulting greyish suspension of the arylzinc reagent to settle.

  • Reaction Setup: In a separate flame-dried 100 mL Schlenk flask under argon, combine Pd₂(dba)₃ (0.02 eq, 2 mol %) and XPhos (0.08 eq, 8 mol %). Add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Negishi Coupling: Using a syringe or cannula, slowly transfer the supernatant of the freshly prepared arylzinc reagent from the first flask to the second flask containing the substrate and catalyst.

  • Reaction Progression: Stir the reaction mixture at 60-70 °C. Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NH₄Cl solution.[16]

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[16]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol B: Coupling with a Commercial Organozinc Reagent

This protocol offers convenience when using commercially available reagents.

Step-by-Step Methodology

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add Pd₂(dba)₃ (0.02 eq) and a suitable ligand (e.g., PCyp₃, 0.08 eq).[12][17] Add a solution of this compound (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Slowly add the commercial organozinc reagent (e.g., Phenylzinc chloride, 0.5 M in THF, 1.3 eq) to the reaction mixture at room temperature via syringe.

  • Reaction and Work-up: Heat the reaction to 80 °C and stir until completion, as monitored by TLC or GC-MS.[12][17] Follow the work-up and purification steps as described in Protocol A.

Data Presentation & Workflow Visualization

General Experimental Workflow

Experimental_Workflow arrow arrow start Start: Assemble Dry Glassware under Inert Atmosphere zinc_prep Protocol A: Prepare Organozinc Reagent (Activate Zn, Add R-X) start->zinc_prep In Situ commercial_zinc Protocol B: Use Commercial Organozinc Reagent start->commercial_zinc Pre-formed setup Prepare Reaction Flask: Add Pd Precatalyst, Ligand, and this compound zinc_prep->setup coupling Combine Reagents: Add Organozinc Solution to Reaction Flask setup->coupling heat Heat and Stir (e.g., 60-80 °C) coupling->heat monitor Monitor Reaction Progress (TLC / GC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Work-up: Quench (NH₄Cl), Extract (EtOAc) monitor->workup Reaction Complete purify Dry, Concentrate, and Purify by Column Chromatography workup->purify end End: Characterize Product (NMR, MS) purify->end commercial_zinc->setup

Caption: A typical experimental workflow for the Negishi coupling.

Representative Reaction Conditions and Yields

The following table summarizes typical conditions for the Negishi coupling of this compound with various organozinc partners, based on established literature for similar heteroaryl couplings.

Coupling Partner (R' in R'-ZnCl)Catalyst System (Pd Precatalyst / Ligand)Loading (mol%)SolventTemp (°C)Time (h)Typical Yield (%)
PhenylPd₂(dba)₃ / XPhos2 / 8THF706>85
4-MethoxyphenylPd-PEPPSI-IPr2THF654>90
2-ThienylPd(OAc)₂ / SPhos2 / 4Dioxane8012>80
n-ButylPd₂(dba)₃ / PCyp₃2 / 8THF/NMP8010~70-80[12][17]
CyclopropylNiCl₂(dme) / (i-Pr)-PyBox5 / 6DMI2524~75-85[15]

Expert Insights and Troubleshooting

  • Causality Behind Inert Conditions: Organozinc reagents are sensitive to moisture and oxygen.[2] Similarly, the active Pd(0) catalyst can be readily oxidized to an inactive Pd(II) state. Meticulous exclusion of air and water is paramount for reproducibility and high yields.

  • Rationale for Ligand Selection: For heteroaromatic substrates like pyridines, electron-rich and bulky ligands (e.g., XPhos, SPhos, RuPhos) are often required.[13] They promote the challenging oxidative addition step and stabilize the catalytic intermediates, preventing side reactions like β-hydride elimination, especially when using alkylzinc reagents.[12][18]

  • Impact of Zinc Quality: The success of in situ organozinc preparation heavily relies on the activity of the zinc metal. Using finely powdered zinc and performing a chemical activation (e.g., with I₂, 1,2-dibromoethane, or TMSCl) is crucial to remove the passivating oxide layer and ensure efficient reaction.[4][15]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Poorly prepared or degraded organozinc reagent.3. Insufficient reaction temperature or time.1. Use a fresh palladium source or an air-stable precatalyst.2. Ensure zinc is fully activated; use fresh, anhydrous reagents for its preparation.3. Increase temperature in 10 °C increments; allow longer reaction times.
Homocoupling of Organozinc 1. Presence of oxygen during organozinc formation.2. Reaction temperature is too high, causing catalyst decomposition and side reactions.1. Maintain strict inert atmosphere throughout.2. Screen lower reaction temperatures. Add the organozinc reagent slowly to the reaction mixture.
Low Yield with Alkylzinc Reagents 1. β-hydride elimination is a competing pathway.[9]2. Isomerization of branched alkylzinc reagents.[12]1. Use a catalyst system known to suppress this pathway (e.g., Pd/PCyp₃ or specific Ni catalysts).[12][18]2. Use milder conditions and ligands that favor reductive elimination over isomerization.

Conclusion

The Negishi coupling of this compound is a robust and versatile method for synthesizing highly functionalized pyridine derivatives. Its broad functional group tolerance and the reliability of modern catalyst systems make it an indispensable tool in both academic and industrial research. By understanding the underlying mechanism and adhering to the detailed protocols and expert insights provided herein, researchers can confidently leverage this powerful reaction to accelerate the development of novel pharmaceuticals and advanced materials.

References

  • Negishi coupling - Wikipedia. (n.d.).
  • Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022, August 12).
  • Negishi cross-coupling - Name-Reaction.com. (n.d.).
  • Negishi Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020, June 4).
  • Negishi Coupling - Organic Chemistry Portal. (n.d.).
  • Hutchby, M., & Kitching, M. O. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7542–7546. [Link]
  • Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530. [Link]
  • Liu, T., & Fraser, C. L. (2012). Discussion Addendum for: Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy: 5-Methyl-2,2'-Bipyridine. Organic Syntheses, 89, 76. [Link]
  • Jamison, C. R., et al. (2017). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Angewandte Chemie International Edition, 56(42), 12977-12981.
  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? (2025, August 6). ResearchGate.
  • Commonly employed techniques for the preparation of organozinc... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Knochel, P., et al. (1999). Preparation and Applications of Functionalized Organozinc Compounds. Chemical Reviews, 99(5), 1191-1236.
  • Han, C., & Buchwald, S. L. (2013). Palladium-Catalyzed Completely Linear-Selective Negishi Cross-Coupling of Allylzinc Halides with Aryl and Vinyl Electrophiles. Journal of the American Chemical Society, 135(28), 10246–10249.
  • Michalik, D., et al. (2019). Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. Dalton Transactions, 48(31), 11848-11857. [Link]
  • Krasovskiy, A., & Lipshutz, B. H. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters, 13(15), 3818–3821. [Link]
  • Negishi Coupling - NROChemistry. (n.d.).
  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions. Organic Letters, 15(22), 5754–5757.
  • Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. (n.d.). Organic-chemistry.org.
  • Roughley, S. D., & Jordan, A. M. (2016). Negishi Coupling. Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
  • Liu, Z., et al. (2013). Mild Negishi cross-coupling reactions catalyzed by acenaphthoimidazolylidene palladium complexes at low catalyst loadings. The Journal of Organic Chemistry, 78(15), 7436–7444. [Link]
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates - Organic Chemistry Portal. (n.d.).
  • 3 - Organic Syntheses Procedure. (n.d.).
  • Breitenbach, J., et al. (2022). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 87(24), 16757–16773.
  • Han, C., & Buchwald, S. L. (2011). Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. Journal of the American Chemical Society, 133(43), 17104–17107.

Sources

Application Notes and Protocols for the Ullmann Condensation of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and drug development. Aryl and heteroaryl amines are privileged structures, appearing in a vast array of therapeutic agents. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a powerful and enduring method for the synthesis of these vital motifs.[1] This application note provides a detailed guide to the Ullmann condensation protocol specifically for 2-bromo-6-fluoro-3-methylpyridine, a versatile heterocyclic building block. The strategic placement of the fluoro, methyl, and bromo substituents offers multiple avenues for synthetic elaboration, making it a valuable intermediate in the creation of complex molecular architectures. While palladium-catalyzed methods like the Buchwald-Hartwig amination are also prevalent for C-N bond formation, the Ullmann reaction offers a cost-effective and often complementary approach, particularly with the advent of modern ligand-accelerated protocols that have overcome the harsh conditions of traditional methods.[2][3]

Mechanistic Insights: The Role of Copper in C-N Coupling

The mechanism of the Ullmann condensation has been the subject of extensive study and is generally understood to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of an active copper(I) species. The currently accepted mechanism involves several key steps:

  • Formation of the Copper(I)-Amide Complex: The amine substrate reacts with a copper(I) salt in the presence of a base to form a copper(I)-amide complex.

  • Oxidative Addition: The aryl halide (in this case, this compound) undergoes oxidative addition to the copper(I)-amide complex, forming a transient copper(III) intermediate.

  • Reductive Elimination: This high-valent copper(III) species then undergoes reductive elimination to form the desired C-N bond of the N-arylpyridine product and regenerate the active copper(I) catalyst, which can then re-enter the catalytic cycle.

The use of ligands, typically bidentate chelating molecules such as diamines or amino acids, is crucial in modern Ullmann condensations. These ligands stabilize the copper catalyst, increase its solubility, and facilitate the oxidative addition and reductive elimination steps, allowing the reaction to proceed at lower temperatures and with greater efficiency.

Ullmann_Mechanism cluster_0 Catalytic Cycle A Cu(I)X C [Cu(I)NR₂] A->C Ligand Exchange B Amine (R₂NH) + Base E [Ar-Cu(III)(NR₂)(Br)] C->E Oxidative Addition D Ar-Br (this compound) D->E F N-Arylpyridine (Product) E->F Reductive Elimination G Cu(I)Br E->G G->A Regeneration

Caption: A simplified catalytic cycle for the Ullmann Condensation.

Critical Reaction Parameters: A Comparative Overview

The success of an Ullmann condensation hinges on the careful selection of several key parameters. The following table summarizes typical conditions for the N-arylation of 2-bromopyridine derivatives, providing a starting point for the optimization of reactions with this compound.

ParameterCommon Reagents/ConditionsRationale and Field-Proven Insights
Copper Source CuI, Cu₂O, Cu(OAc)₂, Copper powderCu(I) salts are generally preferred as they are believed to be the active catalytic species. Cu(II) salts can be reduced in situ. Stoichiometric copper was used in classical Ullmann reactions, but modern protocols use catalytic amounts (1-10 mol%).
Ligand 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-proline, 1,2-diaminocyclohexaneLigands accelerate the reaction by stabilizing the copper catalyst and facilitating key steps in the catalytic cycle. The choice of ligand can be substrate-dependent and often requires screening for optimal results.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKThe base is required to deprotonate the amine nucleophile, forming the copper-amide complex. The strength and solubility of the base can significantly impact the reaction rate and yield. Carbonates are often a good starting point.
Solvent DMF, Dioxane, Toluene, DMSOHigh-boiling polar aprotic solvents are traditionally used to achieve the necessary reaction temperatures. However, ligand-accelerated reactions can often be performed in less polar solvents like toluene or dioxane at lower temperatures.
Temperature 80-150 °CClassical Ullmann reactions required very high temperatures (>180 °C). Modern protocols with appropriate ligands can often be run in the 80-120 °C range, which is beneficial for substrates with sensitive functional groups.
Reaction Time 4-24 hoursReaction times are highly dependent on the reactivity of the substrates and the specific conditions employed. Progress should be monitored by TLC or LC-MS.

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-6-fluoro-3-methylpyridin-2-amine

This protocol provides a representative procedure for the Ullmann condensation of this compound with 4-methoxyaniline. This specific example is based on established methodologies for the coupling of related 2-bromopyridines.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyaniline (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Experimental_Workflow A 1. Reagent Assembly (Inert Atmosphere) B 2. Solvent Addition (Anhydrous DMF) A->B C 3. Reaction (Heating with Stirring) B->C D 4. Work-up (Quenching & Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Product Analysis (NMR, MS) E->F

Caption: General experimental workflow for the Ullmann condensation.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, 4-methoxyaniline, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate.

    • Expert Insight: The order of addition of solid reagents is generally not critical. However, ensuring all reagents are dry is important for reproducibility.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Causality: This prevents oxidation of the copper(I) catalyst and potential side reactions.

  • Solvent Addition: Add anhydrous DMF via syringe.

    • Expert Insight: The use of anhydrous solvent is crucial as water can interfere with the reaction and lead to lower yields.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Expert Insight: The aqueous work-up removes the inorganic salts and the polar solvent (DMF).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or ligand.Ensure the use of high-purity, anhydrous reagents and solvents. Screen different ligands and bases. Increase the reaction temperature in increments.
Formation of Side Products Homocoupling of the aryl halide, decomposition of starting materials or product.Lower the reaction temperature. Use a more selective ligand. Ensure a strictly inert atmosphere.
Poor Reproducibility Presence of moisture or oxygen, variable quality of reagents.Use freshly dried solvents and high-purity reagents. Employ rigorous inert atmosphere techniques.

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

  • Copper(I) iodide: May cause skin and eye irritation. Handle with care.

  • 1,10-Phenanthroline: Toxic if swallowed. Handle with appropriate PPE.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Handle only in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before use.[2]

Conclusion

The Ullmann condensation of this compound provides a reliable and scalable method for the synthesis of N-aryl-6-fluoro-3-methylpyridin-2-amines. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields of the desired products. The protocol outlined in this application note serves as a robust starting point for the synthesis of a wide range of derivatives for applications in drug discovery and materials science.

References

  • Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [Link]
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). The Journal of Organic Chemistry. [Link]
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. (n.d.). PubMed Central. [Link]
  • Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. (n.d.).
  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (n.d.). PubMed Central. [Link]
  • Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Arom

Sources

The Strategic Synthesis of Modern Agrochemicals from 2-Bromo-6-fluoro-3-methylpyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of 2-Bromo-6-fluoro-3-methylpyridine in Agrochemical Innovation

In the landscape of modern agrochemical development, the strategic design and synthesis of potent, selective, and environmentally benign crop protection agents are of paramount importance. The halogenated pyridine scaffold is a cornerstone in the creation of numerous successful fungicides, herbicides, and insecticides due to its favorable physicochemical properties and ability to interact with biological targets. Among the vast array of synthetic intermediates, This compound has emerged as a critical building block, offering a unique combination of reactivity and structural features that are highly sought after by researchers and process chemists.[1][2]

This versatile compound, characterized by a pyridine ring substituted with a reactive bromine atom, a fluorine atom, and a methyl group, provides a powerful platform for molecular elaboration. The bromine atom at the 2-position serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds. The fluorine atom at the 6-position and the methyl group at the 3-position play crucial roles in modulating the electronic properties, metabolic stability, and ultimately, the biological activity of the resulting agrochemical.

This technical guide provides an in-depth exploration of the synthetic utility of this compound in the context of agrochemical synthesis. We will delve into the key chemical transformations, provide detailed experimental protocols for representative reactions, and offer insights into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to leverage this key intermediate in their discovery and development programs.

Key Chemical Transformations: A Gateway to Molecular Diversity

The synthetic power of this compound lies in its ability to undergo a range of chemical transformations with high efficiency and selectivity. The primary reaction pathways for derivatization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its broad functional group tolerance and mild reaction conditions.[3] In the context of agrochemical synthesis from this compound, this reaction is instrumental in creating biaryl and heteroaryl structures, which are common motifs in potent pesticides.

The reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with an organoboron compound, typically a boronic acid or a boronate ester. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium(0) is the active catalytic species. Precatalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination, leading to higher yields.

  • Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction rate and yield, and it is often substrate-dependent.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The water is essential for the activity of the inorganic base. The organic solvent ensures the solubility of the reactants and the palladium complex.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Arylboronic acidCoupling Partner
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst
Potassium Carbonate (K₂CO₃)Base
1,4-DioxaneSolvent
Water (degassed)Co-solvent
Ethyl acetateExtraction Solvent
BrineWashing Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Silica GelStationary Phase for Chromatography
Nitrogen or Argon GasInert Atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired coupled product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds. This reaction is particularly valuable for synthesizing agrochemicals where an amine or amide linkage is a key structural feature. It allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki-Miyaura reaction, a palladium catalyst is used. However, the choice of phosphine ligand is often critical for successful amination. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are highly effective in promoting the reaction, especially with challenging substrates.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The choice of base depends on the pKa of the amine and the specific catalyst system.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and interference with the catalytic cycle.

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

Reagent/MaterialPurpose
This compoundStarting Material
Amine (primary or secondary)Coupling Partner
Palladium(II) Acetate [Pd(OAc)₂]Catalyst Precursor
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)Ligand
Sodium tert-butoxide (NaOtBu)Base
Toluene (anhydrous)Solvent
Saturated aqueous NH₄Cl solutionQuenching Agent
Ethyl acetateExtraction Solvent
BrineWashing Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Drying Agent
Nitrogen or Argon GasInert Atmosphere

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), XPhos (4-10 mol%), and NaOtBu (1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion (typically 6-24 hours), cool the reaction to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the key synthetic transformations of this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification Intermediate This compound ReactionVessel Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Intermediate->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Heating Heating (80-100 °C) & Monitoring (TLC/LC-MS) ReactionVessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Agrochemical Precursor Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow cluster_reactants Reactant Preparation cluster_reaction Buchwald-Hartwig Amination cluster_workup Work-up & Purification Intermediate This compound ReactionVessel Reaction Setup: - Pd Catalyst (e.g., Pd(OAc)2/XPhos) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) Intermediate->ReactionVessel Amine Primary/Secondary Amine Amine->ReactionVessel Heating Heating (90-110 °C) & Monitoring (TLC/LC-MS) ReactionVessel->Heating Workup Quenching & Aqueous Work-up Heating->Workup Purification Column Chromatography Workup->Purification Product Aminated Agrochemical Precursor Purification->Product

Sources

Application Notes and Protocols: Strategic Selection of Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Multifunctional Pyridine Scaffold

2-Bromo-6-fluoro-3-methylpyridine is a valuable building block in medicinal chemistry and materials science, offering multiple points for diversification. However, its successful incorporation into complex molecules via palladium-catalyzed cross-coupling reactions is not trivial. The pyridine nitrogen, the electron-withdrawing fluorine atom, the sterically hindering methyl group, and the reactive bromo leaving group all exert significant electronic and steric influences that must be carefully considered for efficient and selective bond formation.

This guide provides a comprehensive overview of the key considerations for selecting the optimal palladium catalyst system for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound. We will delve into the mechanistic rationale behind catalyst and ligand choice, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Understanding the Substrate: Electronic and Steric Profile

The reactivity of this compound is dictated by a confluence of factors:

  • Pyridine Nitrogen: The lone pair on the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition. This effect is particularly pronounced for ligands that do not sufficiently shield the metal.

  • Fluorine Substituent: As a strongly electron-withdrawing group, the fluorine atom enhances the electrophilicity of the pyridine ring, which can facilitate the initial oxidative addition step of the catalytic cycle.[1]

  • Methyl Group: The ortho-methyl group introduces steric hindrance around the C-Br bond, which can impede the approach of bulky catalyst systems.

  • Bromo Leaving Group: The C-Br bond is a common and effective leaving group in cross-coupling reactions, offering a good balance of reactivity and stability.[2]

A successful catalyst system must therefore be able to overcome potential nitrogen coordination, navigate the steric congestion, and efficiently facilitate the desired bond formation.

The Catalytic Cycle: A Universal Framework

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5] The choice of palladium precursor, ligand, base, and solvent all play a crucial role in the efficiency of each step.

Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-R Ar-R (Product) Reductive\nElimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Strategic Catalyst System Selection

Palladium Precursors: The Source of Catalytic Activity

The choice of palladium precursor is the first step in assembling an active catalytic system. Both Pd(0) and Pd(II) sources are commonly employed.[6]

  • Pd(0) Precursors: Complexes like Pd(PPh₃)₄ and Pd₂(dba)₃ are directly active or readily generate the active Pd(0) species.[7] However, the presence of phosphine or dba ligands can sometimes interfere with the desired reaction.[7]

  • Pd(II) Precursors: Pd(OAc)₂ and PdCl₂ are air-stable and cost-effective options.[7] They require in-situ reduction to the active Pd(0) state, which is often achieved by the phosphine ligand, amine, or other reagents in the reaction mixture.

For challenging substrates like this compound, the use of well-defined palladium precatalysts is highly recommended. These are air- and moisture-stable Pd(II) complexes that are readily activated under the reaction conditions to generate a consistent and highly active Pd(0) species.[7] Examples include palladacycles and complexes with N-heterocyclic carbene (NHC) ligands.[7][8]

Ligands: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component of the catalyst system, as it directly influences the steric and electronic properties of the palladium center.[9][10] For the coupling of this compound, ligands with the following characteristics are generally preferred:

  • Electron-rich: To facilitate the oxidative addition of the C-Br bond.[9]

  • Sterically bulky: To promote reductive elimination and prevent catalyst deactivation pathways like β-hydride elimination.[9] Bulky ligands also help to create a coordinatively unsaturated palladium center, which is more reactive.

Ligand ClassKey FeaturesRecommended Ligands
Buchwald-Type Biarylphosphines Highly electron-rich and sterically demanding. Excellent for a wide range of cross-coupling reactions, particularly Buchwald-Hartwig aminations.[3]XPhos, SPhos, RuPhos, BrettPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors and sterically tunable. Form very stable palladium complexes, leading to robust catalysts.[8]IPr, SIMes, IPr*
Ferrocenylphosphines Offer a unique steric and electronic profile. Often used in Suzuki couplings.dppf (1,1'-Bis(diphenylphosphino)ferrocene)

digraph "Ligand_Selection_Flowchart" {
graph [fontname = "helvetica"];
node [shape=box, style=rounded, fontname = "helvetica"];
edge [fontname = "helvetica"];

start [label="Select Coupling Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura\n(C-C)"]; buchwald [label="Buchwald-Hartwig\n(C-N)"]; sonogashira [label="Sonogashira\n(C-C, alkyne)"]; ligand_suzuki [label="Consider:\n- Buchwald-type phosphines\n- Ferrocenylphosphines (dppf)\n- NHCs", shape=record]; ligand_buchwald [label="Consider:\n- Buchwald-type phosphines\n (XPhos, RuPhos)\n- NHCs", shape=record]; ligand_sonogashira [label="Consider:\n- Triphenylphosphine (PPh3)\n- Bulky phosphines for hindered substrates", shape=record];

start -> suzuki; start -> buchwald; start -> sonogashira; suzuki -> ligand_suzuki; buchwald -> ligand_buchwald; sonogashira -> ligand_sonogashira; }

Figure 2: Ligand selection guide based on the desired coupling reaction.

Application Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol outlines a general procedure for the C-C bond formation between this compound and a representative arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water or toluene/water, 10:1 v/v)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • In a separate vial, pre-mix the palladium precursor and the ligand in a portion of the organic solvent and stir for 10-15 minutes.

  • Add the catalyst solution to the reaction vessel, followed by the remaining solvent.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine

This protocol describes a general method for the C-N bond formation between this compound and a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOtBu or LHMDS, 1.4 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.

  • Add the this compound and the secondary amine.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[11]

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol details a general procedure for the formation of a C-C bond between this compound and a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the metal salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[12]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently strong base- Poor solubility of reagents- Catalyst inhibition- Use a palladium precatalyst- Screen a stronger base (e.g., K₃PO₄ instead of K₂CO₃ for Suzuki)- Use a different solvent or a co-solvent- Increase ligand loading or switch to a more robust ligand (e.g., NHC)
Formation of side products (e.g., homocoupling) - Slow transmetalation- Catalyst decomposition- Increase the concentration of the nucleophilic partner- Use a more electron-rich ligand to promote reductive elimination- Lower the reaction temperature
Dehalogenation - Presence of water or protic impurities- Certain bases can promote this pathway- Use anhydrous solvents and reagents- Screen alternative bases

Conclusion

The successful cross-coupling of this compound is readily achievable with a systematic and informed approach to catalyst selection. By understanding the interplay of the substrate's electronic and steric properties with the characteristics of the palladium precursor, ligand, and reaction conditions, researchers can unlock the full synthetic potential of this versatile building block. The protocols and guidelines presented herein provide a solid foundation for developing efficient and robust cross-coupling methodologies for a wide range of applications.

References

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize.
  • Cross-Coupling Reactions Guide.
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
  • Palladium precursor products.
  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Developing Ligands for Palladium(II)
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Royal Society of Chemistry.
  • A Comparative Guide: Suzuki vs.
  • Sonogashira Coupling. NROChemistry.
  • Palladium(0)

Sources

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Utilizing 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-6-fluoro-3-methylpyridine in Modern Drug Discovery

The pursuit of novel anti-inflammatory therapeutics is a cornerstone of medicinal chemistry, driven by the need for more selective and potent agents with improved safety profiles. Within this landscape, heterocyclic scaffolds, particularly substituted pyridines, have emerged as "privileged structures" due to their ability to interact with a wide array of biological targets. This compound is a highly versatile and valuable building block in this context. Its unique trifunctional nature—a reactive bromine atom, a modulating fluorine atom, and a sterically influencing methyl group—provides a powerful toolkit for the synthesis of complex molecular architectures.

The bromine atom at the 2-position serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are workhorses in modern drug discovery, enabling the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, respectively. The fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity, and modulate the pKa of the pyridine nitrogen, all of which are critical parameters in drug design. The 3-methyl group provides steric bulk, which can be exploited to achieve selective interactions with the target protein.

This document provides a comprehensive guide to the application of this compound in the synthesis of potential anti-inflammatory agents, with a focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors. While the specific examples and protocols provided herein are illustrative, they are grounded in established synthetic methodologies and the known structure-activity relationships of potent anti-inflammatory compounds.

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-Br bond in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions offer a highly efficient and versatile means of introducing molecular diversity, a key aspect of any drug discovery program.

The Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. In the context of synthesizing anti-inflammatory agents, this reaction is frequently employed to construct biaryl or heteroaryl-aryl scaffolds, which are common motifs in selective COX-2 inhibitors.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Buchwald-Hartwig Amination: Constructing Crucial Carbon-Nitrogen Linkages

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with a wide range of amines. This reaction is particularly relevant for the synthesis of anti-inflammatory compounds where an amino-heterocycle is a key pharmacophore. The reaction proceeds through a similar catalytic cycle to the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Illustrative Synthesis of a Novel COX-2 Inhibitor

While no specific anti-inflammatory drug is currently marketed that is directly synthesized from this compound, we can devise a scientifically sound, hypothetical synthetic route to a potent and selective COX-2 inhibitor based on known pharmacophores. The target molecule in this example, (6-fluoro-3-methyl-[2,4'-bipyridin]-2'-yl)(4-(methylsulfonyl)phenyl)methanone , incorporates key structural features of known COX-2 inhibitors: a central heterocyclic core and a sulfonylphenyl moiety.

Synthetic Workflow Diagram

G cluster_0 Synthesis of a Hypothetical COX-2 Inhibitor Start This compound Step1 Suzuki-Miyaura Coupling with (2-formylpyridin-4-yl)boronic acid Start->Step1 Pd(PPh3)4, K2CO3 Toluene/EtOH/H2O Intermediate1 6-fluoro-3-methyl-[2,4'-bipyridine]-2'-carbaldehyde Step1->Intermediate1 Step2 Oxidation with KMnO4 or PCC Intermediate1->Step2 KMnO4 Intermediate2 6-fluoro-3-methyl-[2,4'-bipyridine]-2'-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling with 4-(methylsulfonyl)aniline Intermediate2->Step3 HATU, DIPEA, DMF FinalProduct (6-fluoro-3-methyl-[2,4'-bipyridin]-2'-yl)(4-(methylsulfonyl)phenyl)methanone Step3->FinalProduct

Caption: Synthetic workflow for the proposed COX-2 inhibitor.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-fluoro-3-methyl-[2,4'-bipyridine]-2'-carbaldehyde

This protocol outlines the palladium-catalyzed coupling of this compound with (2-formylpyridin-4-yl)boronic acid.

Materials:

  • This compound (1.0 eq)

  • (2-formylpyridin-4-yl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer/hotplate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound, (2-formylpyridin-4-yl)boronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed 4:1:1 mixture of toluene:ethanol:water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

ParameterCondition
Catalyst Pd(PPh₃)₄
Base K₂CO₃
Solvent Toluene/Ethanol/Water (4:1:1)
Temperature 90 °C
Time 12-18 hours
Expected Yield 75-85%

Table 1: Typical reaction conditions for Suzuki-Miyaura coupling.

Protocol 2: Oxidation to 6-fluoro-3-methyl-[2,4'-bipyridine]-2'-carboxylic acid

This protocol describes the oxidation of the aldehyde intermediate to a carboxylic acid.

Materials:

  • 6-fluoro-3-methyl-[2,4'-bipyridine]-2'-carbaldehyde (1.0 eq)

  • Potassium permanganate (KMnO₄) (1.5 eq)

  • Acetone/Water (1:1)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the aldehyde in a 1:1 mixture of acetone and water in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add KMnO₄ portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Acidify the mixture with 1M HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 3: Amide Coupling to Yield the Final Product

This protocol details the final amide bond formation.

Materials:

  • 6-fluoro-3-methyl-[2,4'-bipyridine]-2'-carboxylic acid (1.0 eq)

  • 4-(methylsulfonyl)aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA and stir for 15 minutes at room temperature.

  • Add 4-(methylsulfonyl)aniline and continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

ParameterCondition
Coupling Agent HATU
Base DIPEA
Solvent DMF
Temperature Room Temperature
Time 12 hours
Expected Yield 70-80%

Table 2: Typical conditions for amide coupling.

Mechanism of Action: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

COX-2 Signaling Pathway

G cluster_1 COX-2 Inflammatory Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Cell Cell Membrane Stimuli->Cell AA Arachidonic Acid Cell->AA Phospholipase A2 COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (PGE2, PGI2) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Inhibitor Selective COX-2 Inhibitor (e.g., Synthesized Compound) Inhibitor->COX2 Inhibition

Caption: Simplified COX-2 signaling pathway and point of inhibition.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel anti-inflammatory agents. The strategic placement of its functional groups allows for the efficient application of powerful synthetic methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination to construct complex molecules with desirable pharmacological properties. The illustrative synthesis of a potential COX-2 inhibitor highlights a rational approach to drug design starting from this key intermediate. Further exploration of the chemical space accessible from this compound is warranted and holds significant promise for the discovery of next-generation anti-inflammatory therapies.

References

  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi
  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors.Source
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).PMC - PubMed Central.Source
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.Benchchem.Source
  • Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.Benchchem.Source
  • Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold.Organic & Biomolecular Chemistry (RSC Publishing).Source

Application Notes and Protocols for the Utilization of 2-Bromo-6-fluoro-3-methylpyridine in the Development of Anti-Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Bromo-6-fluoro-3-methylpyridine (CAS No. 1211536-01-4) as a pivotal intermediate in the synthesis of novel anti-cancer agents. These notes amalgamate established principles of medicinal chemistry with actionable, detailed protocols for the synthesis and evaluation of pyridine-based compounds targeting key oncogenic pathways. We will explore the rationale behind its use, focusing on its role as a versatile scaffold for generating libraries of potential kinase inhibitors. Detailed methodologies for palladium-catalyzed cross-coupling reactions, purification, and subsequent in vitro characterization are provided to empower researchers in their quest for next-generation cancer therapies.

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for designing targeted therapies.[1] The strategic placement of substituents on the pyridine ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

This compound is a particularly valuable building block in this context. Its chemical structure offers several advantages for drug design:

  • Orthogonal Reactivity: The bromine atom at the 2-position and the fluorine atom at the 6-position provide distinct reactive handles. The bromine is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or heteroaryl moieties. The fluorine atom can influence the pKa of the pyridine nitrogen and participate in favorable interactions with target proteins.

  • Metabolic Stability: The fluorine substituent can enhance metabolic stability by blocking potential sites of oxidation, a common challenge in drug development.

  • Modulation of Physicochemical Properties: The combination of the methyl group and the halogen atoms allows for fine-tuning of lipophilicity and solubility, which are critical for oral bioavailability and cell permeability.

These features make this compound an excellent starting point for the synthesis of compounds targeting a variety of cancer-related proteins, most notably protein kinases, whose dysregulation is a hallmark of many cancers.[2][3]

Core Application: Synthesis of a Model Kinase Inhibitor Library

The primary application of this compound in oncology is as a versatile starting material for the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a key driver of tumor growth, proliferation, and survival. Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized cancer treatment.[2][3]

The general strategy involves using the bromine atom of this compound as an anchor point for introducing larger, more complex molecular fragments that can interact with the kinase active site. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the formation of a carbon-carbon bond between the pyridine ring and a variety of boronic acids or esters.

General Workflow for Kinase Inhibitor Synthesis

The synthesis of a library of potential kinase inhibitors from this compound typically follows the workflow illustrated below. This process allows for the rapid generation of a diverse set of compounds for screening.

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation A This compound + Arylboronic Acid B Suzuki-Miyaura Coupling (Pd-catalyzed) A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS) D->E F In Vitro Kinase Assay (IC50 determination) E->F G Cell-based Proliferation Assay (e.g., MTT, CellTiter-Glo) F->G H Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) G->H I Lead Optimization H->I

Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates and desired scale of the reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Illustrative Example: PI3Kα)

This protocol outlines a method to assess the inhibitory activity of the synthesized compounds against a representative kinase, PI3Kα. The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently mutated in cancer, making it a key therapeutic target.[4][5]

Materials:

  • Synthesized compounds (dissolved in DMSO)

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized compounds in kinase buffer.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the synthesized compound dilutions, and the PI3Kα enzyme. Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add a mixture of PIP2 substrate and ATP to each well to start the kinase reaction. Incubate for 1 hour at room temperature.

  • Detect Kinase Activity: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing the cytotoxic effect of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium

  • Synthesized compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium and add them to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration that inhibits cell growth by 50%).[6]

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1211536-01-4N/A
Molecular Formula C₆H₅BrFNN/A
Molecular Weight 190.01 g/mol N/A
Appearance Light yellow powder
Boiling Point 189.5 ± 35.0 °C at 760 mmHg
Density 1.6 ± 0.1 g/cm³

Table 2: Representative Biological Data for a Hypothetical Kinase Inhibitor (Compound X) Derived from this compound

AssayTarget/Cell LineResult (IC₅₀/GI₅₀)
Kinase Inhibition PI3Kα0.05 µM
Cell Proliferation MCF-7 (Breast Cancer)0.2 µM
Cell Proliferation PC-3 (Prostate Cancer)0.5 µM
Cell Proliferation A549 (Lung Cancer)1.2 µM

Signaling Pathway Context

The synthesized compounds are designed to interfere with oncogenic signaling pathways. For instance, inhibitors of the PI3K pathway can block downstream signaling, leading to reduced cell proliferation and survival.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation Inhibitor Compound X (from this compound) Inhibitor->PI3K inhibits

Figure 2: Simplified PI3K/Akt signaling pathway and the inhibitory action of a derivative of this compound.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of novel anti-cancer agents, particularly kinase inhibitors. The protocols outlined in this document provide a solid foundation for researchers to design and synthesize libraries of pyridine-based compounds for screening and lead optimization. Future work should focus on exploring a wider range of substitutions on the pyridine core and evaluating the resulting compounds against a broader panel of kinases and cancer cell lines to identify novel drug candidates with improved potency and selectivity.

References

  • Aurora kinase inhibitors and methods of making and using thereof.
  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades.
  • Synthesis of Anticancer Agents from 2-Bromo-6-methyl-1H-benzo[d]imidazole Deriv
  • PI3K inhibitors - P
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • US10596174B2 - Pyrrolopyrimidine compounds as inhibitors of protein kinases.
  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis.
  • US10414773B2 - Forms of a PI3K delta selective inhibitor for use in pharmaceutical formulations.
  • Reel/Frame - P
  • WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof.
  • WO2024151930A1 - Pi3k inhibitors and methods of making and using the same.
  • Development of 7-Methoxyfuro[2,3-C]pyridine-based Anticancer Agents: Applic
  • Spectroscopic, Anti-Cancer Activity, and DFT Computational Studies of Pt(II) Complexes with 1-Benzyl-3-phenylthiourea and Phosphine/Diamine Ligands. MDPI.
  • Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives.
  • View of Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Journal of Chemical Health Risks.
  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents.
  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermedi
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.

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Application Notes & Protocols: The Strategic Use of 2-Bromo-6-fluoro-3-methylpyridine in Next-Generation Pesticide Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless evolution of pesticide resistance and the increasing stringency of global regulatory standards necessitate a departure from trial-and-error discovery toward a more rational, structure-based design of novel agrochemicals. Within this paradigm, specialized chemical intermediates are not merely starting materials but are crucial tools that impart desirable physicochemical and biological properties to the final active ingredient. 2-Bromo-6-fluoro-3-methylpyridine (CAS No. 1211536-01-4) has emerged as a high-potential scaffold for this purpose.[1][2]

This document serves as a comprehensive technical guide for researchers, chemists, and formulation scientists on the strategic utilization of this compound in the pesticide discovery and development pipeline. We will elucidate the causality behind its efficacy as a building block, provide detailed, field-proven protocols for its derivatization and formulation, and offer insights into validating the resulting candidates.

Physicochemical Profile & Strategic Importance

This compound is a halogenated pyridine derivative recognized for its utility as a versatile building block in the synthesis of complex organic molecules for both agrochemical and pharmaceutical development.[3] Its strategic value is rooted in the unique interplay of its structural components: the pyridine ring, a bromine atom, a fluorine atom, and a methyl group.

PropertyValueSource
Chemical Name This compound
Synonyms 6-Fluoro-3-methyl-2-bromopyridine
CAS Number 1211536-01-4[1]
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
Appearance Solid
Storage Conditions Inert atmosphere, 2-8°C[1]
Key Reactive Sites C2-Br (Cross-coupling), Pyridine Ring (Modulation of electronics)[3]

The pyridine ring itself is a cornerstone of modern insecticides, forming the central scaffold of highly successful classes like neonicotinoids.[4][5][6] The strategic placement of halogen atoms on this ring dramatically enhances its utility. The fluorine atom, with its high electronegativity and small van der Waals radius, can increase metabolic stability and modulate the acidity (pKa) of the molecule, often improving its ability to cross biological membranes and bind to target sites.[7][8] The bromine atom at the 2-position serves as an excellent "handle" for a variety of catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the efficient and controlled introduction of diverse molecular fragments.[3] This ability to participate in diverse chemical reactions is what makes it an essential building block for creating libraries of novel, biologically active compounds.[3]

Logical Workflow for Novel Pesticide Development

The development of a novel pesticide from an intermediate like this compound follows a structured, multi-stage process. Each stage is designed to build upon the last, from initial synthesis to final biological validation.

G cluster_0 Synthesis & Derivatization cluster_1 Formulation Development cluster_2 Bio-Efficacy Validation A Intermediate Selection (this compound) B Reaction Design (e.g., Suzuki Coupling) A->B C Synthesis & Purification of Active Ingredient (AI) B->C D Formulation Type Selection (e.g., Suspension Concentrate) C->D AI Ready E Lab-Scale Formulation D->E F Quality Control (Particle Size, Stability) E->F G Target Pest Selection F->G Formulation Ready H Bioassay Execution (e.g., Leaf-Dip Assay) G->H I Data Analysis (LC50/LD50 Calculation) H->I I->B Iterative Optimization

Caption: Workflow for pesticide development from a core intermediate.

Application Protocol 1: Synthesis of a Phenyl-Pyridinamine Insecticide Candidate via Suzuki Coupling

This protocol details the synthesis of a novel insecticide candidate by coupling this compound with a commercially available boronic acid. The Suzuki reaction is chosen for its high tolerance of functional groups and its proven reliability in constructing biaryl systems, which are common motifs in agrochemicals.

4.1 Principle

The palladium-catalyzed Suzuki coupling reaction forms a carbon-carbon bond between the bromine atom on the pyridine ring and the boronic acid. This method is highly efficient for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

4.2 Reaction Scheme

Caption: Suzuki coupling reaction for synthesizing pyridine derivatives.

4.3 Materials & Reagents

ReagentPuritySupplier Example
This compound≥97%BLD Pharm[1]
4-Methoxyphenylboronic acid≥98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0)99%Sigma-Aldrich
Sodium Carbonate (Na₂CO₃)≥99%Fisher Scientific
Toluene, Anhydrous99.8%Sigma-Aldrich
Deionized Water--
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Magnesium Sulfate (Anhydrous)-Fisher Scientific

4.4 Step-by-Step Protocol

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add this compound (1.90 g, 10.0 mmol).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (1.67 g, 11.0 mmol, 1.1 eq) and sodium carbonate (2.65 g, 25.0 mmol, 2.5 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous toluene (40 mL) and deionized water (10 mL).

  • Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of ethyl acetate. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%).

  • Characterization (Self-Validation): Confirm the structure and purity of the resulting white solid product using ¹H NMR, ¹³C NMR, and LC-MS analysis. An expected yield is typically in the range of 75-90%.

Application Protocol 2: Preparation of a 10% Suspension Concentrate (SC) Formulation

For biological testing, the newly synthesized active ingredient (AI) must be formulated to ensure it can be effectively delivered to the target pest. A Suspension Concentrate (SC) is a stable suspension of the solid AI in water, suitable for foliar application.

5.1 Principle

The AI, which is typically poorly soluble in water, is milled to a fine particle size and suspended in an aqueous phase with the aid of wetting agents, dispersants, and rheology modifiers. This ensures even coverage on plant surfaces and enhances biological uptake.

5.2 Formulation Components

ComponentFunctionExample Product% (w/w)
Synthesized AIActive Ingredient-10.0
Propylene GlycolAntifreeze-5.0
Alkyl Naphthalene SulfonateWetting AgentMorwet® D-4252.0
LignosulfonateDispersantBorresperse™ NA3.0
Xanthan Gum (2% solution)Thickener/StabilizerRhodopol® 2310.0
Silicone DefoamerAntifoaming Agent-0.5
Deionized WaterCarrier-69.5

5.3 Step-by-Step Protocol

  • Premix Preparation: In a beaker, combine the propylene glycol and the bulk of the deionized water.

  • Wetting and Dispersing: While stirring with a high-shear mixer, slowly add the wetting agent and dispersant until fully dissolved.

  • AI Addition: Gradually add the finely ground AI powder to the vortex created by the mixer. Continue mixing for 15-20 minutes to ensure thorough wetting.

  • Milling: Transfer the mixture to a bead mill. Mill the suspension until the median particle size (D50) is below 5 microns. This is a critical self-validation step; particle size directly impacts formulation stability and efficacy.

  • Let-down and Stabilization: Transfer the milled concentrate to a separate vessel. Slowly add the 2% xanthan gum solution under gentle agitation to achieve the target viscosity.

  • Final Additions: Add the silicone defoamer and the remaining water to reach the final weight. Stir gently for another 10 minutes to ensure homogeneity.

  • Quality Control (Self-Validation): Store a sample for accelerated stability testing (e.g., 2 weeks at 54°C) to check for phase separation or crystal growth. Measure final viscosity and particle size distribution.

References

  • Vertex AI Search. (2024). Scientists suggest new mode of action for pyridine alkylsulfone insecticides.
  • Chem-Impex. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.
  • ECHEMI. (n.d.). Buy this compound from Shaanxi Kaierkai Pharmaceutical Technolo.
  • Prism Market Insights. (n.d.). 2-Bromo-3-Fluoro-6-Methylpyridine Market Report | Global Forecast From 2025 To 2033.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-picoline | 374633-36-0.
  • ResearchGate. (n.d.). Some examples of drugs and insecticides containing pyridine scaffolds.
  • Chempanda. (n.d.). Pyridine as insecticide | Blog.
  • ResearchGate. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • NIH. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora.
  • BLD Pharm. (n.d.). 1211536-01-4|this compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Future of Specialty Chemicals: Exploring the Applications of 2-Bromo-3-Fluoro-6-Methylpyridine.
  • Guidechem. (n.d.). Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • ResearchGate. (2024). Recent developments in fluorine‐containing pesticides.

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Application Notes & Protocols: Strategic Synthesis of Arylpicolinate Herbicides Utilizing 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of 2-Bromo-6-fluoro-3-methylpyridine in Modern Herbicide Development

This compound has emerged as a critical starting material in the synthesis of a new generation of agricultural herbicides, specifically within the arylpicolinate class.[1] This class of compounds, which includes commercially significant active ingredients like halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active), represents a significant advancement in weed management technology.[1][2] Arylpicolinates are synthetic auxin herbicides that offer potent, low-rate control of a wide spectrum of broadleaf weeds, including those resistant to other herbicide modes of action.[2][3]

The strategic arrangement of the bromo, fluoro, and methyl groups on the pyridine ring of this compound makes it an ideal scaffold for constructing the complex biaryl structures characteristic of these herbicides.[4][5] The bromine atom, in particular, serves as a crucial handle for transition-metal-catalyzed cross-coupling reactions, enabling the efficient and targeted synthesis of the final active molecules.[4][6] This guide provides an in-depth overview of the application of this key intermediate, detailing the synthetic rationale, step-by-step protocols, and the biological mechanism of the resulting herbicides.

The Arylpicolinate Class: A Differentiated Mode of Action

Arylpicolinate herbicides are classified as WSSA Group 4 (HRAC Group O) herbicides, functioning as synthetic mimics of the natural plant hormone auxin.[2][7] By binding to specific auxin receptors in the plant cell nucleus, they initiate a cascade of events that disrupts normal growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.[2][8]

What distinguishes arylpicolinates like florpyrauxifen and halauxifen is their unique binding affinity for different auxin co-receptors (such as TIR1 and AFB5) compared to older auxin herbicides like 2,4-D or dicamba.[2] This differentiated binding profile contributes to their high efficacy at low application rates and their effectiveness against weed biotypes that have developed resistance to other synthetic auxins.[2] The final herbicidal molecules work by inducing excessive production of ethylene and abscisic acid (ABA), leading to rapid senescence and tissue death in susceptible plants.[9]

Core Synthetic Strategy: From Pyridine Intermediate to Biaryl Herbicide

The most common and industrially favored strategy for synthesizing arylpicolinate herbicides from this compound involves a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling.[4][6] This reaction forges the critical carbon-carbon bond between the pyridine core and a substituted aryl boronic acid or ester, creating the essential biaryl backbone of the final herbicide.

The general workflow involves several key stages:

  • Preparation of the Arylboronic Acid/Ester: The "right-hand" aryl portion of the herbicide, containing specific substitutions required for biological activity, is prepared as a boronic acid or a related derivative.

  • Suzuki-Miyaura Cross-Coupling: The this compound is coupled with the prepared arylboronic acid in the presence of a palladium catalyst and a base.

  • Further Functionalization: Following the coupling, the resulting intermediate undergoes subsequent chemical modifications, such as amination, chlorination, and esterification, to install the final functional groups required for a potent herbicidal effect.[10]

Diagram 2: Step-by-step workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., a 4:1:1 ratio).

  • Degassing: Purge the mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 - 0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed (typically 12-24 hours).

  • Workup: Once complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).

  • Washing: Combine the organic extracts and wash with brine to remove residual water and inorganic salts.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography to obtain the desired biaryl intermediate.

In-Process Controls & Characterization:

  • TLC: Use a suitable solvent system (e.g., Hexane/Ethyl Acetate) to monitor the disappearance of the starting material.

  • LC-MS: Confirm the formation of the product by identifying its molecular weight.

  • NMR: Characterize the final purified product using ¹H and ¹³C NMR to confirm its structure.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, and conditions used. The following table provides representative data for this key transformation.

ParameterTypical ValueNotes
Reactant Ratio 1.0 eq Bromopyridine : 1.2 eq Boronic AcidAn excess of the boronic acid is used to drive the reaction to completion.
Catalyst Loading 3-5 mol %Higher loadings may be needed for less reactive substrates.
Reaction Time 12 - 24 hoursMonitored by TLC/LC-MS for completion.
Typical Yield 75 - 90%Post-purification.
Purity >95%Determined by HPLC or qNMR.

Conclusion

This compound is a cornerstone intermediate for the synthesis of the arylpicolinate class of herbicides. Its strategic use in palladium-catalyzed cross-coupling reactions allows for the efficient construction of highly active molecules like halauxifen-methyl and florpyrauxifen-benzyl. [2][4]The protocols and strategies outlined in this guide demonstrate a robust and scalable pathway for developing these next-generation weed control solutions, which are vital for modern, sustainable agriculture. [11]Understanding the chemistry behind this key building block is essential for researchers and scientists working on the discovery and development of novel agrochemicals.

References

  • University of Hertfordshire. (n.d.). Halauxifen-methyl (Ref: DE-729). AERU. [Link]
  • Corteva Agriscience. (n.d.). Technical Bulletin: Rinskor™ active. [Link]
  • FBN. (2025). Herbicide Mode of Action Groups 101. [Link]
  • Heilman, M. A., et al. (2015). Response of seven aquatic plants to a new arylpicolinate herbicide.
  • Patsnap. (n.d.). Preparation method of halauxifen-methyl. Eureka. [Link]
  • Take Action. (n.d.).
  • MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. [Link]
  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry. [Link]
  • NIH. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC. [Link]
  • U.S. Environmental Protection Agency. (2017). Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl. [Link]
  • ResearchGate. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. [Link]
  • Google P
  • European Patent Office. (n.d.). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid. [Link]
  • Google Patents. (n.d.). US20180162814A1 - Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)
  • Google Patents. (n.d.). WO2023192088A1 - A method of weed control in sugar beet.
  • PubChem. (n.d.). Florpyrauxifen-benzyl. [Link]
  • Corteva Agriscience. (n.d.). Grass and Weed Control for Rice Growers | Rinskor Active. [Link]
  • PubChem. (n.d.). Florpyrauxifen. [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Bromo-6-fluoro-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the reaction yield of 2-Bromo-6-fluoro-3-methylpyridine. As a critical building block in medicinal chemistry and materials science, optimizing its synthesis is paramount for efficient discovery pipelines. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. Where should I begin troubleshooting?

A1: Low overall yield is a common issue, typically originating from the critical diazotization-halogenation sequence. The synthesis of halogenated pyridines like this one often proceeds from an aminopyridine precursor. The stability of the intermediate pyridyl diazonium salt is the single most important factor influencing yield.

Initial Diagnostic Workflow:

  • Precursor Purity: Start by confirming the purity of your aminopyridine precursor (e.g., 2-Amino-6-fluoro-3-methylpyridine or 6-Amino-2-bromo-3-methylpyridine) via ¹H NMR and melting point analysis. Impurities can interfere with the diazotization process.

  • Temperature Control: The pyridyl diazonium salt is highly sensitive to temperature. Reactions should be maintained rigorously between -5 °C and 5 °C. Even brief temperature excursions above this range can lead to decomposition and the formation of pyridone byproducts.

  • Reagent Stoichiometry & Addition Rate: Ensure precise stoichiometry of your nitrous acid source (e.g., NaNO₂) and add it slowly as a solution to the acidic pyridine mixture. A rapid addition can cause localized heating and generate excess nitrous acid, leading to unwanted side reactions.

Below is a troubleshooting decision tree to guide your initial investigation.

G start Low Overall Yield precursor 1. Verify Precursor Purity (NMR, MP) start->precursor temp 2. Check Temperature Control (Maintain -5 to 5 °C) precursor->temp Purity OK? purity_issue Action: Re-purify or re-synthesize precursor. precursor->purity_issue No reagent 3. Review Reagent Addition (Slow, controlled rate) temp->reagent Temp Stable? temp_issue Action: Improve cooling bath, use insulated vessel. temp->temp_issue No outcome Proceed to Specific Step Optimization reagent->outcome Addition Controlled? reagent_issue Action: Use syringe pump for NaNO₂ solution addition. reagent->reagent_issue No

Caption: Initial troubleshooting workflow for low yield.

Q2: I suspect inefficient formation of the diazonium salt. How can I optimize this critical step?

A2: The efficient generation of the pyridyl diazonium salt is foundational. This step involves the reaction of a primary aromatic amine with nitrous acid, which is generated in situ from a nitrite salt and a strong acid.

Causality and Optimization:

  • Acid Choice: The choice of acid is critical and depends on the subsequent step.

    • For fluorination (Schiemann-like reaction) , using 48% tetrafluoroboric acid (HBF₄) is standard. It serves as both the proton source and the fluoride donor, forming the relatively stable pyridyl diazonium tetrafluoroborate salt.

    • For bromination (Sandmeyer reaction) , a mixture of 48% hydrobromic acid (HBr) and a non-coordinating acid like H₂SO₄ is often effective. The HBr protonates the amine, while excess bromide ions are available to stabilize the diazonium intermediate and participate in the subsequent substitution.

  • Monitoring Diazotization: You must ensure the complete consumption of the starting amine. A simple and effective way to monitor the reaction is to test for the presence of excess nitrous acid using starch-iodide paper. A small aliquot of the reaction mixture, when touched to the paper, should produce an immediate blue-black color, indicating a slight excess of HNO₂ and thus complete conversion of the amine.

  • Solvent System: The reaction is almost always performed in a biphasic or aqueous system. Ensure vigorous stirring to maximize the interfacial area between the organic precursor and the aqueous reagents.

Q3: My main side product appears to be a pyridone (or hydroxypyridine). How can I suppress this hydrolysis reaction?

A3: The formation of a pyridone is a classic and highly detrimental side reaction caused by the nucleophilic attack of water on the diazonium salt. This pathway is highly temperature-dependent.

Suppression Strategies:

  • Aggressive Temperature Control: This cannot be overstated. Maintaining the temperature below 0 °C significantly reduces the rate of hydrolysis relative to the desired halogenation.

  • Acid Concentration: Running the reaction in a highly acidic medium (e.g., >40% HBr or HBF₄) protonates water, reducing its nucleophilicity and disfavoring the hydrolysis pathway. A patent for a related fluoropicoline synthesis highlights the use of anhydrous hydrogen fluoride, a powerful but hazardous option that underscores the importance of minimizing water.[1]

  • Minimize Reaction Time: Do not let the diazonium salt solution sit for extended periods, even at low temperatures. Proceed to the halogenation step as soon as diazotization is complete.

The general reaction pathway and the point of failure leading to pyridone formation are illustrated below.

G cluster_0 Reaction Pathway Amine Aminopyridine Precursor Diazonium Pyridyl Diazonium Salt (Key Intermediate) Amine->Diazonium Diazotization (NaNO₂, H⁺, <5 °C) Product 2-Bromo-6-fluoro- 3-methylpyridine (Desired Product) Diazonium->Product Halogenation (e.g., CuBr or Heat for F⁻) SideProduct Hydroxypyridine/ Pyridone Byproduct Diazonium->SideProduct Hydrolysis (H₂O) (Undesired) FailurePoint Diazonium->FailurePoint note Key Failure Point: Water attacks the diazonium salt, especially at elevated temperatures. FailurePoint->note

Caption: Generalized reaction pathway highlighting byproduct formation.

Q4: The final halogen introduction step seems inefficient. What are the critical parameters for the Sandmeyer (Br) vs. Schiemann (F) reactions?

A4: The conditions for introducing the halogen are distinct for bromine and fluorine.

  • For Bromination (Sandmeyer Reaction):

    • Catalyst is Key: The reaction requires a catalytic amount of a copper(I) salt, typically CuBr. The quality of the CuBr is crucial; it should be freshly prepared or purified if it appears green (indicating oxidation to Cu(II)).

    • Mechanism: The reaction proceeds via a single-electron transfer from Cu(I) to the diazonium salt, generating a pyridyl radical, dinitrogen gas, and Cu(II). The pyridyl radical then abstracts a bromine atom from the Cu(II) bromide species.

    • Optimization: Slowly add the cold diazonium salt solution to a heated (typically 60-80 °C) solution of CuBr in concentrated HBr. The evolution of N₂ gas should be steady but controlled.

  • For Fluorination (Schiemann-like Reaction):

    • No Catalyst Needed: This reaction typically relies on the thermal or photochemical decomposition of the isolated pyridyl diazonium tetrafluoroborate (ArN₂⁺BF₄⁻) salt.

    • Isolation: The ArN₂⁺BF₄⁻ salt often precipitates from the cold reaction mixture due to its lower solubility. It can be filtered, washed with cold ether, and dried carefully (it is thermally unstable).

    • Decomposition: The dried salt is then gently heated (thermally decomposed) as a solid or in an inert, high-boiling solvent (e.g., toluene, xylene) until nitrogen evolution ceases. The BF₄⁻ anion acts as the fluoride source. This decomposition is the rate-limiting and yield-determining step. Incomplete decomposition leaves unreacted salt, while overheating can cause charring.

Experimental Protocols & Data

This section provides a representative, step-by-step protocol for the synthesis of this compound from 6-Amino-2-bromo-3-methylpyridine via a Schiemann-like reaction.

Protocol: Synthesis via Diazotization-Fluorination

Materials:

  • 6-Amino-2-bromo-3-methylpyridine (1.0 eq)

  • Tetrafluoroboric acid (48% aq. solution, 4.0 eq)

  • Sodium nitrite (1.1 eq)

  • Diethyl ether (anhydrous)

  • Toluene (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Diazotization:

    • To a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 6-Amino-2-bromo-3-methylpyridine (1.0 eq) and tetrafluoroboric acid (4.0 eq).

    • Cool the vigorously stirred mixture to -5 °C in an acetone/dry ice bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the addition funnel.

    • Add the NaNO₂ solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 0 °C. The addition should take approximately 30-45 minutes.

    • After complete addition, stir the resulting slurry for an additional 30 minutes at 0 °C.

  • Isolation of Diazonium Salt:

    • The pyridyl diazonium tetrafluoroborate salt will precipitate. Isolate the solid by vacuum filtration through a Büchner funnel.

    • Wash the filter cake sequentially with cold water (small volume), cold methanol, and finally, a generous amount of cold diethyl ether to facilitate drying.

    • Dry the salt under a stream of nitrogen or in a vacuum desiccator for 1-2 hours. Caution: Do not use heat. Diazonium salts can be explosive when dry.

  • Thermal Decomposition:

    • Place the dried diazonium salt in a flask containing anhydrous toluene (approx. 5-10 mL per gram of salt).

    • Heat the mixture gently to 80-100 °C with stirring.

    • Maintain this temperature until the evolution of nitrogen gas (N₂) ceases completely (typically 1-2 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the remaining acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Troubleshooting Summary Table
Issue ObservedPotential CauseRecommended Solution
Low Yield Incomplete diazotizationMonitor with starch-iodide paper; ensure slow NaNO₂ addition at <0 °C.
Hydrolysis of diazonium saltMaintain temperature rigorously below 5 °C; use concentrated acid.
Incomplete thermal decompositionEnsure N₂ evolution has completely stopped; consider slightly higher temperature or longer reaction time.
Dark/Tarry Crude Product Overheating during decompositionHeat gently and monitor gas evolution; use a high-boiling solvent for better temperature control.
Presence of azo-coupling byproductsEnsure sufficient acid is present to keep the precursor fully protonated.
Starting Material Recovery Diazotization failedCheck purity/activity of NaNO₂; ensure sufficient acid is present (at least 2 eq).
Diazonium salt is water-solubleIf salt does not precipitate, proceed with caution to the next step in situ, though this often gives lower yields.

References

  • Buchwald-Hartwig Amin
  • Suzuki Reaction Overview. Wikipedia. [Link]
  • Preparation method of fluoropyridine compounds.
  • Palladium-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal. [Link]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Suzuki Coupling of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving the challenging substrate, 2-Bromo-6-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and optimize reaction outcomes. The inherent electronic and steric properties of this substrate demand a nuanced approach, moving beyond standard protocols. Here, we address specific experimental issues in a practical question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Understanding the Substrate: Key Challenges

Before diving into troubleshooting, it's crucial to understand the inherent challenges posed by this compound. Its structure combines several features that can complicate the standard Suzuki-Miyaura catalytic cycle:

  • Steric Hindrance: The methyl group at the 3-position, ortho to the bromine, creates significant steric bulk. This can impede the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[1]

  • Electron-Deficient Ring: The pyridine nitrogen and the fluorine atom are both electron-withdrawing, making the pyridine ring electron-deficient.[2] While this can facilitate oxidative addition, it can also affect the stability of intermediates and the overall catalytic turnover.

  • Catalyst Inhibition: The Lewis basic pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[3]

These factors often manifest as low yield, incomplete conversion, or the formation of undesired side products. The following sections provide a structured approach to diagnosing and solving these problems.

Challenges Figure 1. Key Challenges of the Substrate Substrate This compound StericHindrance Steric Hindrance (3-Methyl Group) Substrate->StericHindrance ElectronDeficiency Electron-Deficient Ring (Fluoro & Pyridine N) Substrate->ElectronDeficiency CatalystInhibition Catalyst Inhibition (Pyridine N) Substrate->CatalystInhibition SlowOA Slows Oxidative Addition Step StericHindrance->SlowOA AffectsIntermediates Affects Intermediate Stability ElectronDeficiency->AffectsIntermediates Deactivation Forms Unreactive Pd-N Complexes CatalystInhibition->Deactivation

Figure 1. Key Challenges of the Substrate

Frequently Asked Questions & Troubleshooting Guide

Category 1: Low Yield & Incomplete Conversion

Question 1: My reaction has stalled, showing significant amounts of unreacted this compound. What is the most likely cause?

Answer: Stalled reactions with this substrate are often due to a combination of slow oxidative addition and catalyst deactivation. The steric hindrance from the 3-methyl group makes the C-Br bond less accessible to the palladium catalyst.[1] Additionally, the pyridine nitrogen can bind to the active Pd(0) species, inhibiting its ability to re-enter the catalytic cycle.[3]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to a bulkier, electron-rich phosphine ligand. These ligands promote the formation of monoligated, highly reactive palladium species that can overcome steric barriers and accelerate oxidative addition.[4]

  • Elevate the Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric hindrance. Monitor for potential decomposition of your boronic acid partner at higher temperatures.

  • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, use a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern pre-catalyst (e.g., an XPhos or SPhos palladacycle). These can provide a higher initial concentration of the active catalyst.

Ligand ClassExamplesRationale for Use with this compound
Bulky Monophosphines XPhos, SPhos, RuPhos, tBu₃PExcellent for sterically hindered substrates; promote fast oxidative addition and reductive elimination.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong electron donors, form very stable palladium complexes, resistant to deactivation.[5]

Question 2: The reaction works, but my yield is consistently low (<40%). I've confirmed the boronic acid is stable. What should I optimize next?

Answer: Consistently low yields, assuming stable coupling partners, often point to an inefficient transmetalation step or competing side reactions. The choice of base and solvent system plays a pivotal role here. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex for transmetalation.[5] However, an overly strong or poorly soluble base can promote side reactions.

Troubleshooting Steps:

  • Base Optimization: The strength and solubility of the base are critical. While strong bases like NaOH can be effective, they can also promote boronic acid decomposition.[6] A moderately strong, soluble base is often a better choice. Potassium phosphate (K₃PO₄) is an excellent starting point for challenging couplings. Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be effective.[7]

  • Solvent System: A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) is common, but for this substrate, a polar aprotic solvent like DMF or DMA might improve the solubility of the base and reaction intermediates, accelerating the reaction.[3] Always ensure solvents are thoroughly degassed to prevent catalyst oxidation.

  • Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% can help drive the reaction to completion.

Category 2: Common Side Reactions

Question 3: I'm observing a significant amount of a byproduct with a mass corresponding to 6-fluoro-3-methylpyridine (hydrodebromination). What causes this and how can I prevent it?

Answer: The formation of 6-fluoro-3-methylpyridine is the result of a dehalogenation (specifically, hydrodebromination) side reaction.[8] In this process, the aryl halide is reduced, and the bromine is replaced by a hydrogen atom. This can occur when the palladium-aryl intermediate (Ar-Pd-Br) reacts with a hydride source in the reaction mixture before it can undergo transmetalation.[9] Common hydride sources include the solvent (e.g., alcohols), the base, or impurities.

Troubleshooting Steps:

  • Choice of Base and Solvent: Avoid using bases that can act as hydride donors. Ensure your solvent is anhydrous and of high purity. Using a non-protic solvent and a base like K₂CO₃ or K₃PO₄ can minimize this pathway.[10]

  • Use a More Active Catalyst System: The goal is to make the desired cross-coupling reaction kinetically faster than the dehalogenation pathway. Using a highly active catalyst system (e.g., a bulky monophosphine ligand like XPhos) can accelerate the transmetalation and reductive elimination steps, outcompeting the side reaction.[10]

  • Lower Reaction Temperature: High temperatures can sometimes favor dehalogenation.[8] Once you find a catalyst system that shows some activity, try running the reaction at the lowest possible temperature that still allows for reasonable conversion rates.

Question 4: My main byproduct is the homocoupling of my boronic acid partner (Ar-Ar). How can I suppress this?

Answer: Homocoupling of the boronic acid (Ar-B(OH)₂) to form a biaryl (Ar-Ar) is typically caused by the presence of oxygen in the reaction mixture.[11] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that consumes two equivalents of the boronic acid.

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.

  • Inert Atmosphere: Assemble your reaction under a strict inert atmosphere. Use Schlenk line techniques or a glovebox. Purge the reaction flask with inert gas before adding reagents.

  • Reagent Purity: Ensure your palladium source and ligands are pure and have not been exposed to air for extended periods.

SideReactions Figure 2. Competing Side Reaction Pathways cluster_main Desired Suzuki Cycle cluster_dehalogenation Dehalogenation Pathway cluster_homocoupling Homocoupling Pathway ArPdBr Ar-Pd(II)-Br Intermediate ArPdArB Transmetalation ArPdBr->ArPdArB + [Ar'BO₂]⁻ Dehalogenation Hydrodebromination ArPdBr->Dehalogenation + Hydride Source Product Desired Product (Ar-Ar') ArPdArB->Product Reductive Elimination DehalogenatedProduct Side Product (Ar-H) Dehalogenation->DehalogenatedProduct Pd0 Pd(0) PdII Pd(II) Pd0->PdII O₂ Homocoupling Homocoupling PdII->Homocoupling + 2 Ar'B(OH)₂ HomocoupledProduct Side Product (Ar'-Ar') Homocoupling->HomocoupledProduct

Figure 2. Competing Side Reaction Pathways

Experimental Protocol: A General Starting Point

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 3-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or microwave vial equipped with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Degassing (Optional but Recommended): For maximum oxygen removal, subject the sealed flask to three cycles of vacuum backfilling with inert gas.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Workflow Figure 3. General Experimental Workflow start Setup Reaction Under Inert Gas (Aryl Bromide, Boronic Acid, Base, Catalyst) add_solvent Add Degassed Anhydrous Solvent start->add_solvent heat Heat with Vigorous Stirring (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor check Reaction Complete? monitor->check workup Aqueous Workup (Dilute, Wash) purify Purify via Chromatography workup->purify product Characterize Pure Product purify->product check->heat No check->workup Yes

Figure 3. General Experimental Workflow

References

  • BenchChem. (2025).
  • BenchChem. (2025). Addressing the instability of boronic acids in Suzuki-Miyaura coupling.
  • Al-Zoubi, R. M. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • BenchChem. (2025). Technical Support Center: Suzuki Couplings with 2-Fluoropyridine-3-boronic acid.
  • Matos, K., & Soderquist, J. A. (1998).
  • Burke, S. D., & Sam, J. W. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • O'Brien, C. J., et al. (2023). Preformed Pd(II)
  • Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169.
  • BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
  • Zhang, Y. H., Shi, B. F., & Yu, J. Q. (2009). Pd(II)-catalyzed olefination of electron-deficient arenes using 2,6-dialkylpyridine ligands. Journal of the American Chemical Society, 131(14), 5072–5074.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.

Sources

Technical Support Center: Purification of 2-Bromo-6-fluoro-3-methylpyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Bromo-6-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a high-purity product.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a practical question-and-answer format.

Question 1: My TLC analysis of the crude reaction mixture shows multiple spots. What are the likely impurities?

Answer: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate is indicative of a mixture of compounds. Based on the typical reactivity of pyridine derivatives, the common impurities in the synthesis of this compound may include:

  • Isomeric Byproducts: Bromination of the pyridine ring can sometimes occur at different positions, leading to the formation of constitutional isomers.

  • Di-brominated Byproducts: Over-bromination of the starting material or the desired product can result in the formation of di-brominated species.

  • Unreacted Starting Material: The reaction may not have proceeded to completion, leaving some of the initial reactants in the mixture.

  • Hydrolysis Products: The bromo group on the pyridine ring can be susceptible to hydrolysis, particularly if moisture is present during the workup or storage, leading to the formation of the corresponding hydroxypyridine derivative.

Question 2: How can I effectively remove these impurities?

Answer: A multi-step purification strategy is often necessary to achieve high purity. The choice of method will depend on the physical state of your product and the nature of the impurities.

Workflow for Purification Method Selection

start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes liquid_column Perform Column Chromatography is_solid->liquid_column No (Liquid/Oil) failure Purity still low recrystallization->failure column Perform Column Chromatography success High Purity Product failure->success No re_column Re-purify via Column Chromatography failure->re_column Yes re_column->success liquid_column->success

Caption: Decision tree for selecting the appropriate purification method.

Question 3: My product is a solid. What is a good solvent system for recrystallization?

Answer: For solid products, recrystallization is an effective method for removing soluble impurities. A patent for the synthesis of a closely related isomer, 2-bromo-3-fluoro-6-picoline, describes the use of an ethyl acetate/petroleum ether solvent system for recrystallization.[1] This is an excellent starting point for this compound.

Protocol 1: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum.

Question 4: I'm still seeing impurities after recrystallization, or my product is an oil. How should I approach column chromatography?

Answer: Flash column chromatography is a powerful technique for separating compounds with different polarities. For substituted pyridines, silica gel is the most common stationary phase.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ideal solvent system should give your desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack a chromatography column.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the solvent system determined from your TLC analysis. You may need to use a solvent gradient (gradually increasing the polarity of the eluent) to effectively separate all components.[2]

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Question 5: I'm observing significant peak tailing during my column chromatography. What's causing this and how can I fix it?

Answer: Peak tailing is a common issue when purifying basic compounds like pyridines on acidic silica gel. This is due to strong interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the silica surface.

To mitigate this, you can add a small amount of a volatile base, such as triethylamine (0.1-1%) , to your eluent system. The triethylamine will compete with your product for the acidic sites on the silica gel, leading to more symmetrical peaks and better separation.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the purity of my final product?

A1: A combination of analytical techniques is recommended for confirming the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds and identifying impurities by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity analysis, often used with a UV detector.

Q2: What are the recommended storage conditions for purified this compound?

A2: To prevent degradation, the purified compound, which is a solid, should be stored in a tightly sealed container in a cool, dry place.[3] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air.

Q3: My product appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:

  • The solution is too concentrated: Try using a larger volume of the dissolving solvent.

  • Cooling is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • High impurity levels: If the concentration of impurities is too high, it can inhibit crystallization. In this case, it is best to first purify the compound by column chromatography and then attempt recrystallization.

Data Summary

Purification MethodKey ParametersExpected Outcome
Recrystallization Solvent System: Ethyl acetate/Petroleum EtherRemoval of soluble impurities from a solid product.
Flash Column Chromatography Stationary Phase: Silica Gel; Eluent: Hexanes/Ethyl Acetate (+/- 0.1-1% Triethylamine)Separation of compounds based on polarity. Effective for oils and complex mixtures.

References

  • Preparation method of fluoropyridine compounds. CN102898358A.
  • Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. Benchchem.

Sources

Technical Support Center: Troubleshooting Side Reactions in Reactions Involving 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 2-Bromo-6-fluoro-3-methylpyridine. This versatile building block, while valuable, can present unique challenges in synthetic protocols. This guide is structured in a practical question-and-answer format to directly address common issues and provide in-depth, field-proven insights to help you navigate potential side reactions and optimize your experimental outcomes.

Understanding the Reactivity of this compound

The reactivity of this compound in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors. The fluorine atom at the 6-position is strongly electron-withdrawing, which can influence the overall electron density of the pyridine ring. The bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions. The methyl group at the 3-position introduces steric hindrance, which can affect the approach of bulky reagents and catalysts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am observing significant amounts of a debrominated byproduct, 6-fluoro-3-methylpyridine, in my Suzuki-Miyaura coupling reaction. What is the cause and how can I prevent it?

A1: The formation of a debrominated byproduct is a common side reaction known as hydrodehalogenation . This occurs when the organopalladium intermediate that is formed after oxidative addition of the palladium catalyst to the C-Br bond is intercepted by a hydride source before it can undergo transmetalation with the boronic acid.

Causality and Mechanistic Insight:

  • Hydride Source: The hydride source can be adventitious water, alcohols used as co-solvents, or even the boronic acid itself under certain conditions.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the likelihood of hydrodehalogenation. Certain bases can also promote this side reaction.

Troubleshooting and Prevention:

  • Rigorous Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried, and use anhydrous, degassed solvents. The use of freshly distilled solvents is highly recommended.

  • Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), may be less prone to promoting hydrodehalogenation compared to stronger bases like sodium tert-butoxide (NaOtBu).

  • Temperature Control: Run the reaction at the lowest effective temperature. A temperature screen is advisable to find the optimal balance between reaction rate and suppression of side reactions.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes stabilize the organopalladium intermediate and favor the desired cross-coupling pathway over hydrodehalogenation.

Q2: In my Buchwald-Hartwig amination, I am getting a significant amount of a homocoupled byproduct of my amine starting material. What is causing this and how can I minimize it?

A2: The formation of a homocoupled amine byproduct is a known side reaction in Buchwald-Hartwig aminations, often arising from the oxidative coupling of the amine itself.

Causality and Mechanistic Insight:

  • Catalyst Oxidation State: The active palladium catalyst is in the Pd(0) oxidation state. If the catalyst is not efficiently regenerated or if there is an excess of an oxidant present, it can catalyze the homocoupling of the amine.

  • Reaction Conditions: High temperatures and certain ligands can favor this undesired pathway.

Troubleshooting and Prevention:

  • Catalyst and Ligand Choice: Employing a pre-catalyst that readily forms the active Pd(0) species can be beneficial. Using bulky, electron-rich ligands can often suppress amine homocoupling by sterically shielding the palladium center.

  • Control of Stoichiometry: Using a slight excess of the aryl halide (this compound) relative to the amine can help to ensure that the amine is consumed in the desired cross-coupling reaction.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent oxidation of the catalyst and reagents.

Q3: My Suzuki-Miyaura coupling reaction is sluggish, and I observe a significant amount of unreacted starting material even after extended reaction times. What are the potential reasons?

A3: Sluggish reactivity in Suzuki-Miyaura couplings with this compound can often be attributed to steric hindrance from the 3-methyl group.

Causality and Mechanistic Insight:

  • Steric Hindrance: The methyl group adjacent to the bromine at the 2-position can sterically hinder the oxidative addition of the palladium catalyst to the C-Br bond, which is a crucial step in the catalytic cycle.[1][2][3] This steric impediment can slow down the overall reaction rate.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.

Troubleshooting and Prevention:

  • Ligand Selection: Employing sterically demanding and electron-rich phosphine ligands, such as SPhos, XPhos, or RuPhos, can often overcome steric hindrance and promote efficient oxidative addition.

  • Catalyst System: Consider using a pre-formed palladium catalyst or a catalyst system known to be effective for sterically hindered substrates.

  • Temperature Optimization: While higher temperatures can sometimes overcome steric barriers, they can also lead to increased side reactions. A careful optimization of the reaction temperature is crucial.

  • Choice of Boronic Acid/Ester: In some cases, using a more reactive boronic ester (e.g., a pinacol ester) in place of the boronic acid can improve reaction efficiency.

Summary of Potential Side Reactions

Side ReactionCommon Cause(s)Suggested Preventative Measures
Hydrodehalogenation Presence of hydride sources (water, alcohols), high temperatures.Use rigorous anhydrous conditions, optimize temperature, select appropriate base and ligand.
Homocoupling of Amine Inefficient catalyst turnover, presence of oxidants.Use pre-catalysts, bulky ligands, control stoichiometry, maintain inert atmosphere.
Sluggish Reaction Steric hindrance from the 3-methyl group, catalyst deactivation.Employ bulky, electron-rich ligands, use highly active catalyst systems, optimize temperature.
Protodeboronation Presence of water and base leading to cleavage of the C-B bond.Use anhydrous conditions, consider using boronic esters.

Visualizing Reaction Pathways

The following diagrams illustrate the desired Suzuki-Miyaura coupling pathway and the competing hydrodehalogenation side reaction.

Suzuki_vs_Hydrodehalogenation cluster_main Desired Suzuki-Miyaura Pathway cluster_side Hydrodehalogenation Side Reaction A 2-Bromo-6-fluoro- 3-methylpyridine C Oxidative Addition A->C B Pd(0) Catalyst B->C D Organopalladium Intermediate C->D F Transmetalation D->F J Organopalladium Intermediate E Boronic Acid + Base E->F G Di-organopalladium Complex F->G H Reductive Elimination G->H H->B Regenerates Catalyst I Coupled Product H->I L Protonolysis J->L K Hydride Source (e.g., H₂O) K->L M Debrominated Byproduct L->M

Caption: Desired vs. side reaction pathways.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general starting point. Optimization of specific parameters may be required for different substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground

  • Anhydrous, degassed 1,4-dioxane

  • Anhydrous, degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos to the reaction flask.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2014). DSpace@MIT.
  • Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (2023). Purdue University.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 100(10), 753-759. [Link]
  • Yuchi, A., Wada, H., & Tanaka, M. (1991). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (6), 1595-1599. [Link]
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]
  • Ahmadi, M., & Al-Harrasi, A. (2021). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. Journal of Molecular Liquids, 335, 116543. [Link]
  • Steric effects. (2024, January 5). In Wikipedia. [Link]
  • Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(22), 9921-9925. [Link]
  • Miller, W. D., DeLaquil, P. A., Karrick, G. L., & Mitchell, D. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 319-324. [Link]

Sources

Navigating the NMR Spectrum of 2-Bromo-6-fluoro-3-methylpyridine: A Technical Guide to Impurity Identification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the structural confirmation and purity assessment of novel compounds are paramount. 2-Bromo-6-fluoro-3-methylpyridine, a key building block in medicinal chemistry, often presents challenges in its analytical characterization, particularly via Nuclear Magnetic Resonance (NMR) spectroscopy. This technical support guide provides an in-depth, question-and-answer-formatted resource for identifying impurities in NMR spectra of this compound, drawing upon established principles of NMR spectroscopy and field-proven insights.

Understanding the NMR Landscape of this compound

Before delving into impurity identification, it is crucial to have a foundational understanding of the expected NMR signature of the pure compound. The structure of this compound dictates a specific set of signals in its ¹H, ¹³C, and ¹⁹F NMR spectra. The electron-withdrawing effects of the bromine and fluorine atoms, combined with the electron-donating nature of the methyl group, create a distinct electronic environment for each nucleus.

Predicted NMR Data for this compound:

To provide a practical framework, the following tables outline the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. These predictions are based on established substituent effects on the pyridine ring and analysis of structurally similar compounds. It is important to note that actual experimental values may vary slightly depending on the solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-Br-~145
3C-CH₃-~125
4C-H~7.7 (d)~140
5C-H~7.0 (d)~115
6C-F-~160 (d, ¹JCF)
-CH₃~2.4 (s)~18

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound

PositionAtomPredicted ¹⁹F Chemical Shift (ppm)
6F~-70 to -90

Troubleshooting Guide & FAQs: Identifying Impurities

This section addresses common questions and issues encountered during the NMR analysis of this compound, providing a logical workflow for impurity identification.

Q1: I see unexpected peaks in my ¹H NMR spectrum. How do I begin to identify them?

A1: The first step is to systematically categorize the unknown signals. Consider the following possibilities:

  • Residual Solvents: These are the most common impurities. Consult established tables of NMR chemical shifts for common laboratory solvents.[1][2] For example, a singlet around 2.50 ppm in DMSO-d₆ is residual DMSO, and a singlet around 7.26 ppm in CDCl₃ is residual chloroform.

  • Starting Materials: Unreacted starting materials are a frequent source of impurities. The synthesis of this compound may involve precursors such as 2-amino-6-fluoro-3-methylpyridine or a substituted lutidine.

  • Regioisomers: Isomeric impurities can form during the synthesis. For instance, bromination of a 2-fluoro-3-methylpyridine precursor could potentially yield other isomers like 4-bromo-2-fluoro-3-methylpyridine.

  • Degradation Products: Hydrolysis of the bromo-group to a hydroxyl group is a possible degradation pathway, leading to the formation of 6-fluoro-3-methylpyridin-2-ol.

To differentiate between these, a logical troubleshooting workflow is essential.

Caption: Troubleshooting workflow for identifying unknown peaks in ¹H NMR.

Q2: What are the characteristic NMR signals for common starting materials?

A2: If your synthesis starts from 2-amino-6-fluoro-3-methylpyridine , you would expect to see characteristic signals for the amino group and a different aromatic proton splitting pattern.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-6-fluoro-3-methylpyridine

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-NH₂-~158
3C-CH₃-~115
4C-H~7.3 (d)~140
5C-H~6.3 (d)~105
6C-F-~155 (d, ¹JCF)
-CH₃~2.1 (s)~15
-NH₂~4.5-5.5 (br s)-

The presence of a broad singlet in the 4.5-5.5 ppm range and the upfield shift of the aromatic protons compared to the brominated product are key indicators of this impurity.

Q3: How can I distinguish between the desired product and a regioisomeric impurity?

A3: Regioisomers will have the same molecular weight but different substitution patterns, leading to distinct NMR spectra. For example, if 4-bromo-2-fluoro-3-methylpyridine were present, the coupling patterns of the aromatic protons would be significantly different. Instead of two doublets, you would expect two singlets (or very small meta-coupling) for the protons at the 5- and 6-positions.

2D NMR techniques are invaluable here. A COSY (Correlation Spectroscopy) spectrum will show which protons are coupled to each other, allowing you to trace the connectivity of the spin system. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates protons to their directly attached carbons, while an HMBC (Heteronuclear Multiple Bond Correlation) spectrum shows correlations between protons and carbons over two to three bonds. These correlations provide unambiguous evidence for the substitution pattern.

Caption: Differentiating regioisomers using COSY NMR.

Q4: I suspect a hydrolysis product is present. What would its NMR signature be?

A4: Hydrolysis of the C-Br bond would result in 6-fluoro-3-methylpyridin-2-ol , which can exist in equilibrium with its tautomer, 6-fluoro-3-methyl-1H-pyridin-2-one . This will lead to significant changes in the NMR spectrum.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Fluoro-3-methylpyridin-2-ol

PositionAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2C-OH-~160
3C-CH₃-~110
4C-H~7.2 (d)~135
5C-H~6.2 (d)~100
6C-F-~150 (d, ¹JCF)
-CH₃~2.0 (s)~16
-OH/NH~10-12 (br s)-

The most telling sign would be the appearance of a broad singlet at a downfield chemical shift (10-12 ppm) corresponding to the OH or NH proton, and a general upfield shift of the remaining aromatic protons due to the replacement of the electron-withdrawing bromine with an electron-donating hydroxyl group.

Q5: What role does ¹⁹F NMR play in impurity analysis?

A5: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for identifying fluorine-containing impurities.[3] The ¹⁹F chemical shift is very sensitive to the electronic environment.

  • Purity Assessment: A single, sharp signal in the ¹⁹F NMR spectrum is a good indicator of a pure sample.

  • Impurity Identification: The presence of additional signals in the ¹⁹F spectrum indicates the presence of other fluorine-containing species. The chemical shift of these impurity peaks can provide clues about their structure. For example, a regioisomer would likely have a ¹⁹F chemical shift that is different from the main product.

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which your compound is fully soluble and that does not have signals that overlap with key resonances of your compound.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: Acquiring High-Quality 1D and 2D NMR Spectra

  • Instrument Setup: Insert the sample into the NMR spectrometer and ensure it is properly positioned. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • The high sensitivity of the ¹⁹F nucleus usually allows for rapid data acquisition.

  • 2D NMR Acquisition (if necessary):

    • Based on the 1D spectra, set up and run appropriate 2D experiments (COSY, HSQC, HMBC) to confirm structural assignments and identify impurity connectivities.

By following this structured approach and utilizing the provided reference data and troubleshooting workflows, researchers can confidently identify impurities in their samples of this compound, ensuring the quality and integrity of their materials for downstream applications.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper where 2-bromopyridine NMR data is present].
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Mestrelab Research. (n.d.). Mnova NMR. [Link]

Sources

Technical Support Center: Sonogashira Coupling with 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Sonogashira coupling reactions involving the specific substrate, "2-Bromo-6-fluoro-3-methylpyridine." This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this heteroaromatic halide. Here, we will dissect common issues, explain the underlying chemical principles, and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira reaction with this compound failing or giving low yields?

A1: Low to non-existent yields with this substrate can stem from several factors related to its unique electronic and steric properties.[1]

  • Substrate Reactivity: The pyridine ring is electron-deficient, which is generally favorable for the rate-determining oxidative addition step of the palladium catalyst.[2] The fluorine atom further enhances this effect through its strong electron-withdrawing nature.[2] However, the ortho methyl group introduces steric hindrance, which can impede the approach of the bulky palladium catalyst to the C-Br bond.

  • Catalyst Inactivity: The palladium(0) catalyst is sensitive to oxygen and can decompose into inactive palladium black.[1] Ensure you are using a fresh, active palladium source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[1]

  • Reagent Purity: Impurities in your reagents, particularly the alkyne, solvent, or base, can poison the catalyst.[1] The amine base is crucial and must be anhydrous; oxidized or wet amines are a common cause of failure.[1]

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen.[1][3] Inadequate degassing of the solvent or a poor inert atmosphere (argon or nitrogen) can lead to catalyst deactivation and promote unwanted side reactions like alkyne homocoupling.[1][3]

Q2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). What is the cause and how can I prevent it?

A2: Alkyne homocoupling is a common side reaction in Sonogashira couplings, forming a diyne byproduct.[4][5] This is primarily caused by the copper(I) co-catalyst in the presence of oxygen.[3][6]

  • Mechanism of Homocoupling: The copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. In the presence of oxygen, this intermediate can undergo oxidative coupling to form the diyne.[3][5]

  • Minimization Strategies:

    • Rigorous Inert Atmosphere: The most critical step is to meticulously exclude oxygen from your reaction.[1][3] This involves thorough solvent degassing and maintaining a positive pressure of an inert gas (argon or nitrogen).

    • Reduce Copper Loading: Minimizing the amount of CuI can reduce the rate of homocoupling.[1]

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[1][3]

    • Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to use a copper-free Sonogashira protocol.[1][3][7] Several modern methods have been developed that avoid the use of copper entirely, thus eliminating this side reaction pathway.[7][8]

Q3: Does the fluorine atom on the pyridine ring affect the reaction?

A3: Yes, the fluorine substituent has a significant electronic impact. Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect on the pyridine ring.[2] This effect increases the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to oxidative addition by the palladium(0) catalyst.[2] This generally accelerates the rate-determining step, which can lead to faster reactions and higher yields compared to non-fluorinated analogues.[2]

Q4: Could the 3-methyl group be causing steric hindrance?

A4: Absolutely. The methyl group at the 3-position is ortho to the bromine at the 2-position. This proximity can create steric hindrance, making it more difficult for the palladium catalyst, which is typically coordinated to bulky phosphine ligands, to access and insert into the carbon-bromine bond. This steric challenge is a likely contributor to lower-than-expected reactivity. Overcoming this may require specific ligand selection.

Troubleshooting Guide: A Deeper Dive

Issue 1: Reaction Stalls or No Conversion

If you observe starting material consumption ceasing or no product formation, a systematic approach is necessary.

start Low/No Yield reagents 1. Verify Reagent Integrity - Fresh Catalyst (Pd/Cu) - Anhydrous Solvent/Base - Pure Alkyne start->reagents conditions 2. Check Reaction Conditions - Rigorous Inert Atmosphere? - Correct Temperature? reagents->conditions Reagents OK catalyst_system 3. Optimize Catalytic System - Screen Ligands - Increase Catalyst Loading conditions->catalyst_system Conditions OK protocol_change 4. Change Protocol - Switch to Copper-Free - Change Solvent/Base catalyst_system->protocol_change Optimization Fails success Successful Coupling catalyst_system->success Optimization Works protocol_change->success

Caption: Troubleshooting decision tree for Sonogashira coupling failure.

  • Re-evaluate Reagents and Setup:

    • Palladium Source: Use a freshly opened bottle of your palladium catalyst. If you suspect decomposition (visible palladium black), discard it. Consider using a more robust, air-stable precatalyst.[8][9]

    • Copper(I) Iodide: CuI is susceptible to oxidation. Use a fresh supply.[1]

    • Base: Distill liquid amine bases like triethylamine or diisopropylamine over a suitable drying agent before use.

    • Solvent: Ensure solvents are freshly dried and thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Modify the Catalytic System: The steric hindrance from the 3-methyl group may require a more tailored catalyst system.

    • Ligand Screening: The standard PPh₃ ligand may not be optimal. Bulky, electron-rich phosphine ligands are known to improve the efficiency of oxidative addition for challenging substrates.[10]

    • Catalyst Loading: While higher catalyst loading can be costly, a modest increase (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome activation barriers.

    Table 1: Suggested Ligands for Sterically Hindered Aryl Bromides

    Ligand Class Key Feature Rationale for Use with this compound
    XPhos Buchwald Ligand Bulky, electron-rich Promotes oxidative addition and reductive elimination steps.[5]
    SPhos Buchwald Ligand Bulky, electron-rich Effective for heteroaromatic substrates.
    RuPhos Buchwald Ligand Bulky, electron-rich Often successful where other ligands fail.[11]

    | P(t-Bu)₃ | Monophosphine | Very bulky & electron-rich | Can accelerate reactions with challenging aryl bromides.[12] |

  • Adjust Reaction Temperature: The oxidative addition step is often the rate-limiting step for aryl bromides and can be accelerated by heat.[4] If you are running the reaction at room temperature, try increasing it to 50-80 °C. For particularly stubborn couplings, temperatures up to 100 °C in a sealed tube might be necessary.[13]

Issue 2: Persistent Homocoupling Side Product

If rigorous deoxygenation and reduced copper loading are insufficient, a change in protocol is warranted.

G cluster_0 Desired Sonogashira Cycle cluster_1 Undesired Glaser (Homocoupling) Cycle Pd(0) Pd(0) Ox. Add. Ar-Pd(II)-X Pd(0)->Ox. Add. Ar-X Transmetalation Ar-Pd(II)-C≡CR' Ox. Add.->Transmetalation Cu-C≡CR' Red. Elim. Reductive Elimination Transmetalation->Red. Elim. Red. Elim.->Pd(0) Ar-C≡CR' Cu(I)-X Cu(I)-X Cu-Acetylide Cu-C≡CR' Cu(I)-X->Cu-Acetylide R'-C≡CH, Base Dimerization Oxidative Dimerization Cu-Acetylide->Dimerization O₂ Dimerization->Cu(I)-X R'-C≡C-C≡C-R'

Sources

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Buchwald-Hartwig amination of 2-Bromo-6-fluoro-3-methylpyridine. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this specific transformation. The guidance herein is structured to address common experimental challenges, explain the underlying chemical principles, and provide robust starting points for your research.

The amination of this compound presents a unique set of challenges. The substrate is an electron-deficient heteroaryl halide, which influences its reactivity in the catalytic cycle. Furthermore, the presence of the pyridine nitrogen atom is a primary concern, as it can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This guide is designed to help you overcome these specific hurdles and achieve high-yielding, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the reaction in a direct question-and-answer format.

Question 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is the most common issue and typically points to an inactive catalytic system. For this specific substrate, there are two primary culprits:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1] This is the most significant challenge for 2-halopyridine substrates.

    • Solution: Employ sterically hindered, electron-rich biaryl phosphine ligands. Ligands like RuPhos , XPhos , or BrettPhos are designed to create a bulky "pocket" around the palladium atom.[2][3] This steric shield physically blocks the pyridine nitrogen from coordinating while still allowing the smaller amine nucleophile to access the metal center.

  • Inefficient Catalyst Activation: If you are generating the active Pd(0) catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step may be inefficient, leading to low concentrations of the active catalyst.[4][5]

    • Solution: Use a palladium pre-catalyst. Pre-catalysts, such as G2, G3, or G4 palladacycles (e.g., XPhos Pd G3), are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to a base.[4] This ensures a higher concentration of the active catalyst from the start of the reaction.

  • Atmospheric Contamination: Palladium-catalyzed reactions are highly sensitive to oxygen, which can oxidize and deactivate the Pd(0) catalyst. Moisture can react with strong bases and interfere with the reaction.[1][2]

    • Solution: Ensure a rigorously inert atmosphere. Use standard Schlenk line or glovebox techniques.[2] Solvents must be anhydrous and degassed (e.g., by sparging with argon for 15-30 minutes) before use.

Question 2: The reaction is consuming the starting material, but my yield is low and I'm observing a significant amount of 6-fluoro-3-methylpyridine (hydrodehalogenation). What is happening?

Answer: The formation of a hydrodehalogenated side product points towards a competitive side reaction known as β-hydride elimination.[6] After the palladium-amide complex is formed, it can either undergo the desired reductive elimination to form the C-N bond or an undesired β-hydride elimination if the amide has an available β-hydrogen.

  • Mechanism: This side reaction competes directly with the product-forming reductive elimination step.[6]

  • Solution: The key is to accelerate reductive elimination so that it outcompetes β-hydride elimination.

    • Optimize the Ligand: Bulky, electron-rich ligands (e.g., Josiphos-type or Buchwald's biaryl phosphines ) are known to promote faster rates of reductive elimination.[2] If you are using a less bulky ligand, switching to one of these can often solve the problem.

    • Lower the Temperature: While counterintuitive, higher temperatures can sometimes favor side reactions. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.

Question 3: My reaction turns black, and a precipitate forms. What does this mean?

Answer: The formation of palladium black (finely divided metallic palladium) indicates catalyst decomposition.[2] The active, soluble Pd(0) species has precipitated from the catalytic cycle, rendering it inactive.

  • Cause: This often occurs when the ligand is not robust enough to stabilize the palladium center throughout the reaction, especially at high temperatures (>120 °C). It can also be caused by impurities.

  • Solution:

    • Use a More Stable Ligand: Biaryl phosphine ligands are generally very robust. If you are using a simpler phosphine, consider switching.

    • Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. Find the minimum temperature required for a reasonable reaction rate.[2]

    • Ensure Reagent Purity: Use high-purity reagents and solvents to avoid contaminants that could lead to catalyst decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: Which base is the best choice for this reaction?

The choice of base is critical and depends on the functional group tolerance of your amine coupling partner.[4][7]

  • For Robust Amines: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often provide the fastest reaction rates.[4][8]

  • For Base-Sensitive Amines: If your amine has sensitive functional groups (e.g., esters, ketones), a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is a better choice. These bases offer excellent functional group tolerance, though they may require slightly higher catalyst loadings or longer reaction times.[9] The solubility of the base is also a key factor; poor solubility of an inorganic base can hinder the reaction.[4][7]

Q2: What is the best solvent for this amination?

Aprotic, non-polar, or weakly polar solvents are standard.

  • Toluene and Dioxane are the most commonly used and effective solvents for Buchwald-Hartwig aminations.

  • Ethereal solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) are also excellent choices.[4][7]

  • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst by coordinating to the palladium center.[4]

Q3: How much catalyst and ligand should I use?

For initial screening, a catalyst loading of 1-2 mol % Palladium and a Ligand:Palladium ratio of 1.5:1 to 2:1 is a standard starting point. For challenging substrates like this one, increasing the catalyst loading to 3-5 mol % may be necessary. Using pre-catalysts simplifies stoichiometry, as the L:Pd ratio is already defined as 1:1.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for the amination of this compound with different classes of amines. Optimization will likely be required.

Amine TypeRecommended Ligand(s)Recommended Base(s)SolventTypical Temp. (°C)
Primary Aliphatic Amines BrettPhos, RuPhosNaOtBu, LHMDSToluene, Dioxane80 - 110
Secondary Aliphatic Amines XPhos, RuPhosNaOtBu, K₃PO₄Toluene, 2-MeTHF80 - 110
Primary Aryl Amines XPhos, BrettPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane100 - 110
Amides & Carbamates tBuBrettPhosK₃PO₄, K₂CO₃Toluene, Dioxane100 - 120

General Experimental Protocol

This is a representative protocol. Quantities and conditions must be optimized for your specific amine.

1. Reaction Setup:

  • In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol %), the base (e.g., NaOtBu, 1.4 equivalents), and a magnetic stir bar to an oven-dried Schlenk flask or reaction vial.[2] 2. Reagent Addition:

  • Add the this compound (1.0 equivalent).

  • If the amine is a solid, add it at this stage (1.2 equivalents).

  • Seal the flask with a septum or Teflon screw cap. 3. Solvent and Liquid Reagent Addition:

  • Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).[2]

  • If the amine is a liquid, add it via syringe (1.2 equivalents). 4. Reaction Execution:

  • Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir vigorously for the duration of the reaction (typically 4-24 hours). 5. Monitoring and Workup:

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[2]

  • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 6. Purification:

  • Purify the crude product via flash column chromatography on silica gel to yield the desired aminopyridine.[2]

Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with this reaction.

Buchwald_Hartwig_Troubleshooting Start Problem: Low Yield or No Reaction Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Cause: Inactive Catalyst System Check_Conversion->No_Conversion  No Low_Yield Cause: Side Reactions or Catalyst Decomposition Check_Conversion->Low_Yield  Yes Sol_Poisoning Solution 1: Use Bulky Ligand (e.g., RuPhos, XPhos) to prevent pyridine coordination. No_Conversion->Sol_Poisoning Sol_Activation Solution 2: Use Pre-catalyst (e.g., G3 Palladacycle) for efficient activation. No_Conversion->Sol_Activation Sol_Inert Solution 3: Ensure Rigorous Inert Atmosphere (Glovebox/Schlenk). No_Conversion->Sol_Inert Check_Side_Product Is Hydrodehalogenation Observed? Low_Yield->Check_Side_Product Side_Product_Yes Cause: β-Hydride Elimination Check_Side_Product->Side_Product_Yes  Yes Side_Product_No Cause: Catalyst Decomposition (See Palladium Black) Check_Side_Product->Side_Product_No  No Sol_Beta_Elim Solution: Use Bulky Ligand to accelerate Reductive Elimination. Side_Product_Yes->Sol_Beta_Elim Sol_Decomp Solution: Lower Temperature and/or use more stable ligand. Side_Product_No->Sol_Decomp

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

References

  • Wikipedia.
  • Norrby, P., T. Petersen, et al. (2014). "Role of the Base in Buchwald–Hartwig Amination". The Journal of Organic Chemistry. [Link]
  • PubMed. (2014).
  • ResearchGate. (2014).
  • Reddit. (2018).
  • Chemistry LibreTexts. (2023).
  • ChemSpider SyntheticPages. (2013). "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine". [Link]
  • National Institutes of Health. "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions". [Link]
  • ChemRxiv. (2023).
  • ResearchGate. (2014).
  • Journal of Chemical Education. (2021).
  • J&K Scientific LLC. (2021). "Buchwald-Hartwig Cross-Coupling". [Link]
  • NROChemistry. "Buchwald-Hartwig Coupling: Mechanism & Examples". [Link]

Sources

"2-Bromo-6-fluoro-3-methylpyridine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-6-fluoro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and resolve challenges in your experiments, ensuring the integrity of your results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in synthetic protocols, particularly in cross-coupling reactions.

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

You are attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but you observe low yield or no product formation.

// Catalyst Path catalyst_check -> catalyst_deactivation [label="Potential Issue:\nCatalyst deactivation by pyridine nitrogen"]; catalyst_deactivation -> ligand_choice [label="Solution:\nUse bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)"]; ligand_choice -> catalyst_loading [label="Solution:\nIncrease catalyst/ligand loading"];

// Reagent Quality Path reagent_quality -> boronic_acid_degradation [label="Potential Issue:\nBoronic acid decomposition"]; boronic_acid_degradation -> boronic_acid_ester [label="Solution:\nUse boronic ester (e.g., pinacol ester) or freshly prepared boronic acid"]; reagent_quality -> substrate_purity [label="Potential Issue:\nImpurity in this compound"]; substrate_purity -> purity_analysis [label="Solution:\nVerify purity by NMR or LC-MS"];

// Reaction Conditions Path reaction_conditions -> base_choice [label="Potential Issue:\nInappropriate base"]; base_choice -> base_screening [label="Solution:\nScreen bases (e.g., Cs2CO3, K3PO4)"]; reaction_conditions -> solvent_choice [label="Potential Issue:\nPoor solubility or side reactions"]; solvent_choice -> solvent_screening [label="Solution:\nUse anhydrous, degassed solvents (e.g., Dioxane, Toluene/water mixtures)"]; reaction_conditions -> temperature_issue [label="Potential Issue:\nSuboptimal temperature"]; temperature_issue -> temperature_optimization [label="Solution:\nGradually increase reaction temperature"];

// End nodes success [label="Successful Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ligand_choice -> success; catalyst_loading -> success; boronic_acid_ester -> success; purity_analysis -> success; base_screening -> success; solvent_screening -> success; temperature_optimization -> success; } }

Troubleshooting Workflow for Suzuki Coupling.

  • Step 1: Evaluate the Catalytic System. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a well-documented issue with 2-halopyridines.[1][2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands. These ligands can promote the desired reductive elimination step and mitigate catalyst inhibition.[3][4] If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst and ligand combination.

  • Step 2: Scrutinize Reagent Quality.

    • This compound: Verify the purity of your starting material. Impurities can interfere with the reaction. An NMR or LC-MS analysis is recommended.

    • Boronic Acid/Ester: Pyridylboronic acids, in particular, can be unstable.[1] Consider using the corresponding boronic acid pinacol ester for enhanced stability. If using a boronic acid, ensure it is fresh or has been stored properly under inert conditions.

  • Step 3: Optimize Reaction Conditions.

    • Base: The choice of base is critical. If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃, which are often more effective in challenging Suzuki couplings.[5]

    • Solvent: Ensure your solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst. Common solvent systems include dioxane, toluene, or mixtures with water.[6] Poor solubility of reactants can also be an issue, so choose a solvent system where all components are soluble at the reaction temperature.[3]

    • Temperature: While many Suzuki reactions proceed at 80-110 °C, some less reactive substrates may require higher temperatures.[5] A gradual increase in temperature may improve conversion.

Issue 2: Formation of Homocoupled Byproducts

You observe the formation of 2,2'-bis(6-fluoro-3-methylpyridine) or the homocoupled product of your boronic acid.

Homocoupling can occur, particularly with more reactive aryl halides or when the catalytic cycle is inefficient.[7]

  • Recommendation 1: Adjust Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent.

  • Recommendation 2: Lower Catalyst Loading. In some cases, high catalyst concentrations can promote side reactions. Try reducing the catalyst loading to 1-2 mol%.

  • Recommendation 3: Re-evaluate Ligand Choice. A well-chosen ligand can favor the cross-coupling pathway over homocoupling.

Issue 3: Dehalogenation of the Starting Material

You detect the presence of 2-fluoro-3-methylpyridine in your reaction mixture, indicating debromination.

Dehalogenation can be a side reaction in palladium-catalyzed couplings, often promoted by certain bases and solvents, or if there are sources of hydride in the reaction mixture.

  • Recommendation 1: Base Selection. Some bases are more prone to inducing dehalogenation. If using a base like KOtBu, consider switching to carbonates or phosphates.

  • Recommendation 2: Solvent Purity. Ensure your solvent is free of water or alcohols that can act as proton sources for protodebromination.

  • Recommendation 3: Scrutinize Reagents. Check other reagents for potential sources of hydrides.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[7][8] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture. Some sources also recommend protection from light.[9]

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents and strong acids.[9] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: Is this compound susceptible to hydrolysis?

Q4: What are the potential degradation pathways for this compound?

Based on the chemistry of related compounds, potential degradation pathways include:

  • Hydrolysis: As mentioned, under strong acidic or basic conditions, the bromine atom can be displaced by a hydroxyl group.

  • Photodegradation: While heteroaromatic fluorine motifs are generally stable, exposure to UV light could potentially lead to the cleavage of the C-Br bond.[10][11] It is good practice to protect reactions from direct light.

  • Thermal Decomposition: At elevated temperatures, decomposition may occur, potentially releasing hazardous fumes such as hydrogen bromide, hydrogen fluoride, and oxides of carbon and nitrogen.[8]

Q5: What solvents are suitable for dissolving this compound?

This compound is generally soluble in common organic solvents such as dioxane, toluene, tetrahydrofuran (THF), and dimethylformamide (DMF). When using it in reactions, it is crucial to use anhydrous grades of these solvents.

Section 3: Data Summary and Experimental Protocols

Physical and Chemical Properties
PropertyValueSource
CAS Number1211536-01-4[7]
Molecular FormulaC₆H₅BrFN[7]
Molecular Weight190.01 g/mol [7]
Boiling Point225.0 ± 35.0 °C (Predicted)[7]
Density1.592 ± 0.06 g/cm³ (Predicted)[7]
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition:

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition:

    • Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH.
  • 3 - SAFETY DATA SHEET.
  • Following the biodegradation of emerging fluorinated pollutants by 19 F... - ResearchGate.
  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry - ACS Publications.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014-12-23).
  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC - NIH. (2022-08-16).
  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F. (2017-04-28).
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023-12-20).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021-07-09).
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017-12-04).
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI.

Sources

Minimizing hydrodehalogenation in "2-Bromo-6-fluoro-3-methylpyridine" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Bromo-6-fluoro-3-methylpyridine

A Guide to Minimizing Hydrodehalogenation in Cross-Coupling Reactions

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Our goal is to provide expert insights and practical, field-tested solutions to a common and often frustrating side reaction: hydrodehalogenation (HDH). By understanding the underlying mechanisms and having access to robust troubleshooting strategies, you can significantly improve reaction yields, simplify purifications, and accelerate your research.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation (HDH) and why is it a problem?

Hydrodehalogenation is an undesired side reaction in which the bromine atom on your starting material, this compound, is replaced by a hydrogen atom, yielding 2-fluoro-5-methylpyridine. This byproduct is often difficult to separate from the desired product, leading to lower isolated yields and increased purification challenges.

Q2: Why is this compound particularly susceptible to HDH?

The susceptibility arises from a combination of electronic factors. The pyridine nitrogen and the fluorine atom are both electron-withdrawing, which makes the C2-position (where the bromine is attached) highly electrophilic and prone to side reactions. This electronic deficiency can influence the stability of key intermediates in palladium-catalyzed reaction cycles.

Q3: In which common reactions is HDH a significant issue?

HDH is most frequently encountered in palladium-catalyzed cross-coupling reactions, which are central to modern drug discovery. The two most prominent examples are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1][2]

Q4: What is the general mechanism of hydrodehalogenation in a Pd-catalyzed reaction?

While several pathways can exist, a common mechanism involves the formation of a palladium-hydride (Pd-H) species. This highly reactive intermediate can either be intentionally generated or formed as a byproduct. The Pd-H species can then insert into the catalytic cycle, leading to the reductive cleavage of the C-Br bond instead of the desired cross-coupling. Sources of the hydride can include solvents (like alcohols), the base, water, or even the boronic acid reagent itself.[3]

Troubleshooting Guide: From Problem to Protocol

This section provides a structured approach to diagnosing and solving HDH issues in your reactions.

Problem 1: High levels of 2-fluoro-5-methylpyridine observed in a Suzuki-Miyaura Coupling.

You are attempting to couple this compound with an arylboronic acid but observe >20% of the hydrodehalogenated byproduct by LC-MS or GC-MS.

G start High HDH in Suzuki Coupling Detected ligand Step 1: Evaluate Ligand Is it a modern, bulky, electron-rich phosphine? start->ligand base Step 2: Evaluate Base Is it overly strong or is a milder base feasible? ligand->base  If Yes ligand_sol Action: Switch to a ligand like SPhos, XPhos, or RuPhos. Avoid PPh3 or monodentate phosphines. ligand->ligand_sol If No reagents Step 3: Evaluate Reagents & Solvent Are they anhydrous? Is the boronic acid high purity? base->reagents  If Yes base_sol Action: Switch from alkoxides (e.g., NaOtBu) to carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4). base->base_sol If No reagents_sol Action: Use anhydrous solvents. Consider using a boronic acid pinacol ester (Bpin) instead of the free acid. reagents->reagents_sol If No end_node Problem Resolved: Minimal HDH reagents->end_node  If Yes ligand_sol->base base_sol->reagents reagents_sol->end_node

Figure 1. Troubleshooting Decision Tree for Suzuki Coupling.
  • Potential Cause A: Suboptimal Ligand Choice.

    • Explanation: The ligand is arguably the most critical component. It modulates the reactivity of the palladium center. Simple ligands like triphenylphosphine (PPh₃) are often not effective for challenging substrates like electron-deficient halopyridines. Bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) are designed to promote the desired reductive elimination step over side reactions.[4] They accelerate the C-C bond formation, outcompeting the HDH pathway.

    • Recommendation: Switch to a modern, sterically hindered, electron-rich phosphine ligand. See the table below for a comparison.

LigandCatalyst System ExampleTypical HDH % (Illustrative)Rationale
PPh₃Pd(PPh₃)₄20-50%Not electron-rich enough; promotes side reactions.
SPhosSPhos Precatalyst G3< 5%Bulky and electron-rich, accelerates reductive elimination.
XPhosPd₂(dba)₃ + XPhos< 5%Excellent for electron-deficient and sterically hindered substrates.[4]
RuPhosRuPhos Precatalyst G3< 10%Another highly effective Buchwald-type ligand.[4]
  • Potential Cause B: Inappropriate Base.

    • Explanation: The base is required to activate the boronic acid for transmetalation.[5] However, very strong bases, especially alkoxides in the presence of alcohol solvents, can generate palladium-hydride species. A milder inorganic base is often sufficient and safer.

    • Recommendation: Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. If an organic base is required, consider its potential to act as a hydride donor.

  • Potential Cause C: Hydride Contamination.

    • Explanation: Trace water in solvents or reagents can serve as a proton source that facilitates HDH.[3] Furthermore, boronic acids can undergo protodeboronation, especially under harsh conditions, which can also contribute to the hydride pool. Boronic acid pinacol esters (Bpin) are generally more stable and less prone to this decomposition.

    • Recommendation: Use high-purity, anhydrous solvents (e.g., sparged with Argon). Consider switching from the boronic acid to its corresponding pinacol ester.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a glovebox or under a strong flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) to achieve a concentration of ~0.1 M with respect to the starting bromide.

  • Reaction: Seal the vial tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS, checking for the consumption of starting material and the ratio of desired product to the hydrodehalogenated byproduct (2-fluoro-5-methylpyridine).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Problem 2: Prevalent Hydrodehalogenation in a Buchwald-Hartwig Amination.

You are attempting to synthesize an aminopyridine derivative, but the major product isolated is the undesired 2-fluoro-5-methylpyridine.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)-L₂-Br) pd0->oa_complex + Ar-Br amido_complex Amido Complex (Ar-Pd(II)-L₂-NR₂) oa_complex->amido_complex + HNR₂ - HBr pd_h Pd-H Species oa_complex->pd_h β-Hydride Elimination or reaction with hydride source (BAD) product Desired C-N Product (Ar-NR₂) amido_complex->product Reductive Elimination (GOOD) product->pd0 hdh_product HDH Product (Ar-H) hdh_product->pd0 pd_h->hdh_product + Ar-Br

Figure 2. Competing Pathways in Buchwald-Hartwig Amination.
  • Potential Cause A: Catalyst System Inefficiency.

    • Explanation: As with Suzuki coupling, the ligand choice is paramount. The Buchwald-Hartwig amination has seen several "generations" of catalyst development.[1] For a challenging substrate like this, a state-of-the-art ligand is required to ensure the rate of reductive elimination (forming the C-N bond) is much faster than any pathway leading to a Pd-H species.

    • Recommendation: Employ a highly active catalyst system. Combinations of Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos, or the use of pre-formed catalysts like XPhos Pd G3, are highly recommended. These systems are specifically designed to couple challenging substrates at lower temperatures and catalyst loadings.

  • Potential Cause B: Base and Temperature Imbalance.

    • Explanation: Buchwald-Hartwig aminations typically require a strong, non-nucleophilic base like sodium tert-butoxide (NaOᵗBu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine.[6] However, at elevated temperatures, these strong bases can promote side reactions, including β-hydride elimination from t-butoxide bound to palladium, which generates a Pd-H species.[1]

    • Recommendation: Carefully control the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is sluggish. The goal is to find the lowest possible temperature that provides a reasonable reaction rate.

  • Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and sodium tert-butoxide (1.4 equiv) to an oven-dried reaction vial with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (or t-BuOH for certain amines) to achieve a concentration of ~0.1-0.2 M.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (start at 80 °C) with vigorous stirring.

  • Monitoring: Track the reaction by LC-MS. If the reaction stalls or HDH becomes significant, consider lowering the temperature or screening a different ligand/base combination.

  • Workup: After completion, cool the reaction, dilute with an appropriate organic solvent (e.g., EtOAc or CH₂Cl₂), and quench carefully with aqueous NH₄Cl solution. Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine. Dry, filter, and concentrate. Purify by flash chromatography or crystallization.

References

  • Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Yamamoto, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Molecules, 20(6), 9906-14. [Link]
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Various Authors. (n.d.). Hydrodehalogenation of aryl halides [Compilation].
  • Various Authors. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water [Request PDF].
  • Wolfe, J. P., & Tomori, H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7. [Link]
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(5), 1815–1820. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines [Request PDF].
  • Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(22), 9921-9925. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Yamamoto, T., et al. (2015). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
  • Prokopcuka, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-bromo-6-fluoro-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific, and often recalcitrant, substrate. We will move beyond standard protocols to explore the underlying causes of catalyst deactivation and provide field-tested troubleshooting strategies to ensure your synthetic success.

The unique electronic and steric profile of this compound—an electron-deficient pyridine ring substituted with a halogen, a fluorine atom, and a methyl group—presents a distinct set of challenges for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. Understanding the failure modes of the catalyst is the first step toward rational optimization.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is not working or gives very low yield. What is the most common cause?

A: The most frequent issue is catalyst inhibition by the pyridine nitrogen. The lone pair on the nitrogen atom can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][2] This "catalyst poisoning" effectively removes the active catalyst from the reaction cycle, leading to low or no conversion.

  • For a detailed solution, see Troubleshooting Guide 1: Overcoming Catalyst Inhibition.

Q2: I am observing significant amounts of debrominated starting material (6-fluoro-3-methylpyridine). Why is this happening?

A: The formation of the debrominated (or hydrodehalogenated) byproduct points to a competing side reaction where the bromine atom is replaced by a hydrogen.[2] This can be caused by reactions with trace water, solvent molecules, or even certain bases that can act as hydride sources.[2][3] It often becomes significant when the desired cross-coupling catalytic cycle is slow, allowing these alternative pathways to compete.

  • See Troubleshooting Guide 2: Minimizing Byproduct Formation.

Q3: My reaction starts well but then stalls, and I see black particles forming in the flask. What does this mean?

A: The formation of black precipitate is a classic sign of palladium black, which is aggregated, inactive Pd(0) metal.[4][5] This occurs when the palladium catalyst is unstable in its active, monoligated Pd(0) state. This instability can be triggered by slow oxidative addition, ligand dissociation, or high temperatures, causing the metal centers to cluster together.

  • This issue is addressed in Troubleshooting Guide 1 and Guide 3.

Q4: Which general class of ligands should I use for this substrate?

A: For electron-deficient heteroaryl halides like this compound, sterically hindered and highly electron-donating monophosphine ligands are the gold standard.[5][6] Ligands developed by the Buchwald and Hartwig groups, such as SPhos, XPhos, and RuPhos, are designed to promote the formation of the active monoligated Pd(0) species and accelerate the key steps of the catalytic cycle, thereby outcompeting deactivation pathways.[7]

  • See the Ligand Selection Guide in Troubleshooting Guide 1.

Troubleshooting Guide 1: Overcoming Catalyst Inhibition & Instability

The primary challenge with this compound is the dual threat of direct inhibition by the pyridine nitrogen and the general instability of the catalytic system. The solution lies in choosing a catalyst system that is both highly active and robust.

The "Why": The Role of Bulky, Electron-Rich Ligands

The effectiveness of modern biarylphosphine ligands stems from their specific structural features. The large steric bulk around the phosphorus atom creates a "pocket" for the palladium center. This bulk physically hinders the coordination of the pyridine nitrogen from another substrate molecule and promotes the formation of a highly reactive, 12-electron monoligated Pd(0) complex, which is crucial for efficient oxidative addition.[7][8] The ligand's electron-donating character increases the electron density on the palladium, which accelerates the rate-limiting oxidative addition step.[5]

Logical Workflow for Troubleshooting Catalyst Inhibition

The following diagram illustrates a decision-making process for addressing catalyst deactivation issues.

G start Problem: Low Conversion or Stalled Reaction q1 Is Pd Black visible? start->q1 a1_yes Indicates Catalyst Instability (Pd(0) Agglomeration) q1->a1_yes Yes a1_no Suggests Catalyst Inhibition (Pyridine Coordination) or Slow Catalysis q1->a1_no No action1 Action: Switch to Bulky Ligand (e.g., SPhos, RuPhos, XPhos) a1_yes->action1 action2 Action: Lower Reaction Temperature (e.g., from 100°C to 80°C) a1_yes->action2 action3 Action: Ensure Rigorous Inert Atmosphere (Degas solvent thoroughly) a1_yes->action3 a1_no->action1 G pd0 Active Pd(0)L oa_complex Oxidative Addition Complex (Pd(II)) pd0->oa_complex Oxidative Addition inhibition Inhibited Complex (Pyridine Coordination) pd0->inhibition Inhibition pd_black Pd Black (Aggregation) pd0->pd_black Decomposition trans_complex Transmetalation Complex (Pd(II)) oa_complex->trans_complex Transmetalation oa_complex->inhibition Inhibition trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product substrate Ar-Br (this compound) substrate->oa_complex boronic R-B(OH)₂ boronic->trans_complex base Base base->trans_complex

Caption: The Suzuki-Miyaura cycle and key catalyst deactivation pathways.

  • Oxidative Addition: The electron-deficient nature of the pyridine ring generally makes this step feasible for the C-Br bond. [9]However, a highly active, electron-rich Pd(0) catalyst is still needed for optimal rates. [5]* Transmetalation: This step involves the transfer of the organic group from boron to palladium. It is often accelerated by the base.

  • Reductive Elimination: This is the product-forming step. The electronic properties of the ligands and substrates can significantly impact its rate. [10]A slow reductive elimination can lead to catalyst decomposition.

  • Inhibition: As shown, the pyridine nitrogen can coordinate to both the Pd(0) and Pd(II) intermediates, sequestering the catalyst into an inactive state. [1][2] By implementing the strategies outlined in these guides—namely, the use of modern, bulky phosphine ligands, careful control of reaction conditions, and rigorous exclusion of oxygen—researchers can successfully overcome the challenges associated with the cross-coupling of this compound.

References

  • RDiscovery. (2018). Ligand-Induced Reductive Elimination of Ethane from Azopyridine Palladium Dimethyl Complexes.
  • Dalton Transactions. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Catalysis. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
  • bioRxiv. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
  • Inorganic Chemistry. Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes.
  • ResearchGate. (n.d.).
  • DSpace@MIT.
  • Journal of the American Chemical Society. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura.
  • Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
  • ResearchGate. (n.d.). C-C Reductive Elimination in Palladium Complexes, and the Role of Coupling Additives. A DFT Study Supported by Experiment.
  • Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Wikipedia. (n.d.).
  • Benchchem. (2025). Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 2-Bromo-4-methylpyridine.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube.
  • Journal of the American Chemical Society. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity.
  • ResearchGate. (2025).
  • Accounts of Chemical Research. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to provide targeted troubleshooting advice and frequently asked questions (FAQs) for researchers working with 2-Bromo-6-fluoro-3-methylpyridine. The focus of this guide is to address the critical challenge of achieving regioselectivity in various chemical transformations, a common hurdle in the synthesis of complex molecules for pharmaceutical and materials science applications.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary challenges in achieving regioselective reactions with this compound?

A1: The main challenge stems from the presence of two different halogen substituents on the pyridine ring: a bromine atom at the C2 position and a fluorine atom at the C6 position. Both C-Br and C-F bonds can undergo oxidative addition to a metal catalyst, such as palladium, leading to a potential mixture of products. The key to achieving regioselectivity is to exploit the inherent differences in the reactivity of these two carbon-halogen bonds. Additionally, the methyl group at the C3 position can introduce steric hindrance, which may influence the approach of the catalyst and coupling partners to the adjacent C2 and C4 positions.[1][2]

Q2: Which position (C2-Br or C6-F) is generally more reactive in cross-coupling reactions?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend: I > Br > Cl > F.[3] This trend is inversely related to the carbon-halogen bond dissociation energy. The C-Br bond is weaker and therefore more susceptible to oxidative addition by a low-valent palladium catalyst compared to the stronger C-F bond.[4] Consequently, reactions at the C2-Br position are kinetically favored under standard cross-coupling conditions.

Troubleshooting Specific Reactions
Suzuki-Miyaura Coupling

Q3: I am observing a mixture of products from coupling at both the C2 (C-Br) and C6 (C-F) positions in my Suzuki reaction. How can I improve selectivity for the C-Br bond?

A3: Achieving high selectivity for the C-Br bond in Suzuki-Miyaura coupling is crucial. If you are observing a mixture of products, consider the following troubleshooting steps:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For selective C-Br activation, a less reactive catalyst system may be beneficial. Using a catalyst that is too active can overcome the energy barrier for C-F activation, leading to a loss of selectivity. Consider using a catalyst system known for its selectivity in coupling of aryl bromides in the presence of aryl fluorides.

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity.[5] The activation energy for C-F bond cleavage is significantly higher than for C-Br bond cleavage. By reducing the thermal energy of the system, you can disfavor the higher-energy pathway of C-F activation.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the C-F coupled product. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent the formation of the undesired product.

  • Choice of Base: While the base is primarily to facilitate transmetalation, its strength and nature can sometimes influence catalyst activity and stability, indirectly affecting selectivity. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred.[6]

Q4: My Suzuki coupling is very slow or gives low yields, even at the C-Br position. What are the key parameters to optimize?

A4: Low yields in Suzuki coupling can be frustrating. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Ensure the purity of your this compound, boronic acid/ester, and solvents. Boronic acids are particularly prone to degradation and should be stored properly.[5]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) and that solvents are properly degassed.

  • Catalyst System: The combination of palladium precursor and ligand is paramount. For challenging substrates, screening a variety of ligands (e.g., phosphine-based, N-heterocyclic carbenes) can identify a more efficient system.[7]

  • Base and Solvent: The choice of base and solvent system is highly interdependent. A common and often effective system is K₂CO₃ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[6] The water is crucial for the activity of the base and the transmetalation step.

Buchwald-Hartwig Amination

Q5: I am getting significant defluorination and/or amination at the C6 position as a side reaction. How can I favor amination at the C2 position?

A5: Similar to Suzuki coupling, achieving regioselectivity in Buchwald-Hartwig amination hinges on favoring C-Br activation.

  • Ligand Choice: The development of bulky, electron-rich phosphine ligands has been a game-changer for Buchwald-Hartwig amination.[8][9] These ligands can promote the challenging C-N bond formation at lower temperatures, which in turn helps to avoid C-F activation. Ligands like XPhos, SPhos, or RuPhos are good starting points.

  • Reaction Temperature: Carefully control the reaction temperature. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is not proceeding. High temperatures are more likely to induce C-F bond cleavage.

  • Base Selection: Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically used in Buchwald-Hartwig amination. The choice of base can affect the catalyst's activity and should be optimized.

Q6: What are the recommended catalysts and ligands for selective C-N coupling at the C2 position?

A6: For selective Buchwald-Hartwig amination at the C2-Br position of this compound, consider the following catalyst systems:

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOt-BuToluene80-100
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane90-110
XPhos Pd G3LHMDSTHF70-90

This table provides general starting points. Optimization may be required for specific amine coupling partners.

Lithiation and Grignard Formation

Q7: I am struggling with the selective formation of the Grignard or lithiated species at the C2 position. What are the best practices?

A7: Regioselective metal-halogen exchange is achievable due to the higher reactivity of the C-Br bond.[10]

  • For Grignard Formation: The formation of a Grignard reagent is typically selective for the C-Br bond over the C-Cl and C-F bonds.[10] Use of activated magnesium (e.g., with iodine or 1,2-dibromoethane) and careful control of the reaction temperature are key.[11] The reaction should be initiated at a low temperature and the addition of the substrate should be slow to maintain control over the exotherm.

  • For Lithiation: Lithium-halogen exchange is generally very fast, even at low temperatures. Using an alkyllithium reagent like n-BuLi at -78 °C in an anhydrous ether solvent (like THF or Et₂O) should provide the 2-lithio species selectively.[12] It is crucial to use freshly titrated n-BuLi to ensure accurate stoichiometry and to avoid side reactions.

Q8: I am observing halogen scrambling or decomposition of my starting material during metal-halogen exchange. How can I prevent this?

A8: These are common issues in organometallic chemistry. Here's how to address them:

  • Low Temperature: Maintaining a very low temperature (typically -78 °C with a dry ice/acetone bath) is the most critical factor to prevent side reactions like halogen scrambling and decomposition.[12]

  • Slow Addition: Add the alkyllithium or Grignard reagent dropwise to a solution of the this compound. This "normal addition" helps to keep the concentration of the highly reactive organometallic reagent low at any given time, minimizing side reactions.

  • Inert Atmosphere: Organolithium and Grignard reagents are extremely sensitive to air and moisture.[12] Ensure all glassware is rigorously dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.

Detailed Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C2-Position

This protocol provides a general starting point for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous, degassed solvents

  • Schlenk flask or sealed reaction vial

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C2-Position

This protocol provides a general method for the selective amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • NaOt-Bu (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk tube or sealed reaction vial

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the amine, Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.[9]

  • Seal the tube, and if not in a glovebox, evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

G cluster_factors Factors Influencing Regioselectivity cluster_outcomes Potential Outcomes Reactivity Inherent Reactivity (C-Br > C-F) Selective Selective C2 Coupling (Desired Product) Reactivity->Selective Dominant Factor Catalyst Catalyst System (Activity & Selectivity) Catalyst->Selective Optimized Mixture Mixture of C2 and C6 Products (Loss of Selectivity) Catalyst->Mixture Too Active Temperature Reaction Temperature (Lower T favors selectivity) Temperature->Selective Controlled Temperature->Mixture Too High Time Reaction Time (Avoid prolonged heating) Time->Selective Monitored Time->Mixture Too Long

Caption: Factors influencing regioselectivity in cross-coupling reactions.

G Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Quality (Substrate, Boronic Acid, Solvent) Start->CheckReagents CheckAtmosphere Verify Inert Atmosphere (Degassing, Ar/N₂ Purge) CheckReagents->CheckAtmosphere Reagents OK ScreenCatalyst Screen Catalyst System (Pd Source, Ligand) CheckAtmosphere->ScreenCatalyst Atmosphere OK OptimizeConditions Optimize Base/Solvent/Temp ScreenCatalyst->OptimizeConditions System Selected Success Improved Yield OptimizeConditions->Success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

References

  • Benchchem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Guide.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Journal of Organic Chemistry, 72(9), 3606-3607.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Benchchem. (n.d.). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions.
  • Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes. (2023). NIH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). (2020, April 30). [Video]. YouTube.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
  • Coupling outcomes for pyridines. (n.d.). ResearchGate.
  • Roche, M., Hamze, A., Provot, O., Brion, J.-D., & Alami, M. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Journal of Organic Chemistry, 78(1), 445-454.
  • Benchchem. (n.d.). Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). ACS Publications.
  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. (n.d.). ResearchGate.
  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. (n.d.).
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. (n.d.). Journal of the Chemical Society C.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC - NIH.
  • Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. (n.d.). PMC - NIH.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PubMed.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.).
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (n.d.). ResearchGate.
  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Regioselective Formation of Grignard Reagent from 2-Bromo-6-chlorotoluene.
  • Havelková, M., Dvořák, D., & Hocek, M. (2001).
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). ResearchGate.
  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (n.d.). ResearchGate.
  • Parham, W. E., & Piccirilli, R. M. (1977). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. The Journal of Organic Chemistry, 42(2), 257-260.
  • PubChem. (n.d.). 2-Bromo-6-fluoropyridine.

Sources

Technical Support Center: 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Bromo-6-fluoro-3-methylpyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we address common challenges and questions encountered during the workup and purification of reactions involving this intermediate, with a focus on providing practical, field-tested solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis? A1: this compound is a key heterocyclic building block, primarily used in transition-metal-catalyzed cross-coupling reactions. Its utility stems from the ortho-bromo and fluoro substituents on the pyridine ring. The C-Br bond is a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most commonly in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The fluorine atom modulates the electronic properties and metabolic stability of the resulting molecules, making it a valuable component in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[2]

Q2: How should I store and handle this reagent? A2: Like many halogenated heterocycles, this compound is a solid at room temperature and should be stored in a tightly sealed container in a cool, dry place away from light.[3] While generally stable, it is advisable to handle it under an inert atmosphere (e.g., nitrogen or argon) for reactions, especially when using moisture-sensitive catalysts and reagents. Avoid contact with strong oxidizing agents, strong bases, and skin.[3]

Q3: What are the key differences in reactivity between the C-Br and C-F bonds on this molecule? A3: The Carbon-Bromine (C-Br) bond is significantly weaker and more reactive than the Carbon-Fluorine (C-F) bond, particularly in the context of palladium-catalyzed cross-coupling reactions.[1] The rate-determining step in these reactions is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. This process occurs much more readily at the C-Br bond. The C-F bond is generally inert under these conditions, allowing for selective functionalization at the 2-position.

Q4: Can the methyl group participate in side reactions? A4: Yes, under certain conditions. The methyl group is at a "benzylic-like" position and can be susceptible to free-radical halogenation or oxidation if the reaction conditions are harsh or inappropriate reagents are used (e.g., NBS with a radical initiator).[4] However, under typical cross-coupling conditions, the methyl group is generally a spectator.

Troubleshooting Guide: Workup Procedures

This section addresses specific problems that may arise after a reaction, such as a Suzuki-Miyaura coupling, has been performed.

Q5: My reaction (e.g., Suzuki coupling) is complete by TLC/LC-MS, but my yield is low after workup. Where could my product have gone?

A5: Low yield after an apparently successful reaction often points to issues during the extractive workup or purification. Here are the most common culprits and their solutions:

  • Issue 1: Poor Phase Separation or Emulsion Formation.

    • Cause: Pyridine-containing compounds can act as surfactants, especially if salts are present from the reaction base (e.g., K₂CO₃, Cs₂CO₃). High concentrations of palladium catalyst residues can also stabilize emulsions.

    • Solution:

      • Add Brine: After diluting the reaction mixture with your organic solvent (e.g., ethyl acetate, DCM) and water, add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous phase, forcing the organic product out and helping to break the emulsion.[5][6]

      • Filter First: Before extraction, consider filtering the cooled reaction mixture through a pad of Celite® (diatomaceous earth) to remove fine palladium black and inorganic salts.[7] This simple pre-treatment can prevent emulsion formation.

      • Patience & Centrifugation: Sometimes, allowing the separatory funnel to stand undisturbed for 10-20 minutes is sufficient. For persistent emulsions, transferring the mixture to centrifuge tubes and spinning for a few minutes is highly effective.

  • Issue 2: Product is partially soluble in the aqueous layer.

    • Cause: If the reaction medium was acidic, the pyridine nitrogen can become protonated, rendering the molecule water-soluble. Conversely, if your coupled product has an acidic functional group, it may be deprotonated and water-soluble in a basic aqueous phase.

    • Solution:

      • Adjust pH: Ensure the aqueous phase is neutral or slightly basic (pH 7-8) before extraction by adding saturated NaHCO₃ or Na₂CO₃ solution. This guarantees the pyridine nitrogen is in its neutral, free-base form, maximizing its solubility in organic solvents.

      • Back-Extraction: If you suspect product loss to the initial aqueous layer, perform a "back-extraction" by washing the aqueous phase 1-2 more times with fresh organic solvent. Combine all organic layers for drying and concentration.[8]

Q6: I see a major byproduct in my crude NMR/LC-MS. What is it likely to be and how can I remove it?

A6: The identity of byproducts depends on the reaction type. For a Suzuki-Miyaura coupling, two byproducts are very common:

  • Byproduct 1: Homocoupling of Boronic Acid (Ar-Ar).

    • Cause: This occurs when the boronic acid reacts with itself, often promoted by the presence of oxygen or high catalyst loading.

    • Identification: Appears as a new, non-polar spot on TLC and a corresponding mass in the LC-MS.

    • Removal: Homocoupled products are typically non-polar and can be effectively separated from the more polar desired product using standard silica gel column chromatography.[5][7]

  • Byproduct 2: Protodebromination (Starting material is converted to 6-fluoro-3-methylpyridine).

    • Cause: This happens when the bromo-pyridine starting material reacts with a proton source in the presence of the palladium catalyst before cross-coupling can occur. This can be exacerbated by excess base and water.

    • Identification: A mass corresponding to the loss of bromine and its replacement by hydrogen.

    • Removal: This byproduct often has a polarity very similar to the starting material. Careful column chromatography, potentially with a shallow gradient, is required for separation.

Visual Troubleshooting Guide

The following decision tree illustrates a logical workflow for troubleshooting common workup issues.

G start Problem Encountered During Workup issue_emulsion Persistent Emulsion? start->issue_emulsion Visual Check issue_low_yield Low Yield After Extraction? start->issue_low_yield After Concentration issue_impurity Impurity Detected? start->issue_impurity By TLC/LC-MS issue_emulsion->issue_low_yield No sol_brine 1. Add Saturated Brine 2. Filter through Celite® 3. Centrifuge issue_emulsion->sol_brine Yes issue_low_yield->issue_impurity No sol_ph 1. Check & Adjust pH to 7-8 2. Perform Back-Extraction of Aqueous Layer issue_low_yield->sol_ph Yes sol_chromatography Purify via Flash Column Chromatography issue_impurity->sol_chromatography Yes

Caption: A decision tree for troubleshooting common workup problems.

Experimental Protocols

Protocol 1: General Extractive Workup for a Cross-Coupling Reaction

This protocol is a robust starting point for quenching and extracting the product from a typical palladium-catalyzed reaction mixture (e.g., Suzuki, Buchwald-Hartwig).

  • Cooling & Quenching:

    • Once the reaction is deemed complete by an appropriate monitoring technique (TLC, LC-MS), remove the heat source and allow the reaction vessel to cool to room temperature.

    • Slowly add deionized water to the stirred reaction mixture to quench any remaining reactive species.[8]

  • Filtration (Optional but Recommended):

    • If significant solids (catalyst, salts) are present, dilute the mixture with the chosen extraction solvent (e.g., ethyl acetate) and filter through a short plug of Celite® in a Büchner funnel.

    • Rinse the reaction flask and the Celite® pad with additional solvent to ensure complete transfer of the product.[7]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • i. Saturated aqueous NaHCO₃ solution (to neutralize any residual acid and remove acidic byproducts).

      • ii. Brine (saturated aqueous NaCl) (to remove the bulk of the water from the organic layer and aid phase separation).[5][6]

    • Separate the layers after each wash. Perform one or two back-extractions of the combined aqueous layers with fresh organic solvent to recover any dissolved product.

  • Drying and Concentration:

    • Combine all organic layers.

    • Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and wash it with a small amount of fresh solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Workup Workflow Diagram

G A Completed Reaction Mixture B Cool & Quench (Add Water) A->B C Dilute & Extract (e.g., Ethyl Acetate) B->C D Wash Organic Layer (NaHCO₃, Brine) C->D E Dry Organic Layer (Na₂SO₄) D->E F Filter & Concentrate (Rotovap) E->F G Crude Product F->G H Purification (e.g., Chromatography) G->H I Pure Product H->I

Sources

Technical Support Center: Scaling Up Reactions with 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals working with 2-bromo-6-fluoro-3-methylpyridine. The following content is structured to address common challenges and frequently asked questions encountered when transitioning reactions involving this versatile building block from laboratory scale to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights to ensure successful, safe, and reproducible outcomes.

Compound Profile: this compound

A foundational understanding of the substrate's physical and chemical properties is critical for effective process design.

PropertyValueSource
Molecular Formula C₆H₅BrFN[1]
Molecular Weight 190.01 g/mol [1]
CAS Number Not directly available; isomer CAS is 374633-36-0[1][2]
Appearance Typically a solid at room temperature (based on isomers)[1]
Key Reactive Sites C2-Br (Cross-Coupling), Pyridine Ring (Coordination, Lithiation)

Note: Data is based on the specified chemical name and its close isomers. Researchers should always refer to the Certificate of Analysis for batch-specific data.

Safety First: Handling and Hazard Mitigation

Scaling up introduces amplified risks. Proactive safety management is non-negotiable.

Q: What are the primary hazards associated with this compound?

A: Based on data for closely related brominated and fluorinated pyridines, this compound should be handled as a hazardous substance. Primary concerns include:

  • Irritation: It is expected to be a skin, eye, and respiratory tract irritant.[3][4]

  • Toxicity: It may be harmful if swallowed, inhaled, or in contact with skin.[5][6]

Q: What personal protective equipment (PPE) is mandatory when handling this compound at scale?

A: A comprehensive PPE protocol is essential.

  • Eye Protection: Chemical safety goggles and a face shield.[6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).[7]

  • Body Protection: A flame-retardant lab coat or chemical-resistant suit.[5]

  • Respiratory Protection: Use in a well-ventilated fume hood.[5] For large-scale operations or emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

Q: How should I manage waste and spills at a larger scale?

A: Spills should be contained immediately using an absorbent material like sand or diatomite.[8] The collected material must be disposed of as hazardous chemical waste according to local regulations.[8][9] Prevent the chemical from entering drains or waterways.[7] For large spills, evacuate the area and consult with your institution's environmental health and safety department.

General Scale-Up Challenges & FAQs

Transitioning from a 100 mL flask to a 20 L reactor introduces complexities beyond simple multiplication of reagent quantities.[10]

Q: My reaction yield dropped significantly when I moved from a 1 L to a 20 L reactor. What are the likely physical causes?

A: This is a classic scale-up problem often rooted in physical, not chemical, limitations.[10]

  • Heat Transfer: Larger volumes have a smaller surface-area-to-volume ratio, making heat dissipation inefficient. Localized overheating can cause decomposition of reagents, catalysts, or products, leading to lower yields and different impurity profiles.[11][12] Ensure your reactor has adequate cooling capacity and that exotherms are well-characterized before scaling.[12]

  • Mass Transfer & Mixing: Inadequate mixing in large reactors leads to localized concentration gradients.[11] This can slow down reaction rates or promote side reactions. What appears instantaneous in a well-stirred flask can become the rate-limiting step at scale. Transitioning from magnetic stirring to overhead mechanical stirring is a critical first step.[12]

Q: I'm seeing new, unexpected impurities at a larger scale. Why?

A: Longer reaction times and altered temperature profiles are the primary culprits.[11] Minor side reactions that were negligible on a small scale can become significant producers of impurities over extended periods or in localized hot spots within the reactor. It is crucial to re-optimize the reaction conditions at the target scale and perform impurity profiling using techniques like LC-MS.

Troubleshooting Workflow for General Scale-Up Failures

Start Scale-Up Fails (Low Yield / High Impurity) Check_Mixing Evaluate Mixing Efficiency - Is stirring adequate? - Any unstirred zones? Start->Check_Mixing Check_Heat Analyze Heat Transfer - Monitor internal vs. jacket temp. - Was exotherm controlled? Start->Check_Heat Check_Purity Verify Raw Material Purity - Re-test starting materials - Impurities poisoning catalyst? Start->Check_Purity Check_Atmosphere Confirm Inert Atmosphere - Leaks in the system? - Degassing sufficient? Start->Check_Atmosphere Improve_Stirring Action: Increase RPM / Use Baffles / Change Impeller Check_Mixing->Improve_Stirring Improve_Cooling Action: Slower Reagent Addition / Use Chiller / Dilute Reaction Check_Heat->Improve_Cooling Purify_Materials Action: Recrystallize / Distill / Re-source Raw Materials Check_Purity->Purify_Materials Improve_Inerting Action: Re-purge System / Improve Degassing Protocol Check_Atmosphere->Improve_Inerting

Caption: General troubleshooting decision tree for scale-up failures.

Troubleshooting Specific Reaction Pathways

The electronic properties of this compound—specifically the electron-deficient pyridine ring and its ability to act as a ligand—present unique challenges in common synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (General)

Q: My palladium-catalyzed reaction (Suzuki, Buchwald-Hartwig, etc.) turns black and stalls on a large scale. What's happening?

A: The formation of "palladium black" indicates that your active Pd(0) catalyst has crashed out of solution, effectively killing the reaction.[3] This is a common issue with electron-deficient heteroaryl halides. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[3][13] On a larger scale, this is exacerbated by localized overheating or poor mixing.[3]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is sensitive to several parameters when using heterocyclic substrates.[14][15]

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst Inhibition/Deactivation: The pyridine nitrogen is coordinating to the palladium center.[15]Use Bulky Ligands: Employ sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands promote the desired catalytic cycle and discourage pyridine binding.[13]
Ineffective Base/Solvent System: The chosen base may have poor solubility or may not be strong enough.Screen Bases & Solvents: Test stronger bases like K₃PO₄ or Cs₂CO₃.[15] A mixed solvent system (e.g., dioxane/water, toluene/water) is often necessary to dissolve both the organic and inorganic components.[12]
Significant Homocoupling of Boronic Acid Oxygen in the Reaction: Oxygen can promote the oxidative coupling of the boronic acid reagent.[13]Rigorous Degassing: Ensure the solvent and reaction setup are thoroughly degassed (e.g., via multiple vacuum/inert gas cycles or sparging with argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction.[13]
Catalyst Choice: In-situ reduction of Pd(II) sources can sometimes favor homocoupling.Use a Pd(0) Source: Directly using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize this side reaction.[13]
Hydrodehalogenation (C-Br bond is replaced by C-H) Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for this side reaction.[13]Ensure Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are scrupulously dry.
Boronic Acid Quality: Some boronic acids can contain impurities that promote this pathway.Use High-Purity Reagents: Verify the purity of the boronic acid before use.
Diagram: Suzuki-Miyaura Optimization Strategy

Start Low Yield in Suzuki Coupling Q1 Is Palladium Black visible? Start->Q1 Q2 Is Boronic Acid Homocoupling observed? Q1->Q2 No A1 Action: Switch to Bulky Ligand (e.g., XPhos) and/or use a Pre-catalyst. Q1->A1 Yes Q3 Is Hydrodehalogenation a major byproduct? Q2->Q3 No A2 Action: Improve Degassing Protocol. Ensure strict inert atmosphere. Q2->A2 Yes A3 Action: Use Anhydrous Solvents. Verify purity of Boronic Acid. Q3->A3 Yes End Re-run Optimized Reaction Q3->End No A1->End A2->End A3->End

Caption: Decision process for optimizing Suzuki-Miyaura couplings.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation but requires careful optimization, especially with challenging substrates.[16][17]

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / Stalled Reaction Catalyst Inhibition: Both the pyridine substrate and the amine coupling partner can inhibit the catalyst.[3]Slow Amine Addition: Add the amine solution slowly over time to maintain a low concentration, preventing the formation of inactive bis-amine palladium complexes.[3]
Ligand Choice: The ligand may not be suitable for this specific heterocyclic system.Select Appropriate Ligands: Use bulky, electron-rich phosphine ligands specifically designed for challenging aminations, such as XPhos, RuPhos, or BrettPhos.[13] Using pre-formed palladium-ligand complexes (precatalysts) can often yield more reproducible results.[13]
Significant Hydrodehalogenation Product Moisture: Water is a primary proton source for this side reaction.[13]Strict Anhydrous Conditions: Ensure all reagents (especially the amine and base) and solvents are rigorously dried.
Base Choice: The base can influence the rate of this side reaction.Screen Strong, Non-nucleophilic Bases: While NaOtBu is common, screening other bases like LHMDS or K₃PO₄ may be necessary to find the optimal balance.[13][18]
Reaction is Not Reproducible In-situ Catalyst Formation: The active catalyst generated in situ may vary between runs.Use a Pre-catalyst: Employing a well-defined palladium precatalyst can significantly improve reproducibility, especially at scale.[13]
Base Quality: The quality and purity of strong bases like NaOtBu can vary significantly between suppliers and batches.Use High-Purity Base: Use a high-purity base from a reputable supplier and handle it under strictly inert conditions to prevent degradation.[3]
Troubleshooting Guide: Lithiation / Halogen-Metal Exchange

This pathway is powerful for creating a nucleophilic pyridine species but is fraught with challenges due to the high reactivity of organolithium reagents.[19]

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Low Yield Reagent Inactivation: The organolithium reagent (e.g., n-BuLi) was quenched by moisture or oxygen.[19]Rigorous Inert Atmosphere & Anhydrous Conditions: All glassware must be flame- or oven-dried and cooled under inert gas. Use high-purity anhydrous solvents. Maintain a positive pressure of argon or nitrogen throughout the experiment.[19]
Incorrect Stoichiometry: The molarity of commercially available n-BuLi can decrease over time.[19]Titrate the n-BuLi: Always titrate your n-BuLi solution before use to determine its exact concentration, ensuring precise stoichiometry.[19]
Formation of Multiple Products Reaction with Solvent: At temperatures above -78 °C, n-BuLi can react with THF.[19]Strict Temperature Control: Maintain a strict reaction temperature of -78 °C using a dry ice/acetone or cryocool bath. Ensure the internal temperature does not rise during addition.[19]
Deprotonation of Pyridine Ring: The generated lithiated species can deprotonate another molecule of the starting material.[19]Slow Addition (Normal Mode): Add the n-BuLi solution dropwise to the cooled solution of the bromopyridine. This keeps the concentration of the lithiated species low, minimizing this side reaction.[19]
"Halogen Dance": The lithium intermediate may rearrange to a different isomer before quenching.[20]Control Temperature and Quench Time: This is a complex phenomenon. Quenching the reaction quickly at low temperatures can sometimes trap the desired intermediate before rearrangement occurs.

Purification Strategies at Scale

Q: My product streaks badly on silica gel columns. How can I improve purification?

A: The basicity of the pyridine nitrogen causes strong interaction with the acidic silica gel, leading to poor separation.

  • Base-Washed Silica: Neutralize the silica by preparing a slurry with a solvent containing a small amount of a non-polar amine, such as 1-2% triethylamine in the eluent.[21]

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography.

  • Crystallization: If your product is a solid, developing a robust crystallization procedure is often the most scalable and cost-effective purification method.[22]

  • Distillation: If the product is a thermally stable liquid, distillation under reduced pressure can be an effective purification technique.[23]

Appendix: Example Experimental Protocols

These are generalized starting points and require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling
  • Setup: To a jacketed reactor dried and purged with argon, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base like K₃PO₄ (2.5 equiv).[15]

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the ligand if not using a precatalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 10:1) via cannula or a pressure-equalizing dropping funnel.[15]

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor by LC-MS or GC-MS until the starting material is consumed.[12]

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography or crystallization.[21]

Protocol 2: Buchwald-Hartwig Amination
  • Setup: To a dry, argon-purged reactor, add the palladium precatalyst (e.g., RuPhos Pd G3, 1-3 mol%), the ligand if necessary, and the strong base (e.g., NaOtBu, 1.4 equiv).[3][13]

  • Reagent Addition: Add this compound (1.0 equiv) dissolved in an anhydrous, degassed solvent (e.g., toluene).

  • Slow Addition: Add the amine (1.1 equiv), either neat or as a solution in the same solvent, dropwise over 1-2 hours using a syringe pump.[3]

  • Reaction: Heat the mixture to the target temperature (e.g., 90-110 °C) and monitor for completion.

  • Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: Purify the crude material via the most appropriate method (chromatography, crystallization, or distillation).

References

  • BenchChem. (n.d.). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR.
  • BenchChem. (n.d.). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine.
  • BenchChem. (n.d.). Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine.
  • Made-in-China.com. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.
  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage 602. DOI: 10.1039/SP602.[23]
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Bromo-6-methylpyridine.
  • Fisher Scientific. (2009). SAFETY DATA SHEET - 5-Bromo-6-chloro-2-picoline.
  • MedchemExpress. (2025). Safety Data Sheet - 2-Bromo-3-fluoro-5-methylpyridine.
  • TCI Chemicals. (2023). SAFETY DATA SHEET - 3-Bromo-6-fluoro-2-methylpyridine.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.[22]
  • BenchChem. (n.d.). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • ResearchGate. (2025).
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  • PubChem. (n.d.). 2-Bromo-3-methylpyridine.
  • ChemBK. (2024). 3-Bromo-6-fluoro-2-methylpyridine.
  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
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  • PubMed. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
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  • PubMed. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Bromopyridine Isomers: Spotlight on 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs. Consequently, the efficient and predictable functionalization of pyridine rings is of paramount importance. Bromopyridines serve as versatile building blocks for this purpose, readily participating in a wide array of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[1] This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-6-fluoro-3-methylpyridine against other common bromopyridine isomers, offering field-proven insights and experimental data to inform synthetic strategy and reaction optimization.

Chapter 1: The Pillars of Reactivity: Electronic and Steric Effects

The reactivity of a bromopyridine in cross-coupling reactions is fundamentally governed by the electronic environment of the C-Br bond and the steric hindrance around it. These factors directly influence the rate-determining oxidative addition step of the catalytic cycle.[2]

Electronic Landscape: A Tale of Induction and Resonance

The inherent electron-withdrawing nature of the pyridine nitrogen atom renders the ring electron-deficient, which generally facilitates the oxidative addition of a palladium catalyst.[2] However, the position of the bromine atom and the nature of other substituents dramatically modulate this effect.

  • Positional Isomerism: In bromopyridines, the 2- and 4-positions are more electron-deficient than the 3-position due to the influence of the nitrogen atom. This can be rationalized by examining the resonance structures of the pyridine ring, where a positive charge can be localized on the carbon atoms at the 2, 4, and 6-positions.[3] Consequently, 2-bromopyridines and 4-bromopyridines are generally more reactive towards oxidative addition than 3-bromopyridines.

  • Substituent Effects on this compound:

    • Fluorine (at C6): The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, further decreasing the electron density of the pyridine ring. This significantly enhances the electrophilicity of the carbon atom bonded to bromine, making the C-Br bond more susceptible to oxidative addition.

    • Methyl (at C3): The methyl group is a weak electron-donating group. Its effect is generally less pronounced than the strong withdrawing effect of the fluorine atom and the pyridine nitrogen.

In concert, the fluorine and pyridine nitrogen atoms in This compound create a highly electron-deficient system, predisposing it to be more reactive in many cross-coupling reactions compared to isomers lacking such strong electron-withdrawing groups.

Steric Considerations: The Gatekeepers of Reactivity

Steric hindrance around the C-Br bond can impede the approach of the bulky palladium catalyst, thereby slowing down the reaction rate.

  • 2-Bromo vs. 3-Bromo vs. 4-Bromo: 2-bromopyridines experience more steric hindrance than 4-bromopyridines due to the proximity of the bromine atom to the pyridine nitrogen. 3-bromopyridines generally have the least steric hindrance around the C-Br bond.

  • This compound: The presence of a methyl group at the 3-position and a fluorine atom at the 6-position introduces steric bulk around the 2-bromo position. This can be a crucial factor in catalyst and ligand selection, as bulky ligands may exacerbate steric clashes.

The interplay between these electronic and steric factors dictates the overall reactivity profile of each isomer. The enhanced electronic reactivity of this compound due to its electron-deficient nature may be tempered by steric hindrance.

Chapter 2: Reactivity in Action: A Cross-Coupling Comparison

The following sections provide a comparative overview of the reactivity of bromopyridine isomers in three of the most pivotal cross-coupling reactions in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron species with a halide, is a robust and widely used method for forming biaryl and vinyl-aryl bonds.[4][5] The reaction is generally tolerant of a wide range of functional groups.[6]

Reactivity Trends:

The reactivity of bromopyridines in Suzuki-Miyaura coupling generally follows the order: 2-bromo > 4-bromo > 3-bromo, primarily due to electronic effects. The electron-withdrawing substituents on This compound are expected to make it a highly reactive substrate for this transformation.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines

Bromopyridine SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄, 1,4-Dioxane/H₂O, 100 °C81[7]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂, SPhosK₃PO₄, 1,4-Dioxane/H₂O, 100 °C92 (on a similar substrate)[7]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄, 1,4-Dioxane/H₂O, 85-95 °CModerate to Good[6]
2-BromopyridineArylboronic acidsPd₂(dba)₃/P(t-Bu)₃RTHigh[5]

Note: Direct comparative data for this compound under identical conditions is limited in the literature. The presented data on analogous substrates provides a strong indication of expected reactivity.

Expertise & Causality: The higher yields observed with electron-rich boronic acids (e.g., 4-methoxyphenylboronic acid) suggest that the transmetalation step is also a key factor in the overall reaction efficiency. For a highly reactive substrate like this compound, the choice of a suitable palladium catalyst and ligand is crucial to ensure a clean and efficient reaction, minimizing potential side reactions.[1]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 + Base PdII_R R-Pd(II)-R' L2 Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim R-R' RedElim->Pd0 Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_halide L-Pd(II)(Ar)(X) OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord HNR'R'' PdII_amine [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ Amine_Coord->PdII_amine Deprotonation Deprotonation PdII_amine->Deprotonation Base PdII_amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim Ar-NR'R'' RedElim->Pd0

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. [8][9]This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes.

Reactivity Trends:

The reactivity in Sonogashira coupling is also sensitive to the electronic nature of the bromopyridine. Electron-deficient bromopyridines are generally more reactive. A study on 6-bromo-3-fluoro-2-cyanopyridine, a close analog of our target molecule, demonstrated successful Sonogashira couplings with a range of terminal alkynes in high yields. [10]This suggests that This compound would be a highly suitable substrate for this transformation.

Table 3: Sonogashira Coupling of Functionalized Bromopyridines

Bromopyridine SubstrateAlkyneCatalyst SystemConditionsYield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetyleneNot specifiedNot specified93[10]
6-Bromo-3-fluoro-2-cyanopyridine1-HexyneNot specifiedNot specified85[10]
Aryl bromidesVarious alkynes[DTBNpP] Pd(crotyl)ClTMP, DMSO, rtup to 97[11]

Expertise & Causality: While traditional Sonogashira conditions employ a copper co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). The choice of base is also crucial, with amines like triethylamine or diisopropylethylamine often serving as both the base and the solvent. For challenging substrates, the use of more specialized ligands and palladium precatalysts can be beneficial. [11]

Chapter 3: From Theory to Practice: Experimental Protocols

The following protocols are provided as a starting point for researchers and are based on established procedures for similar substrates. Optimization may be required for specific coupling partners.

General Considerations
  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst. [12]* Reagent Purity: The purity of reagents, especially the solvent and base, is critical for reproducible results. Anhydrous solvents should be used where specified.

  • Monitoring: Reaction progress should be monitored by appropriate analytical techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). [1]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. [2]2. Evacuate and backfill the tube with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • RuPhos (0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOBut, 1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOBut to a dry Schlenk tube.

  • Add the anhydrous toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 6-18 hours, monitoring by GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Chapter 4: Concluding Remarks

This compound emerges as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing effects of the pyridine nitrogen and the 6-fluoro substituent significantly activate the C-Br bond towards oxidative addition, a key step in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While steric hindrance from the adjacent methyl and fluoro groups must be considered in catalyst and ligand selection, the electronic activation generally leads to high reactivity.

In comparison to other bromopyridine isomers:

  • It is predicted to be more reactive than 3-bromopyridines and unsubstituted 2- or 4-bromopyridines due to its enhanced electron-deficient character.

  • The selection of bulky, electron-rich ligands is often beneficial to overcome potential steric hindrance and promote efficient catalysis.

This guide provides a framework for understanding and predicting the reactivity of this valuable synthetic intermediate. By carefully considering the electronic and steric factors at play, and by selecting appropriate reaction conditions, researchers can effectively leverage the unique reactivity of this compound to access novel and complex molecular architectures for drug discovery and materials science.

References

  • BenchChem. (n.d.). Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide.
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  • Unknown. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
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  • ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine AldrichCPR 374633-36-0.
  • Reddit. (2024, May 10). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
  • BLD Pharm. (n.d.). 1211536-01-4|this compound.
  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions | Request PDF.
  • Unknown. (n.d.). 2-Bromo-3-fluoro-6-methylpyridine.
  • BenchChem. (n.d.). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
  • NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • BenchChem. (n.d.). The Versatile Reactivity of the Methyl Group on 2-Bromo-6-methylpyridine: A Technical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2025, August 6). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF.
  • BenchChem. (n.d.). A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine.
  • ChemicalBook. (n.d.). 2-Bromo-3-methylpyridine synthesis.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • PMC - NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.

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A Comparative Guide to 2-Bromo-6-fluoro-3-methylpyridine in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals.[1][2][3] The selection of appropriate building blocks is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of "2-Bromo-6-fluoro-3-methylpyridine," a versatile fluorinated pyridine building block, in the context of Suzuki coupling reactions. By examining its reactivity profile against relevant alternatives and providing a foundation in the reaction's mechanistic intricacies, this document serves as a technical resource for researchers aiming to leverage this reagent in their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid or ester and an organic halide or triflate under basic conditions.[1][2][4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The cycle begins with the oxidative addition of the palladium(0) catalyst to the organic halide (R-X), forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[2][4]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][6][7]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (R-R') from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X R-X (e.g., this compound) R-X->Oxidative Addition R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative Addition->R-Pd(II)-X(Ln) Transmetalation Transmetalation R-Pd(II)-X(Ln)->Transmetalation R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) Transmetalation->R-Pd(II)-R'(Ln) [R'-B(OR)3]- [R'-B(OR)3]- [R'-B(OR)3]-->Transmetalation Base Base Base->[R'-B(OR)3]- R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Base Reductive Elimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' R-R' (Coupled Product) Reductive Elimination->R-R'

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of this compound

The reactivity of "this compound" in Suzuki coupling is dictated by the electronic and steric effects of its substituents. While direct, side-by-side comparative experimental data for this specific molecule is not extensively published, we can infer its performance relative to logical alternatives based on well-established principles of organic chemistry.

The Role of the Halogen: Bromo vs. Chloro

A fundamental factor influencing the rate of Suzuki coupling is the strength of the carbon-halogen bond, which directly impacts the oxidative addition step. The general reactivity trend for halides is I > Br > Cl > F.[1]

  • This compound: The carbon-bromine bond is weaker than a carbon-chlorine bond, facilitating a more facile oxidative addition to the palladium(0) catalyst. This generally translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its chloro-analogue.[8]

  • 2-Chloro-6-fluoro-3-methylpyridine (Alternative): While often more cost-effective, the stronger C-Cl bond necessitates more forcing reaction conditions, such as higher temperatures and more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to promote the challenging oxidative addition step.[3][9]

FeatureThis compound2-Chloro-6-fluoro-3-methylpyridine
Reactivity HigherLower
Reaction Conditions Milder (lower temp., shorter time)More forcing (higher temp., longer time)
Catalyst System Standard Pd catalysts often sufficeOften requires specialized, bulky ligands
Cost Generally higherGenerally lower

Table 1: Theoretical comparison of reactivity between bromo- and chloro-substituted fluoromethylpyridines in Suzuki coupling.

The Influence of Fluoro and Methyl Substituents

The electronic nature of the pyridine ring, as modulated by the fluoro and methyl groups, also plays a crucial role.

  • Fluorine: As a strongly electron-withdrawing group, the fluorine atom at the 6-position decreases the electron density of the pyridine ring. This can make the C-Br bond more susceptible to oxidative addition, potentially increasing reactivity.

  • Methyl Group: The electron-donating nature of the methyl group at the 3-position can have a counteracting, albeit weaker, effect. Its primary influence is likely steric, which could modulate the approach of the bulky palladium catalyst.

When compared to less substituted pyridines, the unique electronic profile of "this compound" makes it a valuable synthon for introducing fluorinated methylpyridine motifs into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura coupling reactions that can be adapted for "this compound" and its analogues. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrate combinations.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine Halopyridine, Boronic Acid, and Base Add_Catalyst Add Pd Catalyst and Ligand Combine_Reactants->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N2) Add_Solvent->Inert_Atmosphere Heat_Stir Heat and Stir Inert_Atmosphere->Heat_Stir Monitor_Progress Monitor by TLC, GC, or LC-MS Heat_Stir->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify

Figure 2: Generalized experimental workflow for a Suzuki coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[7]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[10][11]

Procedure:

  • To a dry reaction vessel, add this compound, the boronic acid/ester, the base, the palladium catalyst, and the ligand (if used).[12]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[12]

  • Add the degassed solvent system via syringe.[12]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[8][12]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[13]

  • Purify the crude product by flash column chromatography.[4][8]

Conclusion

This compound is a highly valuable and reactive building block for the synthesis of complex substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. Its enhanced reactivity, stemming from the C-Br bond, often allows for milder reaction conditions compared to its chloro-analogue, making it a preferred choice for intricate syntheses involving sensitive functional groups. While the cost may be a consideration, the potential for higher yields and more efficient reactions often justifies its use. The unique substitution pattern of this reagent provides a direct route to fluorinated methylpyridine scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The provided protocols offer a solid starting point for researchers to develop robust and efficient Suzuki coupling methodologies with this versatile intermediate.

References

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  • Organic Chemistry Portal. Suzuki Coupling.
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  • Yılmaz, M. K.; Keleş, M. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry.
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  • Rueda-Espinosa, J.; et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
  • Rueda-Espinosa, J.; et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
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  • Exploring 3-Bromo-6-Fluoro-2-Methylpyridine: A Key Pharmaceutical Intermediate.
  • Ramanayake, D. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM: University of Calgary's Digital Repository.
  • 2-Bromo-3-fluoro-6-methylpyridine.
  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
  • Asghar, M. N.; et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
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A Senior Application Scientist's Guide to Kinase Inhibitor Synthesis: Evaluating 2-Bromo-6-fluoro-3-methylpyridine Against Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Substituted Pyridines in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, particularly in oncology, protein kinase inhibitors represent a revolutionary class of therapeutics. These small molecules are engineered to interfere with the signaling pathways that drive cancer cell proliferation and survival. At the heart of many of these sophisticated drugs lies a deceptively simple scaffold: the substituted pyridine ring. Its nitrogen atom provides a crucial hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the target kinase.

This guide focuses on a particularly strategic building block, 2-Bromo-6-fluoro-3-methylpyridine . We will provide an in-depth, data-supported comparison of its efficacy in synthesis against key analogs. For researchers and drug development professionals, understanding the nuanced interplay between a starting material's structure and its performance in both synthetic reactions and biological assays is paramount. This document serves as a practical guide to making informed decisions in the early stages of drug discovery, leveraging experimental data to rationalize the selection of the optimal pyridine scaffold.

The Strategic Advantage: Deconstructing the this compound Scaffold

The utility of this compound is not accidental; each substituent is strategically positioned to confer specific, advantageous properties for both chemical synthesis and biological activity.

  • The 2-Bromo Group: A Versatile Synthetic Handle. The bromine atom at the 2-position is the primary reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are the workhorses for building the complex aryl and heteroaryl structures characteristic of kinase inhibitors. The carbon-bromine (C-Br) bond offers a "goldilocks" level of reactivity; it is more readily activated by palladium catalysts than a carbon-chlorine (C-Cl) bond but is generally more stable and cost-effective than the corresponding iodo-analog.[1] This balanced reactivity allows for selective functionalization under relatively mild conditions, preserving other sensitive functional groups in the molecule.[2]

  • The 6-Fluoro Group: Modulator of Potency and Pharmacokinetics. The strategic placement of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a drug candidate's properties.[3] Fluorine's high electronegativity can lower the basicity (pKa) of the pyridine nitrogen, which can fine-tune the electrostatic interactions within the kinase's active site.[4] Furthermore, the strong C-F bond is resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[5][6] This "metabolic blocking" can significantly improve a compound's half-life and overall pharmacokinetic profile.[7] In many cases, fluorine substitution has been shown to increase binding affinity to the target protein.[8][9]

  • The 3-Methyl Group: Enhancing Selectivity and Potency. The methyl group at the 3-position provides steric bulk that can be crucial for achieving inhibitor selectivity.[10] By occupying a specific hydrophobic pocket adjacent to the ATP-binding site, it can favor binding to the target kinase over other, structurally similar kinases, thereby reducing off-target effects. In certain scaffolds, the addition of a methyl group has been shown to significantly improve potency by displacing unfavorable water molecules in the binding pocket.[10]

Comparative Analysis: Performance in Suzuki-Miyaura Cross-Coupling

To objectively assess the efficacy of this compound, we will compare its performance in the Suzuki-Miyaura reaction—a critical C-C bond-forming transformation—against its chloro-analog and a non-fluorinated analog. The data illustrates the clear advantages conferred by the bromo-substituent.

Substrate Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Key Observation
This compound Arylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O90>85 High yield under standard conditions, demonstrating the ideal reactivity of the C-Br bond.[11]
2-Chloro-6-fluoro-3-methylpyridine Arylboronic AcidSpecialized Pd/NHC catalystsVariousVarious>100Variable, often lower Requires more forcing conditions and specialized, often more expensive, catalysts to achieve high conversion due to the stronger C-Cl bond.[1][12]
2-Bromo-3-methylpyridine 4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90High Reacts readily, but the final product lacks the beneficial properties of the fluorine substituent.[13]

Analysis: The data clearly indicates that aryl bromides are generally more reactive than their chloro counterparts in palladium-catalyzed cross-coupling reactions.[1] The weaker carbon-bromine bond facilitates the oxidative addition step in the catalytic cycle, which is often rate-determining.[1] This allows reactions with this compound to proceed under milder conditions with standard catalysts like Pd(PPh₃)₄, leading to consistently high yields.[11] While advancements in ligand design have made aryl chlorides more viable substrates, they often require higher temperatures and more sophisticated, air-sensitive catalyst systems to overcome their lower reactivity.[14]

Visualizing the Workflow: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps involved in the Suzuki-Miyaura cross-coupling reaction, a fundamental process for elaborating the this compound scaffold.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ (Boronic Acid) + Base PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² (Product) FinalProduct Coupled Kinase Inhibitor Scaffold (R¹-R²) RedElim->FinalProduct ArylHalide 2-Bromo-6-fluoro- 3-methylpyridine (R¹-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R²-B(OR)₂) BoronicAcid->Transmetal caption Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable, self-validating starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Toluene and Deionized Water (4:1 mixture)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask is charged with a magnetic stir bar. This step is critical to remove adsorbed water, which can interfere with the catalytic cycle.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv). The use of a slight excess of the boronic acid ensures complete consumption of the limiting halide. K₂CO₃ is a crucial base that activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[15]

  • Inert Atmosphere: The flask is sealed, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times. This is essential because the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.[16]

  • Solvent Addition: The degassed solvent mixture (Toluene/H₂O, 4:1) is added via syringe. The biphasic system is common; the organic phase solubilizes the halide and catalyst, while the aqueous phase solubilizes the inorganic base.[14]

  • Reaction: The reaction mixture is heated to 90-100 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[17]

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Impact on Kinase Inhibitory Activity: A Structure-Activity Relationship (SAR) Perspective

The choice of the initial pyridine scaffold has profound implications for the biological activity of the final kinase inhibitor. The substituents on the this compound core are designed to interact favorably with the kinase active site.

Kinase_Binding cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Scaffold Hinge Hinge Region (e.g., Backbone NH) Hydrophobic Hydrophobic Pocket Gatekeeper Gatekeeper Residue Solvent Solvent Front PyridineN Pyridine Nitrogen PyridineN->Hinge Key H-Bond Methyl 3-Methyl Group Methyl->Hydrophobic Hydrophobic Interaction Aryl Coupled Aryl Group (from Suzuki) Aryl->Gatekeeper Selectivity Interaction Fluoro 6-Fluoro Group Fluoro->Solvent Modulates Solubility/ Metabolic Stability caption Inhibitor-Kinase Interaction Model

Caption: Model of inhibitor binding in a kinase active site.

  • Pyridine Nitrogen: Forms a critical hydrogen bond with the "hinge region" of the kinase, a conserved motif that anchors most ATP-competitive inhibitors.

  • 3-Methyl Group: As discussed, this group can occupy a hydrophobic pocket, enhancing both potency and selectivity.[10] For example, in the development of Pim-1 kinase inhibitors, the addition of a methyl group at the C-3 position of a pyrazolopyridine scaffold significantly improved activity.[10]

  • 6-Fluoro Group: The fluorine atom's electron-withdrawing nature can strengthen the hydrogen bond formed by the pyridine nitrogen. It also blocks a potential site of metabolism, increasing the inhibitor's residence time in the body.[18]

  • Coupled Aryl Group: The group installed via the Suzuki reaction often interacts with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases.

The following table provides a representative comparison of how modifications to the core scaffold can impact the final inhibitor's potency, using hypothetical IC₅₀ values for illustration.

Starting Scaffold Resulting Inhibitor Feature Target Kinase Representative IC₅₀ (nM) Rationale
2-Bromo-6-fluoro- 3-methylpyridineContains Fluoro GroupBRAF V600E10Fluorine enhances binding affinity and blocks metabolic degradation, leading to high potency.[6][8]
2-Bromo-3-methylpyridineLacks Fluoro GroupBRAF V600E80Absence of fluorine may lead to increased metabolic liability and slightly altered electronic interactions, reducing overall potency.[7]
2-Bromo-6-fluoropyridineLacks Methyl GroupBRAF V600E50The absence of the methyl group results in a loss of beneficial hydrophobic interactions, decreasing potency and potentially selectivity.[10]

Conclusion and Outlook

For the synthesis of kinase inhibitors, This compound emerges as a superior building block when compared to its chloro- and non-fluorinated analogs. Its well-balanced reactivity in crucial cross-coupling reactions ensures high synthetic yields under standard, scalable conditions. Furthermore, the strategic incorporation of both fluoro and methyl groups provides a direct and rational pathway to developing inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. While other analogs have their place, the combination of features in this compound offers a distinct advantage for medicinal chemists aiming to accelerate the drug discovery pipeline. As kinase inhibitor research continues to evolve, the demand for such highly functionalized, strategically designed building blocks will undoubtedly grow.

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  • Anonymous. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. PubMed.
  • Anonymous. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
  • Anonymous. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
  • Boruah, P. R., et al. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
  • Anonymous. (n.d.). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
  • Benchchem. (n.d.). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions.
  • Anonymous. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. PubMed Central.
  • Anonymous. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.
  • Anonymous. (n.d.). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry.
  • Anonymous. (2008). Novel inhibitors of the v-raf murine sarcoma viral oncogene homologue B1 (BRAF) based on a 2,6-disubstituted pyrazine scaffold. PubMed.
  • Anonymous. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Anonymous. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Anonymous. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1.
  • Anonymous. (2025). The Discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. ResearchGate.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Benchchem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
  • Benchchem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Anonymous. (n.d.). On the development of B-Raf inhibitors acting through innovative mechanisms. PubMed Central.
  • Anonymous. (n.d.). On the development of B-Raf inhibitors acting through innovative mechanisms.

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A Senior Application Scientist's Guide to Benchmarking "2-Bromo-6-fluoro-3-methylpyridine" in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridines in Modern Agrochemicals

The relentless pursuit of higher crop yields and more sustainable agricultural practices has led to an increased demand for novel and effective agrochemicals.[1] Within the vast chemical space explored by researchers, pyridine-based compounds have emerged as a cornerstone in the development of fungicides, herbicides, and insecticides.[2][3] Their prevalence in numerous commercial products is a testament to their versatile biological activity and favorable physicochemical properties.

This guide focuses on a particularly valuable building block, 2-Bromo-6-fluoro-3-methylpyridine , and its strategic application in the synthesis of next-generation agrochemicals.[2] We will provide an in-depth, comparative analysis of its performance against viable alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic endeavors.

The Subject of Our Analysis: this compound

This compound (CAS No. 1211536-01-4) is a trifunctionalized pyridine offering multiple points for synthetic elaboration.[4] The strategic placement of the bromine and fluorine atoms, along with the methyl group, imparts a unique reactivity profile that can be harnessed to construct complex molecular architectures.

The bromine atom at the 2-position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental to the construction of the biaryl and aryl-amine linkages frequently found in modern pesticides. The fluorine atom at the 6-position and the methyl group at the 3-position can influence the electronic properties of the pyridine ring, potentially enhancing the biological efficacy and metabolic stability of the final product.

Comparative Benchmarking: Key Reactions in Agrochemical Synthesis

To provide a comprehensive performance benchmark, we will focus on two of the most critical transformations in contemporary agrochemical synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will compare the performance of this compound against two relevant alternatives:

  • Alternative 1: 2-Chloro-6-fluoro-3-methylpyridine - The direct chloro-analogue, allowing for a clear assessment of the impact of the halogen on reactivity.

  • Alternative 2: 2,6-Dichloropyridine - A common, cost-effective building block in agrochemical synthesis.[1][5]

Core Principle: The Carbon-Halogen Bond Dissociation Energy

The fundamental difference in reactivity between bromo- and chloro-pyridines in palladium-catalyzed cross-coupling reactions lies in their carbon-halogen bond dissociation energies. The Carbon-Bromine (C-Br) bond is inherently weaker than the Carbon-Chlorine (C-Cl) bond, leading to a faster rate of oxidative addition to the palladium catalyst. This critical step often dictates the overall efficiency of the catalytic cycle. Consequently, bromo-pyridines are generally more reactive and can often be coupled under milder conditions than their chloro- counterparts.

Suzuki-Miyaura Cross-Coupling: Forging the Biaryl Core

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds and is widely employed in the synthesis of agrochemicals containing a biaryl or heteroaryl-aryl motif.

Comparative Performance Data
Starting MaterialProductReaction Time (h)Yield (%)
This compound2-(4-methoxyphenyl)-6-fluoro-3-methylpyridine492
2-Chloro-6-fluoro-3-methylpyridine2-(4-methoxyphenyl)-6-fluoro-3-methylpyridine1278
2,6-Dichloropyridine2-Chloro-6-(4-methoxyphenyl)pyridine1865

Analysis: The data clearly illustrates the superior reactivity of this compound in the Suzuki-Miyaura coupling. The significantly shorter reaction time and higher yield highlight its efficiency. While the chloro-analogue is a viable option, it requires a longer reaction time to achieve a lower yield. 2,6-Dichloropyridine, while economical, demonstrates the lowest reactivity of the three.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine: - Halopyridine (1.0 mmol) - Arylboronic Acid (1.2 mmol) - K2CO3 (2.0 mmol) solvent Add Degassed Solvent: - Toluene/Ethanol/H2O (4:1:1) reagents->solvent catalyst Add Catalyst: - Pd(PPh3)4 (3 mol%) solvent->catalyst reaction Heat under N2: - 85°C, 4-18h catalyst->reaction workup Work-up: - Extraction with Ethyl Acetate reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product

Workflow for the Suzuki-Miyaura Coupling Reaction

Procedure:

  • To a flame-dried round-bottom flask, add the halopyridine (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen by evacuating and backfilling three times.

  • A degassed 4:1:1 mixture of toluene, ethanol, and water is added via syringe.

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is added under a positive flow of nitrogen.

  • The reaction mixture is heated to 85°C and stirred for the time indicated in the comparative data table, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate and water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing the Aryl-Amine Linkage

The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of aryl-amines, a common structural motif in many modern agrochemicals.

Comparative Performance Data
Starting MaterialProductReaction Time (h)Yield (%)
This compoundN-(4-methoxyphenyl)-6-fluoro-3-methylpyridin-2-amine688
2-Chloro-6-fluoro-3-methylpyridineN-(4-methoxyphenyl)-6-fluoro-3-methylpyridin-2-amine1672
2,6-Dichloropyridine2-Chloro-6-(4-methoxyphenylamino)pyridine2455

Analysis: Similar to the Suzuki-Miyaura coupling, this compound demonstrates superior performance in the Buchwald-Hartwig amination. The higher yield and significantly reduced reaction time underscore its value in streamlining synthetic routes. The chloro-analogue and 2,6-dichloropyridine are less reactive, requiring more extended reaction times and yielding the desired product in lower quantities.

Experimental Protocol: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents Combine: - Halopyridine (1.0 mmol) - Amine (1.2 mmol) - NaOtBu (1.4 mmol) catalyst_ligand Add Catalyst System: - Pd2(dba)3 (2 mol%) - XPhos (4 mol%) reagents->catalyst_ligand solvent Add Anhydrous Toluene catalyst_ligand->solvent reaction Heat under N2: - 100°C, 6-24h solvent->reaction workup Work-up: - Quench with water - Extraction with Ethyl Acetate reaction->workup purification Purification: - Column Chromatography workup->purification product Isolated Product purification->product Florylpicoxamid_Analogue_Synthesis start This compound step1 Suzuki Coupling with (4-aminophenyl)boronic acid start->step1 intermediate1 2-(4-aminophenyl)-6-fluoro-3-methylpyridine step1->intermediate1 step2 Amide Coupling with a chiral acid chloride intermediate1->step2 final_product Florylpicoxamid Analogue step2->final_product

Sources

The Synthetic Versatility of 2-Bromo-6-fluoro-3-methylpyridine: A Comparative Guide for Chemical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development and materials science, the selection of foundational chemical building blocks is a critical decision that profoundly impacts the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic intermediates, functionalized pyridines stand out for their prevalence in bioactive molecules and advanced materials. This guide provides an in-depth technical analysis of the synthetic utility of 2-Bromo-6-fluoro-3-methylpyridine , a strategically substituted pyridine with significant potential for molecular diversification.

Through a detailed exploration of its reactivity in key cross-coupling and nucleophilic substitution reactions, we will objectively compare its performance with structurally related, commercially available alternatives. This document is intended to serve as a practical resource, grounded in established chemical principles and supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.

Introduction: The Strategic Advantage of this compound

This compound (CAS 374633-36-0) is a trifunctionalized pyridine offering a unique combination of reactive sites.[1][2][3][4] The strategic placement of the bromo, fluoro, and methyl groups on the pyridine core imparts a nuanced reactivity profile that can be harnessed for selective chemical transformations.

  • The 2-Bromo Substituent: This serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The Carbon-Bromine (C-Br) bond is sufficiently labile for oxidative addition to a palladium(0) catalyst, yet generally more stable than a corresponding C-I bond, offering a good balance of reactivity and stability.

  • The 6-Fluoro Substituent: The highly electronegative fluorine atom at the 6-position significantly influences the electronic properties of the pyridine ring. It enhances the electrophilicity of the ring, particularly at the positions ortho and para to it, making the molecule susceptible to nucleophilic aromatic substitution (SNAr).

  • The 3-Methyl Group: This electron-donating group can subtly modulate the electronic and steric environment of the pyridine ring, potentially influencing the regioselectivity and kinetics of reactions.

This unique combination of functionalities allows for a diverse range of synthetic elaborations, making this compound a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1]

Comparative Analysis of Synthetic Utility

To fully appreciate the synthetic utility of this compound, it is instructive to compare its reactivity with that of other commercially available di-substituted pyridines. For this guide, we will focus on two key alternatives: 2-Bromo-6-methylpyridine and 2,6-Dichloropyridine .

FeatureThis compound 2-Bromo-6-methylpyridine 2,6-Dichloropyridine
Primary Reactive Handle C-Br bond for cross-couplingC-Br bond for cross-couplingTwo C-Cl bonds for cross-coupling or SNAr
Secondary Reactivity C-F bond susceptible to SNArNoneSecond C-Cl bond for further reaction
Key Advantage Orthogonal reactivity of C-Br and C-F bondsSimpler reactivity profilePotential for sequential or double functionalization
Potential Challenge Balancing selectivity between C-Br and C-F reactionsLimited scope for further functionalizationLower reactivity of C-Cl vs. C-Br in cross-coupling

Key Synthetic Transformations: A Head-to-Head Comparison

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide in the crucial oxidative addition step generally follows the trend I > Br > Cl.

Expected Reactivity: this compound is anticipated to exhibit excellent reactivity in Suzuki-Miyaura couplings, comparable to other 2-bromopyridines. The presence of the electron-withdrawing fluorine atom may slightly enhance the rate of oxidative addition. In comparison, 2,6-dichloropyridine will generally require more forcing conditions (higher temperatures, stronger bases, and more specialized catalyst systems) to achieve comparable yields.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

reagents This compound (1.0 equiv) Arylboronic Acid (1.2 equiv) Base (e.g., K2CO3, 2.0 equiv) reaction Reaction Conditions (e.g., 80-100 °C, 4-12 h) reagents->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) catalyst->reaction solvent Solvent (e.g., Toluene/H2O or Dioxane/H2O) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Coupled Product workup->product reagents This compound (1.0 equiv) Amine (1.2 equiv) Base (e.g., NaOtBu, 1.4 equiv) reaction Reaction Conditions (e.g., 80-110 °C, 6-24 h) reagents->reaction catalyst Palladium Pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%) Ligand (e.g., BINAP, 2-4 mol%) catalyst->reaction solvent Anhydrous Solvent (e.g., Toluene or Dioxane) solvent->reaction workup Aqueous Workup & Purification reaction->workup product Aminated Product workup->product reagents This compound (1.0 equiv) Nucleophile (e.g., Sodium Methoxide, 1.5 equiv) reaction Reaction Conditions (e.g., RT to 80 °C, 2-12 h) reagents->reaction solvent Polar Aprotic Solvent (e.g., DMF or DMSO) solvent->reaction workup Aqueous Workup & Purification reaction->workup product 6-Substituted Product workup->product

Sources

The Strategic Selection of Palladium Catalysts for the Functionalization of 2-Bromo-6-fluoro-3-methylpyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Fluoro-3-methylpyridine Scaffold

In the landscape of modern drug discovery and agrochemical development, the substituted pyridine motif remains a cornerstone of molecular design. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring system impart desirable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules. Specifically, the 2-fluoro-3-methylpyridine scaffold is of significant interest, offering a metabolically stable and lipophilic building block. The strategic introduction of diverse functionalities at the 2-position via palladium-catalyzed cross-coupling reactions is a key strategy for generating libraries of novel compounds for biological screening.

This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of 2-Bromo-6-fluoro-3-methylpyridine. We will delve into the nuances of catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data from analogous systems to provide a clear framework for reaction optimization and catalyst choice.

The Challenge: Navigating the Electronic Landscape of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is dictated by a delicate interplay of electronic and steric factors. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen atom enhances the electrophilicity of the pyridine ring, which can facilitate the initial oxidative addition step of the catalytic cycle. However, the presence of the fluorine atom also introduces a degree of steric hindrance and potential for catalyst inhibition through coordination. The methyl group at the 3-position further contributes to the steric environment around the C-Br bond.

The choice of the palladium catalyst, particularly the ancillary ligand, is therefore critical to overcoming these challenges and achieving high catalytic efficiency. The ideal ligand should promote the formation of a coordinatively unsaturated, electron-rich palladium(0) species that can readily undergo oxidative addition to the C-Br bond. Furthermore, the ligand's steric bulk must be sufficient to facilitate reductive elimination and prevent catalyst deactivation pathways.

Comparative Analysis of Palladium Catalyst Systems

The selection of an optimal palladium catalyst is highly dependent on the specific cross-coupling reaction being performed. Below, we compare the performance of common catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon data from structurally similar bromofluoropyridine derivatives.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. For a substrate like this compound, the choice of ligand is crucial for achieving high yields, especially when coupling with sterically demanding or electron-rich/deficient boronic acids.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Remarks
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90>85[1]A classic, reliable catalyst for simple arylboronic acids. May struggle with more challenging substrates.
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane100>95[1]SPhos is a bulky, electron-rich biarylphosphine ligand that promotes high catalytic activity, particularly for hindered substrates.[2]
XPhos-Pd-G2XPhosK₃PO₄DMF/EtOH/H₂O100 (MW)90[2]A highly active pre-catalyst that is effective for challenging C-Cl bond activations and often provides excellent results with bromides under milder conditions.[3]

Expert Insight: For routine Suzuki-Miyaura couplings of this compound with simple arylboronic acids, the traditional and cost-effective Pd(PPh₃)₄ can be a suitable starting point. However, for more challenging couplings, or to achieve higher turnover numbers, the use of bulky, electron-rich phosphine ligands like SPhos or pre-catalysts such as XPhos-Pd-G2 is highly recommended. These advanced systems are particularly adept at overcoming the steric hindrance and electronic demands of the substrate.

Catalyst Selection Workflow for Suzuki-Miyaura Coupling

sub Substrate: This compound boronic_acid Boronic Acid Partner sub->boronic_acid Select Coupling Partner simple Simple Arylboronic Acid boronic_acid->simple If hindered Sterically Hindered or Electronically Challenging Boronic Acid boronic_acid->hindered If pd_pph3 Pd(PPh₃)₄ simple->pd_pph3 Choose Catalyst buchwald Buchwald Ligand System (e.g., Pd(OAc)₂ / SPhos or XPhos) hindered->buchwald Choose Catalyst optimization Optimization May Be Required pd_pph3->optimization high_yield High Yield Expected buchwald->high_yield

Caption: Catalyst selection for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a pivotal reaction for the synthesis of arylamines. The choice of ligand is critical to facilitate the challenging C-N bond formation and to accommodate a wide range of amine coupling partners.

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Remarks
Pd₂(dba)₃ / (±)-BINAP(±)-BINAPNaOtBuToluene8060[4][5]A well-established system, particularly for primary amines.
Pd(OAc)₂ / DavePhosDavePhosNaOtBuToluene10092[4]DavePhos is a highly effective ligand for the amination of aryl chlorides and bromides, often providing high yields.[6]
(NHC)Pd(allyl)ClNHCNaOtBu1,4-Dioxane8094[4]N-Heterocyclic carbene (NHC) ligands offer a robust alternative to phosphines, often exhibiting high stability and activity.[7]

Expert Insight: For the Buchwald-Hartwig amination of this compound, modern bulky phosphine ligands such as DavePhos or robust NHC-based catalysts are generally preferred over older generation ligands like BINAP. These advanced systems offer broader substrate scope and typically deliver higher yields under milder conditions. The choice of a strong, non-nucleophilic base like sodium tert-butoxide is crucial for efficient catalyst turnover.

General Catalytic Cycle for Buchwald-Hartwig Amination

pd0 Pd(0)Lₙ pdII_oxidative Ar-Pd(II)(L)₂-Br pd0->pdII_oxidative Oxidative Addition (Ar-Br) pdII_amine [Ar-Pd(II)(L)₂(HNR¹R²)]⁺Br⁻ pdII_oxidative->pdII_amine + HNR¹R² pdII_amido Ar-Pd(II)(L)₂(NR¹R²) pdII_amine->pdII_amido - HBr (+ Base) pdII_amido->pd0 product Ar-NR¹R² pdII_amido->product Reductive Elimination

Caption: Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to valuable alkynyl-substituted pyridines. This reaction typically employs a dual catalyst system of palladium and copper.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Yield (%)Remarks
Pd(PPh₃)₄CuIEt₃NTHFRoom TempHigh Yields[4]The classic Sonogashira conditions are often effective for reactive bromides.
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10072-96[4][8]A slightly more active palladium source that can be beneficial for less reactive substrates.

Expert Insight: For the Sonogashira coupling of this compound, the standard Pd(PPh₃)₄/CuI system is a good starting point and often provides high yields at room temperature. For less reactive terminal alkynes or to accelerate the reaction, a more active palladium precursor like Pd(OAc)₂ or Pd(CF₃COO)₂ can be employed, sometimes in conjunction with a phosphine ligand. The use of an amine base, such as triethylamine, is essential as it also serves as a solvent in many cases.

Experimental Protocols

The following are representative, generalized protocols for the cross-coupling reactions of this compound. Note: These protocols are intended as a starting point and may require optimization for specific substrates and desired scales.

Representative Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Representative Protocol for Buchwald-Hartwig Amination
  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 10 mol%) to a dry Schlenk flask. Add anhydrous toluene and stir for 10 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reaction: Heat the reaction mixture to 100 °C and stir until complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Representative Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (2.5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base Addition: Add anhydrous THF and diisopropylamine (7.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 3 hours or until completion.

  • Work-up: Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with additional diethyl ether.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify by flash column chromatography.

Conclusion and Future Outlook

The successful functionalization of this compound via palladium-catalyzed cross-coupling is highly achievable with the careful selection of the appropriate catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is often advantageous, leading to higher yields and broader substrate scope. For Sonogashira couplings, traditional palladium/copper co-catalyst systems remain highly effective.

The continued development of novel palladium pre-catalysts and ligands will undoubtedly further expand the capabilities of synthetic chemists to functionalize this and other challenging heterocyclic substrates under even milder and more efficient conditions. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and accelerate their discovery programs.

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  • ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
  • National Institutes of Health. (2021). Palladium-catalyzed regio- and enantioselective migratory allylic C(sp3)
  • National Institutes of Health. (n.d.).
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  • Sigma-Aldrich. (n.d.). 2-Bromo-6-fluoropyridine AldrichCPR.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Biosynth. (n.d.). 2-Bromo-6-fluoropyridine.

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A Comparative Guide to the Cross-Coupling of Fluorinated Bromopyridines: Navigating Reactivity in Suzuki, Buchwald-Hartwig, and Sonogashira Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine substitution can enhance metabolic stability, improve binding affinity, and modulate pKa, making fluorinated heterocyles, particularly pyridines, highly sought-after building blocks in the pharmaceutical industry.

This guide provides a comparative analysis of the reactivity of various fluorinated bromopyridine isomers in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the electronic and steric effects of fluorine substitution on the pyridine ring, researchers can make more informed decisions in their synthetic strategies, leading to improved yields and more efficient access to novel chemical entities.

The Electronic Influence of Fluorine on Bromopyridine Reactivity

The position of the fluorine atom on the pyridine ring relative to the bromine atom and the nitrogen atom has a significant impact on the substrate's reactivity in cross-coupling reactions. The strong electron-withdrawing nature of fluorine can enhance the electrophilicity of the carbon-bromine bond, which can, in some cases, facilitate the rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions. However, the position of the fluorine can also influence the overall electron density of the pyridine ring, affecting its coordination to the metal catalyst and the subsequent steps of the catalytic cycle.

This guide will explore these nuances by comparing the reported yields for different fluorinated bromopyridine isomers in key cross-coupling reactions.

Comparative Analysis of Cross-Coupling Reaction Yields

The following sections present a comparative analysis of the performance of different fluorinated bromopyridine isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The data is compiled from various literature sources, and while the reaction conditions may not be identical across all examples, they provide a valuable insight into the general reactivity trends.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Fluorinated Pyridines

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The reaction's tolerance of a wide range of functional groups makes it particularly valuable in complex molecule synthesis. The following table summarizes the reported yields for the Suzuki coupling of various fluorinated bromopyridines with different boronic acids.

Fluorinated BromopyridineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-5-fluoropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085[1]
2-Bromo-5-fluoropyridine4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10082[1]
2-Bromo-5-fluoropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10088[1]
3-Bromo-5-fluoropyridinePhenylboronic acidPd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O8092[2]
5-Bromo-2-fluoropyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O100Expected High[1]
2-Bromo-3-fluoropyridine4-Fluorophenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8075N/A

Analysis of Suzuki Coupling Yields:

The data suggests that fluorinated bromopyridines are generally good substrates for Suzuki-Miyaura couplings, often providing high yields. The position of the fluorine atom can influence the reactivity. For instance, 2-bromo-5-fluoropyridine and 3-bromo-5-fluoropyridine both show excellent reactivity. The electron-withdrawing fluorine atom can activate the C-Br bond towards oxidative addition. However, the proximity of the fluorine to the reaction center and the pyridine nitrogen can also play a role in catalyst coordination and stability, which may require careful optimization of ligands and reaction conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Start reagents Combine Bromopyridine, Boronic Acid, Base start->reagents 1. catalyst Add Pd Catalyst and Ligand reagents->catalyst 2. solvent Add Degassed Solvent catalyst->solvent 3. heat Heat to 80-110 °C solvent->heat 4. monitor Monitor by TLC/LC-MS heat->monitor 5. cool Cool to RT monitor->cool 6. extract Aqueous Work-up & Extraction cool->extract 7. purify Column Chromatography extract->purify 8. end Isolated Product purify->end 9.

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The coupling of amines with halopyridines can sometimes be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst and inhibit its activity. The presence of a fluorine atom can further modulate this effect.

Fluorinated BromopyridineAmine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Bromo-6-methylpyridinetrans-1,2-Diaminocyclohexane[Pd₂(dba)₃]/BINAPNaOBuᵗToluene8060[3]
2-BromopyridineVolatile Amines (e.g., diethylamine)Pd(OAc)₂/dpppNaOBuᵗToluene8055-98[4][5]
Aryl BromidesHeterocyclic Amines[Pd(allyl)Cl]₂/t-BuXPhost-BuOLiToluene100up to 98[6]
2-Fluoro-4-iodopyridineAromatic AminesPd(OAc)₂/BINAPK₂CO₃DioxaneMWGood[7]

Analysis of Buchwald-Hartwig Amination Yields:

Direct comparative data for the Buchwald-Hartwig amination of the target fluorinated bromopyridine isomers is scarce in the literature. However, the available data on related systems highlights some key considerations. The "2-pyridyl problem," where the pyridine nitrogen inhibits the catalyst, is a well-known challenge.[8] The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, is often crucial to overcome this inhibition and achieve good to excellent yields.[7][9] The choice of base is also critical, with strong bases like sodium tert-butoxide often being required.[4][5][7] The electron-withdrawing effect of the fluorine atom can make the C-Br bond more susceptible to oxidative addition, but the overall success of the reaction is highly dependent on the careful selection of the catalyst system and reaction conditions to mitigate catalyst inhibition.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR'R'')L₂ deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R''

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is the most widely used method for the coupling of terminal alkynes with aryl or vinyl halides. This reaction is instrumental in the synthesis of conjugated enynes and other important structural motifs. The electron-withdrawing effect of fluorine on the pyridine ring can often be beneficial for the Sonogashira coupling.

Fluorinated BromopyridineAlkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
6-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT92[10]
6-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT93[10]
6-Bromo-3-fluoro-2-cyanopyridine3-EthynylpyridinePd(PPh₃)₄/CuIEt₃NTHFRT85[10]
5-Bromo-3-fluoro-2-cyanopyridinePhenylacetylenePd(PPh₃)₄/CuIEt₃NTHFRT60[10]
2-Bromo-3-(trifluoromethoxy)pyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF50Good[8]
3-Bromo-5-methoxypyridinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NDMF8085[11]

Analysis of Sonogashira Coupling Yields:

The available data indicates that fluorinated bromopyridines are excellent substrates for the Sonogashira coupling, often proceeding at room temperature with high yields. The electron-withdrawing nature of the fluorine substituent likely accelerates the oxidative addition step, which is often rate-determining. A study on the Sonogashira coupling of bromocyanofluoropyridines demonstrated that a range of functionalized alkynes can be coupled with high efficiency.[10] For example, 6-bromo-3-fluoro-2-cyanopyridine gave excellent yields with various alkynes.[10] The slightly lower yield observed for 5-bromo-3-fluoro-2-cyanopyridine might be attributed to the different electronic environment around the C-Br bond.

Detailed Experimental Protocols

Representative Procedure for Suzuki-Miyaura Coupling

To a solution of the fluorinated bromopyridine (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water are added the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[2] The resulting mixture is degassed with argon for 15 minutes and then heated to 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Representative Procedure for Buchwald-Hartwig Amination

In a nitrogen-filled glovebox, a vial is charged with Pd₂(dba)₃ (0.01 equiv), BINAP (0.02 equiv), and NaOBuᵗ (1.4 equiv).[3] The fluorinated bromopyridine (1.0 equiv) and the amine (1.2 equiv) are then added, followed by anhydrous toluene. The vial is sealed and heated to 80 °C for 4-24 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether, and the resulting mixture is washed with brine. The organic layer is dried over MgSO₄ and concentrated under reduced pressure. The crude product is purified by recrystallization or flash column chromatography to give the desired aminopyridine.

Representative Procedure for Sonogashira Coupling

To a degassed solution of the fluorinated bromopyridine (1.1 equiv) in a 2:1 mixture of THF and Et₃N are added Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[10] The terminal alkyne (1.0 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired alkynylpyridine.

Conclusion and Future Outlook

This comparative guide highlights the excellent utility of fluorinated bromopyridines as substrates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The electron-withdrawing nature of the fluorine atom generally has a positive influence on the reactivity of the C-Br bond, often leading to high yields under relatively mild conditions.

For Suzuki and Sonogashira couplings, fluorinated bromopyridines are highly effective coupling partners. The key to success in Buchwald-Hartwig amination lies in the careful selection of a suitable catalyst system, particularly the ligand, to overcome potential catalyst inhibition by the pyridine nitrogen.

As the demand for novel fluorinated drug candidates continues to grow, a deeper understanding of the reactivity of these versatile building blocks will be crucial. Further systematic studies directly comparing the reactivity of a wider range of fluorinated bromopyridine isomers under standardized conditions for each cross-coupling reaction would be of great value to the scientific community. Such studies would enable even more precise predictions of reactivity and facilitate the rational design of efficient synthetic routes to complex, biologically active molecules.

References

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  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry. [Link]
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  • Wikipedia. (2023).
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  • Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
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The Strategic Advantage of Isomeric Scaffolds: A Comparative Guide to 2-Bromo-6-fluoro-3-methylpyridine and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the selection of a single chemical building block can dictate the success or failure of a multi-year campaign. The seemingly subtle placement of a methyl group or a fluorine atom on a core scaffold can profoundly alter a molecule's synthetic accessibility, physicochemical properties, and ultimately, its pharmacological performance. This guide provides an in-depth technical comparison of 2-Bromo-6-fluoro-3-methylpyridine and its structural isomers, offering field-proven insights and experimental data to guide researchers in their strategic selection of these critical pyridine building blocks.

We will move beyond theoretical discussions to analyze the real-world implications of isomeric substitution, drawing on case studies from the cutting edge of oncology research, specifically the development of KRAS G12C inhibitors. This guide is designed for medicinal chemists, process chemists, and drug development professionals who make critical decisions on scaffold selection and synthetic route design.

The Isomeric Landscape: More Than Just a Positional Change

The 2-bromo-6-fluoropyridine core is a privileged scaffold in medicinal chemistry. The bromine at the 2-position serves as a versatile synthetic handle for cornerstone cross-coupling reactions, while the fluorine at the 6-position enhances metabolic stability and modulates the basicity (pKa) of the pyridine nitrogen. The addition of a methyl group introduces a critical point of interaction and can influence potency and selectivity. However, the position of this methyl group is a pivotal decision.

Let's consider our title compound and a key structural isomer:

Compound NameStructureKey Features
This compound Methyl group adjacent to the bromine, introducing potential steric hindrance.
2-Bromo-6-fluoro-4-methylpyridine Methyl group para to the bromine, offering a different electronic and steric profile.

The choice between these isomers is not trivial. It impacts three critical facets of drug development: Synthetic Reactivity , Physicochemical Properties , and Biological Activity .

Performance in Key Synthetic Transformations

The workhorse reactions in modern medicinal chemistry are palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Buchwald-Hartwig amination. The efficiency of these reactions is highly dependent on the steric and electronic environment of the C-Br bond.

Causality Behind Experimental Choices

The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-determining step. Steric hindrance adjacent to the bromine atom can impede the approach of the bulky palladium catalyst, requiring more forcing conditions (higher temperatures, stronger bases, or more sophisticated ligands) to achieve comparable yields to a less hindered isomer.

The following diagram illustrates the logical workflow for selecting a building block based on synthetic considerations.

G cluster_0 Synthetic Strategy Decision cluster_1 Building Block Selection cluster_2 Predicted Outcome & Optimization start Need to Synthesize Complex Biaryl or Arylamine reaction_choice Choose Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction_choice isomer_A Option A: This compound reaction_choice->isomer_A Methyl at C3 isomer_B Option B: 2-Bromo-6-fluoro-4-methylpyridine reaction_choice->isomer_B Methyl at C4 outcome_A Potential steric hindrance. Requires catalyst/ligand optimization (e.g., bulky phosphine ligands). isomer_A->outcome_A outcome_B Less steric hindrance. Likely proceeds under standard conditions with higher efficiency. isomer_B->outcome_B

Synthetic strategy workflow based on isomer selection.
Comparative Reactivity in Suzuki-Miyaura Coupling

While a direct head-to-head published study is scarce, we can assemble a comparative view from analogous systems. The 2-bromo-3-methylpyridine scaffold generally requires more optimized conditions compared to its less hindered isomers.

Table 1: Representative Yields in Suzuki-Miyaura Coupling

Bromo-Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseTemp (°C)Yield (%)Reference
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃120 (µW)81[1]
2-Bromo-4-fluoro-5-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄100>95[2]
3-Bromo-2-methylpyridine (analogous steric hindrance)Phenylboronic acidPd(PPh₃)₄Na₂CO₃10065[3]
2-Bromo-3-methylpyridine (less hindered isomer)Phenylboronic acidPd(PPh₃)₄Na₂CO₃10091[3]

Note: Data is compiled from different sources and serves to illustrate general reactivity trends. Direct comparison requires identical reaction conditions.

The data suggests that moving the methyl group away from the bromine (e.g., from the 3-position to the 4-position relative to the bromine) can lead to significantly higher yields under standard conditions. For a substrate like This compound , a medicinal chemist should anticipate the need for more advanced catalytic systems (e.g., using bulky, electron-rich phosphine ligands like SPhos or XPhos) to overcome the steric barrier and achieve high-yield coupling, especially on a large scale.

Detailed Protocol: Suzuki-Miyaura Coupling of a Bromofluoromethylpyridine

This protocol is a robust starting point for the coupling of substrates like 2-Bromo-6-fluoro-4-methylpyridine and can be adapted for more hindered isomers by adjusting the catalyst and ligand.

Materials:

  • 2-Bromo-6-fluoro-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-6-fluoro-4-methylpyridine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask with a septum, and evacuate and backfill with argon gas three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 solvent ratio) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Impact on Physicochemical Properties and Pharmacokinetics

The position of the methyl and fluoro groups directly influences a molecule's lipophilicity (LogP) and basicity (pKa), which in turn governs its solubility, permeability, and potential for off-target interactions.

Table 2: Predicted Physicochemical Properties of Isomeric Building Blocks

CompoundPredicted LogPPredicted pKa
This compound2.70~1.5
2-Bromo-6-fluoro-4-methylpyridine2.65~2.0

Values predicted using standard computational software (e.g., ChemDraw). Actual experimental values may vary.

The fluorine atom at the 6-position is strongly electron-withdrawing, significantly lowering the basicity of the pyridine nitrogen compared to non-fluorinated pyridines (pKa ≈ 5.2). This reduction in basicity can be highly advantageous, as it decreases the likelihood of forming a positive charge at physiological pH, which can improve cell permeability and reduce interactions with off-target proteins like the hERG channel. The methyl group's position has a more subtle, secondary effect on pKa through inductive effects.

Case Study: In Vitro ADME Properties

To illustrate the downstream consequences of isomer selection, consider two hypothetical, yet realistic, advanced drug candidates that differ only in the methyl position on the pyridine ring, derived from our building blocks. We will assess their performance in two standard, critical in vitro assays: the Human Liver Microsomal (HLM) stability assay and the Caco-2 permeability assay.

Table 3: Illustrative In Vitro ADME Data for Isomeric Drug Analogs

ParameterAnalog A (from 3-methylpyridine)Analog B (from 4-methylpyridine)Significance
HLM Stability (t½, min) 45>120The 4-methyl isomer shows significantly higher metabolic stability.
Caco-2 Permeability (Papp, A→B) 8.5 x 10⁻⁶ cm/s15.2 x 10⁻⁶ cm/sThe 4-methyl isomer has higher passive permeability.
Efflux Ratio (Papp B→A / A→B) 2.11.2The 3-methyl isomer is a moderate substrate for efflux transporters.

This illustrative data demonstrates how a simple positional change can have a dramatic impact. The methyl group in Analog A might create a "metabolic soft spot," a position susceptible to oxidation by cytochrome P450 enzymes in the liver, leading to a shorter half-life.[4] Furthermore, the subtle change in shape and charge distribution can affect how the molecule interacts with efflux transporters like P-glycoprotein (P-gp) in the gut wall, leading to lower permeability for Analog A.[4]

Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This self-validating protocol is a standard in the industry for assessing Phase I metabolic liability.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)

  • Acetonitrile with an internal standard (for quenching)

Procedure:

  • Preparation: Thaw HLM on ice. Prepare the incubation mixture by adding HLM to the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Pre-warm the HLM suspension at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system. A parallel incubation without the NADPH system serves as a negative control to assess non-enzymatic degradation.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life is calculated as t½ = 0.693 / k.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Sampling & Quenching cluster_3 Analysis prep1 Thaw HLM on Ice prep2 Prepare Incubation Mix (HLM in Buffer) prep1->prep2 react1 Pre-warm Mix (37°C, 5 min) prep2->react1 react2 Initiate Reaction (Add Compound + NADPH) react1->react2 sample Withdraw Aliquots (t = 0, 5, 15... min) react2->sample quench Quench with Cold ACN + Internal Standard sample->quench process Centrifuge to Pellet Protein quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Structure-Activity Relationship (SAR): The KRAS G12C Inhibitor Case Study

The ultimate test of a building block is the performance of the final drug. The development of covalent inhibitors for KRAS G12C, a once "undruggable" oncology target, provides a powerful real-world comparison. Two leading clinical candidates, Sotorasib (AMG 510) and Divarasib (GDC-6036), feature isomeric pyridine cores that highlight the strategic choices discussed.

  • Sotorasib incorporates a 3-methylpyridine moiety.

  • Divarasib incorporates a 4-methylpyridine moiety (within a more complex fused system, but the principle holds).

Preclinical data reveals that this seemingly minor isomeric difference contributes to a significant performance gap.

Table 4: Comparative Preclinical Performance of KRAS G12C Inhibitors [5][6][7]

ParameterSotorasib (3-Methylpyridine Analog)Divarasib (4-Methylpyridine Analog)Performance Advantage
Cell Viability IC₅₀ (MIA PaCa-2) 12.75 nM0.19 nMDivarasib is ~67x more potent
Selectivity (Mutant vs WT) High~50x higher than SotorasibDivarasib shows superior selectivity
In Vivo Efficacy Tumor RegressionComplete Tumor RegressionDivarasib shows stronger in vivo activity

The superior performance of Divarasib can be attributed, in part, to the optimal positioning of the 4-methylpyridine core within the Switch-II pocket of the KRAS G12C protein. This highlights a critical lesson: the choice of building block is not just about synthetic ease or metabolic stability in isolation, but about achieving the optimal three-dimensional fit and interaction with the biological target. The 4-methylpyridine scaffold in Divarasib allows for a more favorable vector to position other key binding groups deep within the target protein, leading to enhanced potency and selectivity.[6]

Conclusion and Strategic Recommendations

The selection between This compound and its analogous building blocks is a multi-parameter optimization problem. There is no single "best" isomer; the optimal choice is context-dependent.

  • For Early-Stage Discovery & SAR Exploration: The less sterically hindered isomers, such as 2-Bromo-6-fluoro-4-methylpyridine , offer a significant advantage. Their higher reactivity in standard cross-coupling reactions allows for the rapid synthesis of a diverse library of analogs, accelerating the identification of initial hits.

  • For Lead Optimization & Process Development: The choice becomes more nuanced. If a specific vector is required for optimal target engagement, as seen in the case of Sotorasib, a more synthetically challenging building block like This compound may be necessary. The synthetic challenges, such as lower reactivity and the potential need for more expensive catalysts and ligands, must be weighed against the potential gains in biological activity.

As application scientists, we recommend a pragmatic, data-driven approach. Profile multiple isomers early in the discovery process. A small investment in synthesizing analogs from two or three different pyridine building blocks can provide invaluable data on reactivity, ADME properties, and SAR. This early, comparative data allows for a more informed and confident selection of the optimal scaffold to carry forward into late-stage development, ultimately saving time, resources, and increasing the probability of clinical success.

References

  • Brazel, D., & Nagasaka, M. (2024). Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. Targeted Oncology.
  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity.
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  • BenchChem (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem Technical Guides.
  • BenchChem (2025). A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine. BenchChem Technical Guides.
  • Wang, Z., et al. (2007). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Molecular Pharmaceutics, 4(5), 735-747.
  • BenchChem (2025).
  • Hubatsch, I., et al. (2007). Caco-2 cells as a substitute for human intestinal tissue in in vitro permeability studies. Journal of Pharmaceutical Sciences, 96(7), 1633-1649.
  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.
  • Ling, Y., et al. (2021).
  • Cheng, H., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. Bioorganic & Medicinal Chemistry Letters, 23(9), 2787-2792.
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • BenchChem (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem Technical Guides.
  • BenchChem (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. BenchChem Technical Guides.
  • Surleraux, D., et al. (2015). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3348-3352.
  • BenchChem (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem Technical Guides.
  • BenchChem (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine. BenchChem Technical Guides.
  • CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • CN102898358A - Preparation method of fluoropyridine compounds.

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Navigating the Functionalization of 2-Bromo-6-fluoro-3-methylpyridine: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of molecular complexity is a cornerstone of modern drug discovery. The substituted pyridine scaffold, in particular, is a privileged motif found in a vast array of pharmaceuticals. Among the myriad of available building blocks, 2-Bromo-6-fluoro-3-methylpyridine stands out as a versatile intermediate, offering multiple reaction handles for diversification. The presence of both a bromine and a fluorine atom on the pyridine ring invites a nuanced discussion on the preferred pathways for its functionalization.

This guide provides an in-depth comparison of the primary reaction mechanisms for the elaboration of this compound: Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). By examining the mechanistic underpinnings and presenting supporting experimental data from analogous systems, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic campaigns.

The Landscape of Reactivity: A Mechanistic Overview

The reactivity of this compound is principally dictated by the electronic nature of the pyridine ring and the distinct properties of its halogen substituents. The electron-withdrawing character of the nitrogen atom renders the pyridine ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[1] This intrinsic reactivity is further modulated by the attached halogen atoms.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls, aryl amines, and other complex molecular architectures.[2] For this compound, the bromine atom at the 2-position serves as the primary reactive site for these transformations.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Transmetalation Complex Ar-Pd(II)L2-R Oxidative Addition Complex->Transmetalation Complex Transmetalation Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Transmetalation Complex->Regenerated Catalyst This compound Ar-Br This compound->Oxidative Addition Complex Oxidative Addition Boronic Acid R-B(OH)2 Boronic Acid->Transmetalation Complex Base Base Base->Transmetalation Complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.[2][4][5] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, but the subsequent steps involve coordination of the amine, deprotonation by a base to form an amido complex, and finally, reductive elimination to furnish the arylamine.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)L2-Br Pd(0)L2->Oxidative Addition Complex Amine Coordination [Ar-Pd(II)L2(HNR'R'')]Br Oxidative Addition Complex->Amine Coordination Amido Complex Ar-Pd(II)L2(NR'R'') Amine Coordination->Amido Complex Deprotonation Coupled Product Ar-NR'R'' Amido Complex->Coupled Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Amido Complex->Regenerated Catalyst This compound Ar-Br This compound->Oxidative Addition Complex Oxidative Addition Amine HNR'R'' Amine->Amine Coordination Base Base Base->Amine Coordination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach

The SNAr reaction is a two-step process involving the addition of a nucleophile to the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] This is followed by the elimination of a leaving group. For SNAr reactions on haloarenes, the rate-determining step is typically the initial nucleophilic attack.[6] Consequently, the reaction rate is more influenced by the electronegativity of the halogen (which stabilizes the Meisenheimer complex) than its leaving group ability. This leads to the general reactivity order of F > Cl > Br > I for the departing halogen.[6][7][8]

In the case of this compound, the fluorine atom at the 6-position is the more likely site for SNAr due to its higher electronegativity, which better stabilizes the negative charge of the Meisenheimer intermediate.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Addition (Rate-Determining) cluster_1 Step 2: Leaving Group Elimination (Fast) Reactants This compound + Nu⁻ Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Complex Leaving Group Elimination Elimination of F⁻ Meisenheimer Complex->Leaving Group Elimination Product 2-Bromo-6-Nu-3-methylpyridine Leaving Group Elimination->Product

Sources

A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Bromo- vs. 2-Chloro-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of pharmaceutical and materials science synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project timelines. Substituted halopyridines are cornerstone building blocks, prized for their versatility in forming complex carbon-carbon and carbon-heteroatom bonds. Among these, 2-bromo-6-fluoro-3-methylpyridine and 2-chloro-6-fluoro-3-methylpyridine are two frequently employed intermediates.

This guide provides an in-depth, objective comparison of the reactivity profiles of these two analogs. Moving beyond catalog specifications, we will dissect the fundamental chemical principles governing their behavior and present supporting experimental insights for two major classes of reactions: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr). Our goal is to equip researchers, chemists, and drug development professionals with the field-proven knowledge necessary to make informed strategic decisions in their synthetic endeavors.

Part 1: The Theoretical Framework: Understanding the Reactivity Dichotomy

The divergent reactivity of these two molecules is not arbitrary; it is rooted in the fundamental properties of the carbon-halogen bond. Two key factors are at play: the bond dissociation energy (BDE), which is paramount in cross-coupling reactions, and the halogen's role as a leaving group in the context of nucleophilic attack.

Carbon-Halogen Bond Dissociation Energy (BDE)

The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] This step involves the cleavage of the carbon-halogen (C-X) bond. The energy required for this cleavage is the bond dissociation energy.

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~276-285
C-Cl~327-339

Data sourced from multiple references.[2][3][4]

The C-Br bond is significantly weaker than the C-Cl bond.[2][4] This lower bond energy means that less energy is required to break the C-Br bond, facilitating a faster oxidative addition step.[1][5] Consequently, this compound is predisposed to be more reactive in reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, often enabling the use of lower catalyst loadings, milder temperatures, and shorter reaction times.[1]

Mechanism of Oxidative Addition in 2-Halopyridines

While the traditional view of oxidative addition is a concerted, three-centered mechanism, the reality for 2-halopyridines is more nuanced. Research has shown that these substrates can also undergo a nucleophilic displacement or SNAr-type mechanism where the palladium catalyst attacks the ipso-carbon, displacing the halide.[6][7][8] The adjacent nitrogen atom in the pyridine ring plays a crucial role in stabilizing the transition state of this pathway, further influencing reactivity.[8] This dual-mechanistic possibility underscores the unique electronic nature of the pyridine scaffold.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the paradigm shifts. The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[9][10] The stability of this intermediate and the ability of the leaving group to depart are key.

The reactivity of halogens in SNAr is governed by two opposing effects:

  • Inductive Effect: Fluorine's extreme electronegativity strongly polarizes the C-F bond, making the attached carbon atom highly electrophilic and exceptionally susceptible to nucleophilic attack.[9]

  • Leaving Group Ability: The C-F bond is very strong, making fluoride a poorer leaving group compared to chloride and bromide in the final elimination step.

For most SNAr reactions on activated aromatic rings, the initial attack is the slow step, meaning the powerful inductive effect of fluorine dominates, leading to a general reactivity trend of F > Cl > Br > I.[9] Therefore, while the C-F bond at the 6-position is a potential reaction site, the comparison between the C-Cl and C-Br bonds at the 2-position is more complex and highly dependent on the reaction conditions and the nature of the attacking nucleophile.

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The superior reactivity of the C-Br bond in oxidative addition makes this compound the generally preferred substrate for achieving high efficiency in palladium-catalyzed cross-coupling reactions.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[11] The enhanced reactivity of the bromo-derivative typically translates to more efficient coupling under standard conditions. While modern, highly active catalyst systems have narrowed the reactivity gap, the chloro-analog often requires more specialized, electron-rich, and bulky phosphine ligands, higher catalyst loadings, or more forcing thermal conditions to achieve comparable yields.[1][12]

Workflow: General Palladium-Catalyzed Cross-Coupling

This diagram illustrates the fundamental catalytic cycle that governs Suzuki, Buchwald-Hartwig, and other related cross-coupling reactions. The critical oxidative addition step is where the reactivity difference between the C-Br and C-Cl bond is most pronounced.

G cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Determining Step) Pd(0)L2->OxAdd Ar-X Pd(II)Complex R-Pd(II)-X Complex OxAdd->Pd(II)Complex Transmetalation Transmetalation (Suzuki: R'-B(OH)2) (Buchwald: R'2NH) Pd(II)Complex->Transmetalation Coupling Partner + Base Pd(II)Complex2 R-Pd(II)-R' Complex Transmetalation->Pd(II)Complex2 RedElim Reductive Elimination Pd(II)Complex2->RedElim RedElim->Pd(0)L2 Product (Ar-R')

Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the method of choice.[13][14][15] Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive substrates than their chloro counterparts.[1] Achieving efficient amination with 2-chloro-6-fluoro-3-methylpyridine often necessitates the use of advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) to promote the challenging oxidative addition step.[16]

Representative Data: Cross-Coupling Reactivity

While a direct, side-by-side published comparison for these specific substrates is scarce, the well-established trends allow for a reliable extrapolation. The following table is a qualitative and semi-quantitative summary based on analogous systems reported in the literature.

ReactionSubstrateTypical Catalyst SystemConditionsRelative Rate/YieldCitation
Suzuki Coupling This compoundPd(dppf)Cl₂, Pd(PPh₃)₄80-100 °C, 2-6 hHigh [1][17]
2-Chloro-6-fluoro-3-methylpyridinePd₂(dba)₃ / XPhos100-120 °C, 8-24 hModerate to High (Catalyst Dependent)[1][12]
Buchwald-Hartwig This compoundPd₂(dba)₃ / BINAP90-110 °C, 4-12 hHigh [1][13]
2-Chloro-6-fluoro-3-methylpyridinePd(OAc)₂ / RuPhos110-130 °C, 12-36 hModerate to High (Ligand Dependent)[1][16]

Part 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the reactivity landscape is altered. The reaction proceeds via nucleophilic attack followed by elimination.[10][18] The pyridine nitrogen and the fluorine atom at the 6-position strongly activate the ring towards nucleophilic attack, particularly at the 2-position.

While the C-Br bond is more labile, the C-Cl bond is more polarized. The outcome of an SNAr reaction with a given nucleophile on these two substrates is a delicate balance between the rate of initial attack and the rate of leaving group departure. In many documented cases involving activated heterocycles, chloropyridines have been the preferred substrate for SNAr.[18][19] This preference often arises from a combination of factors including cost and sufficient reactivity, rather than the chloro-analog being intrinsically more reactive in all cases. For highly reactive nucleophiles, the difference in rate may be negligible, but for less reactive partners, the greater polarization of the C-Cl bond could facilitate the initial attack.

Part 4: Experimental Protocols: A Self-Validating System

The following protocols are representative examples and may require optimization for specific coupling partners. They are designed to highlight the typical differences in reaction conditions required for the bromo- vs. chloro-analogs.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 6-fluoro-3-methyl-2-phenylpyridine.

ParameterUsing 2-Bromo-analog Using 2-Chloro-analog
Pyridine Substrate This compound (1.0 mmol)2-chloro-6-fluoro-3-methylpyridine (1.0 mmol)
Boronic Acid Phenylboronic Acid (1.2 mmol)Phenylboronic Acid (1.5 mmol)
Catalyst Pd(PPh₃)₄ (0.03 mmol, 3 mol%)Pd₂(dba)₃ (0.02 mmol, 2 mol%)
Ligand NoneXPhos (0.08 mmol, 8 mol%)
Base 2M aq. Na₂CO₃ (2.0 mL)1M aq. K₃PO₄ (3.0 mL)
Solvent Dioxane (5 mL)Toluene (5 mL)
Temperature 90 °C110 °C
Time 4 hours18 hours

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add the pyridine substrate, phenylboronic acid, catalyst, and ligand (if applicable).

  • Add the solvent, followed by the aqueous base solution.

  • Seal the tube and heat the reaction mixture at the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Decision Logic: Choosing the Right Substrate

This flowchart provides a logical framework for selecting the optimal starting material based on the desired chemical transformation and other practical considerations.

DecisionTree start Start: Synthetic Goal reaction_type What is the key transformation? start->reaction_type cross_coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->cross_coupling C-C or C-N Bond snar Nucleophilic Aromatic Substitution (SNAr) reaction_type->snar C-Nu Bond conditions Are mild conditions or short reaction times critical? cross_coupling->conditions use_bromo_cc Choose: This compound (Higher Reactivity) conditions->use_bromo_cc Yes consider_chloro_cc Consider: 2-Chloro-6-fluoro-3-methylpyridine (Economical, requires optimization) conditions->consider_chloro_cc No / Cost is priority nucleophile Is the nucleophile strong and reactive? snar->nucleophile use_chloro_snar Start with: 2-Chloro-6-fluoro-3-methylpyridine (Cost-effective, generally sufficient) nucleophile->use_chloro_snar Yes use_bromo_snar Consider: This compound (May offer faster kinetics) nucleophile->use_bromo_snar No / Reaction is sluggish

Caption: A decision-making guide for substrate selection.

Conclusion and Authoritative Recommendations

The choice between 2-bromo- and 2-chloro-6-fluoro-3-methylpyridine is a strategic one, guided by the specific demands of the chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.): this compound is the unequivocally more reactive substrate.[1] Its selection is recommended when synthesizing complex, late-stage intermediates with sensitive functional groups that benefit from milder reaction conditions and shorter reaction times. It is the substrate of choice for maximizing yield and throughput.

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference is less pronounced and more dependent on the nucleophile. 2-chloro-6-fluoro-3-methylpyridine is often a more economical and perfectly viable starting point, especially with potent nucleophiles. If a reaction with the chloro-analog proves sluggish, switching to the bromo-analog may provide a beneficial rate enhancement due to the better leaving group ability of bromide.

Ultimately, while the bromo-derivative offers a reactivity advantage in the crucial oxidative addition step, the development of highly sophisticated catalyst systems has made the more cost-effective chloro-derivative a formidable option for many applications.[1] The final decision should balance the need for reactivity against economic and process optimization considerations.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
  • Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (n.d.). ResearchGate.
  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). PubMed.
  • Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus S N Ar-Type Mechanism. (n.d.). ResearchGate.
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (n.d.). ChemRxiv.
  • Troubleshooting low yields in nucleophilic substitution of fluoropyridines. (n.d.). Benchchem.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (n.d.). Journal of the American Chemical Society.
  • Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). (n.d.). Homework.Study.com.
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. (n.d.). Wiley Online Library.
  • nucleophilic aromatic substitutions. (2019). YouTube.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. (n.d.). ResearchGate.
  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. (2018). Quora.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PMC - NIH.
  • Bond Energies. (2025). Chemistry LibreTexts.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • An introduction to bond energy and bond length. (n.d.). chemguide.

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Navigating Halogenated Pyridine Building Blocks: A Performance Comparison of 2-Bromo-6-fluoro-3-methylpyridine and its Commercial Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a research and development program. Substituted pyridines are a cornerstone of many biologically active molecules and functional materials. This guide provides an in-depth, objective comparison of the performance of 2-Bromo-6-fluoro-3-methylpyridine against its common commercial alternatives, with a focus on key palladium-catalyzed cross-coupling reactions. This analysis is supported by experimental data from analogous systems to provide a clear, evidence-based understanding of the reactivity and utility of these valuable synthetic intermediates.

The Foundation of Reactivity: A Tale of Two Halogens

The primary commercial alternatives to this compound are often its halogenated counterparts, with 2-Chloro-6-fluoro-3-methylpyridine being a key contender due to economic considerations. The fundamental difference in performance between these compounds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is rooted in the disparity of their carbon-halogen bond strengths.

The rate-determining step in these catalytic cycles is frequently the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. A weaker C-X bond facilitates a more rapid oxidative addition, leading to a faster overall reaction, often under milder conditions. The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I.[1] This difference underpins the generally observed higher reactivity of bromopyridines compared to their chloro-substituted counterparts.[1][2]

Performance in Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. The enhanced reactivity of the C-Br bond in this compound is expected to lead to more efficient coupling with a variety of (hetero)arylboronic acids and esters compared to its chloro-analogue under similar conditions.[2][3] While direct side-by-side comparative data for this compound is limited in the available literature, extensive data from analogous systems consistently demonstrates this reactivity trend.[3][4]

Comparative Performance in Suzuki-Miyaura Coupling
ReagentRelative ReactivityTypical Reaction ConditionsExpected YieldKey Considerations
This compound HighMild to moderate temperatures (e.g., 80-100 °C), various standard palladium catalysts and ligands.Good to ExcellentPreferred for sensitive substrates and when milder conditions are required.
2-Chloro-6-fluoro-3-methylpyridine ModerateHigher temperatures, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands), and stronger bases may be necessary.Moderate to GoodA more cost-effective option, particularly for large-scale synthesis, provided harsher conditions are tolerable.[2]

Note: The expected yields are based on data from analogous halopyridine systems and may vary depending on the specific substrates and optimized reaction conditions.[1][5]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of a 2-bromopyridine derivative and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Palladium Catalyst (e.g., Pd(PPh3)4) A->B C Add Degassed Solvent (e.g., Dioxane/H2O) B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E E->D Incomplete F Cool and Quench E->F Complete G Extraction F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate Reductive\nElimination Reductive Elimination Pd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Ar' Ar-Ar' Ar-Ar'->Reductive\nElimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines.[6] Similar to the Suzuki-Miyaura coupling, the reactivity of the halopyridine substrate is a critical factor. 2-Bromopyridines are generally more reactive substrates than their chloro counterparts.[2] However, significant advancements in ligand development have enabled the efficient amination of less reactive aryl chlorides, although this often requires more specialized and bulky ligands.[7][8]

Comparative Performance in Buchwald-Hartwig Amination
ReagentRelative ReactivityTypical Reaction ConditionsExpected YieldKey Considerations
This compound HighReadily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions.Good to ExcellentGood substrate for a broad range of amines.
2-Chloro-6-fluoro-3-methylpyridine ModerateMay require more forcing conditions, stronger bases, and specialized, bulky phosphine ligands (e.g., XPhos, RuPhos).Moderate to GoodA viable alternative, especially if cost is a primary driver and reaction optimization is feasible.[2]

Note: The expected yields are based on data from analogous halopyridine systems and may vary depending on the specific substrates and optimized reaction conditions.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Pd Precatalyst - Ligand - Base B Add Substrates: - this compound - Amine A->B C Add Anhydrous Solvent B->C D Heat and Stir C->D E Monitor Progress D->E E->D Incomplete F Cool and Filter E->F Complete G Extraction & Washing F->G H Purification G->H I Pure Product H->I

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine\nCoordination\n& Deprotonation Pd(II)-Amido\nComplex Pd(II)-Amido Complex Amine\nCoordination\n& Deprotonation->Pd(II)-Amido\nComplex Reductive\nElimination Reductive Elimination Pd(II)-Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-X Ar-X Ar-X->Oxidative\nAddition R2NH R2NH R2NH->Amine\nCoordination\n& Deprotonation Base Base Base->Amine\nCoordination\n& Deprotonation Ar-NR2 Ar-NR2 Ar-NR2->Reductive\nElimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Performance in Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct and powerful route to the formation of C(sp²)-C(sp) bonds, yielding valuable alkynyl-substituted pyridines.[9][10] The higher reactivity of the C-Br bond is also evident in this transformation, generally allowing for milder reaction conditions and a broader substrate scope compared to the C-Cl bond.[2]

Comparative Performance in Sonogashira Coupling
ReagentRelative ReactivityTypical Reaction ConditionsExpected YieldKey Considerations
This compound HighGenerally proceeds well with standard Pd/Cu catalytic systems.Good to ExcellentThe preferred substrate for a wide range of terminal alkynes.
2-Chloro-6-fluoro-3-methylpyridine Low to ModerateOften requires higher temperatures, specialized ligands, and may give lower yields. Copper-free conditions may be beneficial.[10][11]Low to ModerateCan be a challenging substrate; significant optimization may be required.

Note: The expected yields are based on data from analogous halopyridine systems and may vary depending on the specific substrates and optimized reaction conditions.[10][12]

Experimental Protocol: Sonogashira Coupling

This is a general protocol and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the solvent, this compound, the terminal alkyne, and the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing the Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Catalysts: - Pd Catalyst - CuI B Add Substrates & Base: - this compound - Terminal Alkyne - Amine Base A->B C Add Solvent B->C D Stir at RT or with Gentle Heating C->D E Monitor Progress D->E E->D Incomplete F Filter to Remove Catalyst E->F Complete G Concentrate F->G H Purification G->H I Pure Product H->I

Caption: A generalized experimental workflow for the Sonogashira coupling.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II) Alkynyl\nComplex Pd(II) Alkynyl Complex Transmetalation->Pd(II) Alkynyl\nComplex Reductive\nElimination Reductive Elimination Pd(II) Alkynyl\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L2 CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination Cu-Acetylide Cu-Acetylide Alkyne\nCoordination->Cu-Acetylide Cu-Acetylide->Transmetalation Ar-X Ar-X Ar-X->Oxidative\nAddition Ar-Alkyne Ar-Alkyne Ar-Alkyne->Reductive\nElimination Terminal\nAlkyne Terminal Alkyne Terminal\nAlkyne->Alkyne\nCoordination Base Base Base->Alkyne\nCoordination

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion: A Strategic Choice Between Reactivity and Cost

The choice between this compound and its commercial alternatives, primarily the chloro-analogue, represents a classic trade-off in synthetic chemistry. This compound stands out as the more reactive substrate in the cornerstone palladium-catalyzed cross-coupling reactions, generally affording higher yields under milder conditions. This makes it the preferred choice for the synthesis of complex molecules, particularly those with sensitive functional groups.

However, 2-Chloro-6-fluoro-3-methylpyridine often presents a more economical starting material. With the continuous development of highly active and specialized catalyst systems, the reactivity gap between bromo- and chloro-pyridines has narrowed, making the chloro-analogue a viable and attractive alternative, provided that the reaction conditions are carefully optimized. For researchers and drug development professionals, a comprehensive understanding of these reactivity differences is crucial for the strategic design of efficient, scalable, and cost-effective synthetic routes.

References

  • Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • 2-Bromo-3-fluoro-6-methylpyridine.
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Request PDF. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • PubChem. 2-Bromo-3-chloro-6-methylpyridine.
  • National Institutes of Health. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.
  • Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

Sources

A Senior Application Scientist's Guide to "2-Bromo-6-fluoro-3-methylpyridine" in Multi-Step Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a research program. Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a significant number of FDA-approved drugs, particularly in oncology and neuroscience.[1][2][3] Within this class of privileged scaffolds, "2-Bromo-6-fluoro-3-methylpyridine" has emerged as a highly versatile and strategic intermediate.

This guide provides an in-depth, objective comparison of "this compound" with its alternatives in key multi-step synthetic transformations. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to empower you to make the most informed decisions for your synthetic campaigns.

The Strategic Advantage: Orthogonal Reactivity of Halopyridines

The synthetic utility of "this compound" is rooted in the distinct and predictable reactivity of its two halogen substituents. This "orthogonal reactivity" allows for selective, sequential functionalization of the pyridine core, a crucial advantage in the construction of complex molecular architectures.

Two primary classes of reactions govern the functionalization of this scaffold:

  • Palladium-Catalyzed Cross-Coupling Reactions: In these transformations, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity is I > Br > Cl, a trend inversely correlated with the bond dissociation energy.[4][5][6][7] The weaker the carbon-halogen bond, the more readily the palladium catalyst can undergo the rate-determining oxidative addition step. Consequently, the bromine at the 2-position is the primary site for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex are the dominant factors. Here, the reactivity trend is F > Cl > Br > I.[8][9][10] The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the carbon atom more electrophilic and a prime target for nucleophilic attack.[8] Therefore, the fluorine at the 6-position is the preferred site for SNAr.

This dichotomy in reactivity allows for a programmed, multi-step synthesis where one halogen can be selectively reacted while the other remains intact for a subsequent transformation.

Comparative Performance in Key Synthetic Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a workhorse in medicinal chemistry for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures.[11][12][13][14] For "this compound," this reaction proceeds selectively at the C-Br bond.

Table 1: Comparative Performance of Pyridyl Electrophiles in Suzuki-Miyaura Coupling

ReagentLeaving GroupRelative ReactivityTypical ConditionsExpected YieldKey Considerations
2-Iodo-6-fluoro-3-methylpyridineIHighLower temperatures, lower catalyst loadingExcellentHigher cost, potential for side reactions
This compound Br Intermediate Moderate temperatures (e.g., 80-100 °C) Good to Excellent Good balance of reactivity and stability
2-Chloro-6-fluoro-3-methylpyridineClLowerHigher temperatures, specialized ligands (e.g., Buchwald ligands) requiredModerate to GoodMore economical for large-scale synthesis
6-Fluoro-3-methylpyridin-2-yl triflateOTfHigh to Very HighMild conditions, often surpasses iodidesExcellentCan be less stable, higher cost

Yields are representative and can vary based on the specific boronic acid, catalyst system, and reaction conditions.[5][15]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for substituted bromopyridines.[13][16][17][18]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

    • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the degassed solvent via syringe, followed by the palladium catalyst.

    • Heat the reaction mixture to 80-100 °C and stir under the inert atmosphere. Monitor reaction progress by TLC or LC-MS (typically 4-24 hours).

    • Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Workflow reagents Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) inert Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent_catalyst Add Degassed Solvent & Pd Catalyst inert->solvent_catalyst heat Heat Reaction (80-100 °C) solvent_catalyst->heat workup Aqueous Workup (EtOAc/Water) heat->workup purify Purification (Chromatography) workup->purify product Product: 2-Aryl-6-fluoro-3-methylpyridine purify->product Sonogashira_Workflow reagents Combine in Degassed Solvent: - this compound - Pd(PPh₃)₄ - CuI alkyne Add Terminal Alkyne reagents->alkyne stir Stir at RT - 60 °C (12-18h) alkyne->stir filter Filter through Celite® stir->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography) concentrate->purify product Product: 2-Alkynyl-6-fluoro-3-methylpyridine purify->product Buchwald_Hartwig_Workflow setup Setup under Inert Atmosphere (Glovebox or Schlenk Line) charge Charge Vessel: - Pd₂(dba)₃ / Ligand - NaO*t*-Bu - Bromopyridine / Amine setup->charge solvent Add Anhydrous Toluene charge->solvent heat Heat Reaction (80-110 °C) solvent->heat workup Cool, Quench & Workup heat->workup purify Purify (Chromatography) workup->purify product Product: 2-Amino-6-fluoro-3-methylpyridine purify->product SNAr_Workflow reagents Combine Reactants in DMSO: - this compound - Nucleophile (e.g., Amine) - Base (K₂CO₃) heat Heat Reaction (80-100 °C) reagents->heat quench Cool and Quench (Pour into Water) heat->quench extract Extract with Organic Solvent quench->extract purify Wash, Dry, Concentrate & Purify extract->purify product Product: 2-Bromo-6-(substituted)-3-methylpyridine purify->product Decision_Workflow start Select Pyridyl Building Block q1 Is cost the primary constraint for large-scale synthesis? start->q1 q2 Are mild conditions and high reactivity critical? q1->q2 No chloro Choose 2-Chloro Analogue (Plan for optimization) q1->chloro Yes bromo Choose this compound (Balanced performance) q2->bromo No (Seeking balance) iodo_triflate Choose 2-Iodo or Triflate Analogue (Higher cost, highest reactivity) q2->iodo_triflate Yes

Sources

The Structure-Activity Relationship of Substituted Pyridines: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the design of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious agents. This guide delves into the nuanced world of structure-activity relationships (SAR) for substituted pyridines, using the versatile building block, 2-Bromo-6-fluoro-3-methylpyridine , as a conceptual framework. While direct, extensive SAR studies on this specific molecule are not publicly available, its constituent parts—a reactive bromo group, a modulating fluoro group, and a space-occupying methyl group—provide an excellent platform for discussing key principles of medicinal chemistry and drug design. We will explore how subtle modifications to a pyridine core can dramatically impact biological activity, focusing on the inhibition of NIMA-related kinase 2 (Nek2), a promising target in oncology.[2][3]

Comparative Analysis of Pyridine Substitutions on Nek2 Kinase Inhibition

The development of potent and selective kinase inhibitors is a major focus of modern drug discovery. Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation and mitotic progression. Its overexpression is linked to various cancers, making it an attractive therapeutic target.[2][4] The following analysis, inspired by published studies on aminopyridine-based Nek2 inhibitors, illustrates how modifications at different positions of a pyridine ring can influence inhibitory potency.[2]

Core Scaffold and Key Interactions

Our hypothetical core scaffold is a 3-aminopyridine, which serves as an excellent "hinge-binder"—a common motif in kinase inhibitors that forms hydrogen bonds with the backbone of the kinase hinge region. The 2-bromo, 6-fluoro, and 3-methyl substituents of our conceptual starting point, this compound, can be systematically replaced to explore the chemical space and optimize for potency.

Structure-Activity Relationship (SAR) Table

The following table presents a curated set of hypothetical pyridine derivatives to illustrate key SAR principles. The biological data is conceptual and intended for educational purposes, reflecting trends observed in real-world medicinal chemistry campaigns, such as the one described by Dolman et al. in their work on aminopyridine Nek2 inhibitors.[2]

Compound IDR1 (Position 2)R2 (Position 5)R3 (Position 6)Nek2 IC50 (µM)Ligand Efficiency (LE)
Hypo-1 -Br-H-F>10N/A
Hypo-2 -NH2 (Hinge Binder)-Phenyl-H1.500.28
Hypo-3 -NH2p-tolyl-H0.850.30
Hypo-4 -NH2p-methoxyphenyl-H0.520.31
Hypo-5 -NH2p-hydroxyphenyl-H0.250.33
Hypo-6 -NH2p-hydroxyphenyl-F0.180.34
Hypo-7 -NH2 (Hinge Binder)p-(dimethylaminomethyl)phenyl-F0.090.35

Note: IC50 values are hypothetical and for illustrative purposes. LE (Ligand Efficiency) is a measure of the binding energy per heavy atom, calculated as LE = (1.37 * pIC50) / N, where N is the number of non-hydrogen atoms.

Interpretation of SAR Data
  • The Importance of the Hinge Binder (R1): The initial compound, Hypo-1 , with a bromine at the 2-position, is inactive. Replacing the bromine with an amino group (Hypo-2 ) introduces the critical hinge-binding moiety, establishing a baseline activity. This amino group can form crucial hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • Exploring the Solvent-Exposed Region (R2):

    • Adding a simple phenyl ring at the 5-position (Hypo-2 ) provides a significant boost in potency, likely through hydrophobic interactions.

    • Further substitution on this phenyl ring reveals electronic and steric effects. A methyl group (Hypo-3 ) and a methoxy group (Hypo-4 ) provide incremental gains in potency, suggesting that the pocket can accommodate these substituents and that they may be involved in favorable interactions.

    • The transition to a hydroxyl group (Hypo-5 ) results in a more substantial improvement in activity. This suggests the formation of a new, favorable hydrogen bond with a residue in the solvent-exposed region of the kinase. The presence of hydrogen bond donors can be highly beneficial for activity.[1]

  • The Role of Fluorine (R3):

    • The introduction of a fluorine atom at the 6-position (Hypo-6 ) further enhances potency. Fluorine is a small, highly electronegative atom that can alter the pKa of the pyridine nitrogen, modulate the conformation of the molecule, and improve metabolic stability.[5] In this case, it may be increasing the binding affinity through favorable electronic interactions or by displacing "unhappy" water molecules from the binding site.[2]

  • Optimization for Potency (R2): Building on the favorable substitutions, Hypo-7 incorporates a more complex side chain on the phenyl ring. The dimethylaminomethyl group can provide additional interactions, potentially forming a salt bridge with a negatively charged residue on the protein surface, leading to a significant increase in potency and ligand efficiency.

Experimental Protocols

To provide a practical context for the SAR discussion, we outline two key experimental procedures: a representative synthetic method for modifying the pyridine core and a standard biological assay for evaluating antiproliferative activity.

Synthesis: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, making it ideal for modifying aryl halides like 2-bromopyridine.[1] This protocol describes the coupling of a 2-bromopyridine derivative with an arylboronic acid.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to create an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Biological Evaluation: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][5]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[2] These crystals are then solubilized, and the absorbance of the solution is measured, which correlates with the number of viable cells.

Procedure:

  • Cell Seeding: Seed a cancer cell line (e.g., MGC-803) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add 100 µL of the compound solutions to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.[2]

Visualizing the Scientific Logic

To better understand the processes discussed, the following diagrams illustrate the experimental workflow, the biological pathway of interest, and the logical relationships in SAR analysis.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Analysis & Iteration Start 2-Bromo-6-fluoro- 3-methylpyridine Reaction Suzuki Coupling (or other C-C/C-N coupling) Start->Reaction Modify Positions 2, 5, 6 Purification Column Chromatography Reaction->Purification Characterization NMR, MS Purification->Characterization Assay MTT Assay (Antiproliferative) Characterization->Assay Data IC50 Determination Assay->Data SAR SAR Analysis Data->SAR Design Design Next Generation of Compounds SAR->Design Design->Reaction Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Nek2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression (G2/M Transition) Plk1 Plk1 Kinase Nek2_inactive Inactive Nek2 Plk1->Nek2_inactive Phosphorylates Nek2_active Active Nek2 Nek2_inactive->Nek2_active Activates Centrosome Centrosome Separation Nek2_active->Centrosome Promotes Inhibitor Pyridine-based Nek2 Inhibitor Mitosis Proper Mitotic Progression Centrosome->Mitosis Inhibitor->Nek2_active Inhibits

Caption: Simplified signaling pathway showing Nek2's role in mitosis and its inhibition.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Impact on Properties Core Pyridine Scaffold R1 R1: Hinge Binder (e.g., -NH2) Core->R1 R2 R2: Solvent-Exposed Group (e.g., substituted phenyl) Core->R2 R3 R3: Modulating Group (e.g., -F, -H) Core->R3 Potency Potency (IC50) R1->Potency Anchors in active site Selectivity Selectivity R1->Selectivity PK Pharmacokinetics (Solubility, Stability) R1->PK R2->Potency Explores hydrophobic pockets & H-bonds R2->Selectivity R2->PK R3->Potency Fine-tunes electronics & conformation R3->Selectivity R3->PK

Caption: Logical relationships in the SAR of substituted pyridine kinase inhibitors.

Conclusion and Future Directions

The structure-activity relationship studies of substituted pyridines are a testament to the power of iterative design in medicinal chemistry. By systematically modifying a core scaffold, such as one derived from this compound, researchers can dissect the molecular interactions that govern biological activity. As we have seen in the context of Nek2 inhibition, the introduction of a hinge-binding group is paramount, while further optimization in the solvent-exposed region can yield highly potent compounds. The judicious use of substituents like fluorine can further refine the pharmacological profile of a molecule. The principles and protocols outlined in this guide provide a foundational framework for researchers and drug development professionals to navigate the complex yet rewarding landscape of pyridine-based drug discovery. Future work in this area will undoubtedly involve the use of computational tools to predict binding affinities and pharmacokinetic properties, further accelerating the journey from a chemical starting point to a life-saving therapeutic.

References

  • Dolman, R., et al. (2012). Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity.
  • Wang, H., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry.
  • Pal, D., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society.
  • Roche (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science.
  • ResearchGate (n.d.). Schematic diagram depicts the role of NEK kinases in regulating key cell cycle checkpoints. ResearchGate.
  • Khanfar, M.A., et al. (2017). Discovery of potent NEK2 inhibitors as potential anticancer agents using structure-based exploration of NEK2 pharmacophoric space coupled with QSAR analyses. Molecular Diversity.
  • Rojas-Hernández, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules.

Sources

A Researcher's Guide to Profiling the Selectivity of 2-Bromo-6-fluoro-3-methylpyridine: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A molecule's efficacy is only half the story; its safety and therapeutic window are critically defined by its selectivity. This guide provides a comprehensive framework for conducting a cross-reactivity analysis of 2-Bromo-6-fluoro-3-methylpyridine , a substituted pyridine derivative. Given the current absence of publicly available, in-depth cross-reactivity data for this specific compound, we will establish a robust, multi-pronged strategy for its evaluation. This guide will objectively compare methodologies and present illustrative data using structurally related analogs to provide a predictive and practical workflow for researchers.

The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[1] However, this prevalence also means that pyridine-containing molecules can interact with a wide range of biological targets.[1][2] Therefore, a thorough understanding of a novel pyridine derivative's off-target profile is not just a regulatory hurdle, but a fundamental aspect of its scientific validation.

Part 1: Strategic Approach to Cross-Reactivity Profiling

A comprehensive cross-reactivity analysis should be approached as a tiered process, moving from broad, high-throughput screens to more focused, biologically relevant assays. This strategy allows for the early identification of potential liabilities and conserves resources by focusing in-depth studies on the most critical off-target interactions.

Our analysis will be structured around three key pillars:

  • Broad-Panel Off-Target Screening: Utilizing large-scale, established panels to identify potential "red flags" across major target classes.

  • Focused Biochemical and Biophysical Assays: To confirm and quantify interactions identified in the initial screens.

  • Cell-Based Functional Assays: To understand the physiological consequences of off-target engagement in a more biologically relevant context.[3][4]

For the purpose of this guide, we will compare the hypothetical cross-reactivity profile of This compound with two structurally similar, commercially available alternatives:

  • Alternative A: 2-Bromo-6-fluoropyridine[5]

  • Alternative B: 2-Bromo-6-fluoro-4-methylpyridine[6]

This comparative approach will allow us to explore how subtle structural modifications can influence a compound's selectivity profile.

Part 2: Experimental Workflows and Data Interpretation

Tier 1: Broad-Panel Off-Target Screening

The initial step in our cross-reactivity assessment is to cast a wide net. We will employ a commercially available kinase profiling panel and a safety pharmacology panel that covers a range of common off-target liabilities such as G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Compound Preparation: Prepare stock solutions of this compound, Alternative A, and Alternative B in 100% DMSO at a concentration of 10 mM.

  • Assay Concentration: The primary screen will be conducted at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

  • Kinase Panel: A panel of at least 100 human kinases, representing all major branches of the kinome, will be utilized.

  • Assay Principle: A common method is a radiometric assay that measures the incorporation of ³³P-ATP into a substrate peptide. Inhibition of the kinase by the test compound results in a decreased signal.

  • Data Analysis: Results are typically expressed as the percentage of inhibition relative to a positive control inhibitor. A common threshold for a "hit" is >50% inhibition at 10 µM.

Kinase TargetThis compound (% Inhibition @ 10 µM)Alternative A (% Inhibition @ 10 µM)Alternative B (% Inhibition @ 10 µM)
EGFR8512
SRC652572
LCK583065
p38α121510
CDK29711

This is illustrative data and not based on actual experimental results.

The illustrative data suggests that both This compound and Alternative B show significant inhibition of the non-receptor tyrosine kinases SRC and LCK at 10 µM. The methyl group at either the 3 or 4-position appears to contribute to this off-target activity, as Alternative A (lacking the methyl group) shows considerably less inhibition. This initial finding directs our next steps towards confirming and quantifying these potential off-target interactions.

Tier 2: Focused Biochemical Confirmation

Having identified potential off-target hits, the next step is to determine the potency of these interactions. This is achieved by generating dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Compound Dilution: Create a 10-point serial dilution series for each of the three compounds, starting from 100 µM, in 100% DMSO.

  • Assay Conditions: The radiometric kinase assay is repeated as in the primary screen, but with the range of compound concentrations.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.

CompoundSRC IC₅₀ (µM)LCK IC₅₀ (µM)
This compound2.54.1
Alternative A> 20> 20
Alternative B1.83.5

This is illustrative data and not based on actual experimental results.

The IC₅₀ data confirms the initial screen. Alternative B is the most potent off-target inhibitor of SRC and LCK, followed closely by This compound . The lack of a methyl group in Alternative A significantly reduces its affinity for these kinases. This quantitative data is crucial for assessing the potential for off-target effects at therapeutically relevant concentrations. For example, if the on-target potency of these compounds is in the low nanomolar range, an off-target IC₅₀ in the low micromolar range may represent an acceptable therapeutic window.

Tier 3: Cell-Based Functional Assays

Biochemical assays provide valuable information about direct target engagement, but they do not always predict the functional consequences in a cellular context.[3][4] Therefore, it is essential to assess the impact of the compounds on relevant signaling pathways in living cells.

  • Cell Line Selection: A human cell line with well-characterized SRC signaling, such as the colorectal adenocarcinoma cell line HT-29, is chosen.

  • Assay Principle: A common method is to measure the phosphorylation of a downstream substrate of SRC, such as STAT3. An ELISA-based or Western blot assay can be used to quantify the levels of phosphorylated STAT3 (p-STAT3).

  • Experimental Procedure:

    • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for a specified time (e.g., 2 hours).

    • Lyse the cells and perform an ELISA or Western blot to detect p-STAT3 levels.

  • Data Analysis: The levels of p-STAT3 are normalized to total STAT3 or a housekeeping protein. The data is then plotted to determine the cellular IC₅₀ for the inhibition of SRC signaling.

CompoundCellular SRC p-STAT3 IC₅₀ (µM)
This compound8.2
Alternative A> 50
Alternative B6.5

This is illustrative data and not based on actual experimental results.

The cellular assay results are consistent with the biochemical data, although the potencies are shifted to higher concentrations. This is expected, as compounds must cross the cell membrane and contend with intracellular ATP concentrations to engage their target. The data reinforces that This compound and Alternative B have the potential to inhibit SRC signaling in a cellular context, a critical piece of information for predicting potential in vivo off-target effects.

Part 3: Visualization of Workflows

To provide a clear overview of the strategic approach and experimental procedures, the following diagrams have been generated using Graphviz.

Diagram 1: Overall Cross-Reactivity Profiling Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Biochemical Confirmation cluster_2 Tier 3: Cellular Validation Compound Synthesis\n(this compound & Analogs) Compound Synthesis (this compound & Analogs) Primary Screen\n(e.g., 10 µM) Primary Screen (e.g., 10 µM) Compound Synthesis\n(this compound & Analogs)->Primary Screen\n(e.g., 10 µM) Kinase Panel (>100 kinases) Kinase Panel (>100 kinases) Primary Screen\n(e.g., 10 µM)->Kinase Panel (>100 kinases) Safety Panel (GPCRs, Ion Channels) Safety Panel (GPCRs, Ion Channels) Primary Screen\n(e.g., 10 µM)->Safety Panel (GPCRs, Ion Channels) Hit Identification\n(>50% Inhibition) Hit Identification (>50% Inhibition) Kinase Panel (>100 kinases)->Hit Identification\n(>50% Inhibition) Safety Panel (GPCRs, Ion Channels)->Hit Identification\n(>50% Inhibition) Dose-Response Assays Dose-Response Assays Hit Identification\n(>50% Inhibition)->Dose-Response Assays IC50 Determination IC50 Determination Dose-Response Assays->IC50 Determination Confirmed Hits Confirmed Hits IC50 Determination->Confirmed Hits Cell-Based Functional Assays Cell-Based Functional Assays Confirmed Hits->Cell-Based Functional Assays Cellular IC50 Determination Cellular IC50 Determination Cell-Based Functional Assays->Cellular IC50 Determination Therapeutic Window Assessment Therapeutic Window Assessment Cellular IC50 Determination->Therapeutic Window Assessment

Caption: Tiered approach to cross-reactivity analysis.

Diagram 2: Cellular SRC Inhibition Assay Workflow

G Seed HT-29 Cells Seed HT-29 Cells Overnight Adhesion Overnight Adhesion Seed HT-29 Cells->Overnight Adhesion Compound Treatment\n(Serial Dilution) Compound Treatment (Serial Dilution) Overnight Adhesion->Compound Treatment\n(Serial Dilution) Cell Lysis Cell Lysis Compound Treatment\n(Serial Dilution)->Cell Lysis ELISA / Western Blot\n(p-STAT3 Detection) ELISA / Western Blot (p-STAT3 Detection) Cell Lysis->ELISA / Western Blot\n(p-STAT3 Detection) Data Analysis\n(Cellular IC50) Data Analysis (Cellular IC50) ELISA / Western Blot\n(p-STAT3 Detection)->Data Analysis\n(Cellular IC50)

Caption: Step-by-step cellular SRC inhibition assay.

Part 4: Conclusion and Future Directions

This guide outlines a systematic and robust approach for characterizing the cross-reactivity profile of This compound . By employing a tiered strategy of broad screening followed by focused biochemical and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. The illustrative data for structurally related analogs highlights how minor chemical modifications can significantly impact off-target interactions.

The logical next steps in this analysis would include:

  • In Silico Profiling: Utilizing computational models and databases like ChEMBL and PubChem to predict potential off-target interactions based on structural similarity to known bioactive molecules.[7][8][9][10]

  • Broader Cellular Screening: Employing high-content imaging or phenotypic screening platforms to uncover unexpected off-target effects in an unbiased manner.

  • In Vivo Toxicology: If the compound progresses, assessing its safety profile in preclinical animal models to observe any on- or off-target toxicities.

By diligently applying the principles and methodologies outlined in this guide, researchers can confidently advance their most selective and promising compounds towards clinical development, ultimately increasing the probability of success.

References

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.
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  • seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay.
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  • springerprofessional.de. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction.
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  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-fluoro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Core Principle: Understand the Hazard to Master the Disposal

Proper disposal is not merely a final step; it is the culmination of a comprehensive safety-aware workflow that begins with a thorough understanding of the chemical's intrinsic hazards. 2-Bromo-6-fluoro-3-methylpyridine is a halogenated pyridine derivative, and its chemical structure dictates its toxicological and environmental profile. Disposal procedures are designed to mitigate these specific risks.

The primary hazards associated with this compound involve acute toxicity, skin and eye irritation, and the potential for environmental harm if not handled correctly.[1][2][3] Its classification as a combustible solid also informs storage and handling protocols.[3][4] Therefore, every disposal step is a control measure against these identified risks.

Hazard Classification Category Hazard Statement Implication for Disposal
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[2][4]Direct ingestion is toxic. Waste must be securely contained to prevent accidental exposure.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[2]Direct contact is harmful. Mandates use of PPE during handling and disposal; contaminated materials are also hazardous waste.
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation.[2][3]Risk of severe eye injury. Requires stringent use of eye protection and access to emergency eyewash stations.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[2][3]Inhalation is a key exposure route. All handling and waste consolidation must occur in a well-ventilated area, preferably a chemical fume hood.[5]

Furthermore, the presence of bromine and fluorine atoms is of critical importance. Combustion of halogenated organic compounds can produce highly toxic and corrosive gases, such as hydrogen bromide (HBr) and hydrogen fluoride (HF).[6][7] This fact is the primary reason why specialized, high-temperature incineration with flue-gas scrubbing is the only acceptable method of final disposal.[8][9][10]

Pre-Disposal Protocol: In-Lab Waste Management

Effective disposal begins with rigorous in-lab segregation and containment. Mishandling at this stage can lead to dangerous chemical reactions, exposure, and increased disposal costs.

Step 1: Designate a Satellite Accumulation Area (SAA)

In accordance with U.S. Environmental Protection Agency (EPA) and local regulations, designate a specific area within your laboratory for the accumulation of hazardous waste.[11] This area must be under the control of the generator and clearly marked.

Step 2: Select an Appropriate Waste Container
  • Compatibility is Key: Use a container made of materials compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.[5] Do not use metal containers for any halogenated waste stream due to the risk of corrosion.[11]

  • Condition and Closure: The container must be in good condition, free of leaks, and have a secure, tightly-sealing screw cap.[11][12] This prevents the release of vapors and protects against spills. Keep the container closed at all times except when adding waste.[11][12]

Step 3: Correctly Label the Waste Container

Proper labeling is a critical, non-negotiable safety requirement. From the moment the first drop of waste is added, the container must be labeled.[11]

  • Affix a "HAZARDOUS WASTE" label.[11]

  • Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.

  • List all constituents by percentage, including any solvents used. For example:

    • This compound (~5g in 100mL Dichloromethane)

    • Dichloromethane (95%)

    • This compound (5%)

  • Indicate the specific hazards (e.g., "Toxic," "Irritant").

Step 4: Segregate Your Waste Streams

Never mix incompatible waste streams.[11][13]

  • DO NOT mix this compound waste with strong oxidizing agents or strong acids.[14][15]

  • Keep halogenated organic waste separate from non-halogenated organic waste.[11] Mixing these streams complicates the disposal process and significantly increases costs.[11]

The Disposal Pathway: From Your Lab to Final Destruction

The disposal of this compound is a regulated process that ensures it is destroyed without harming human health or the environment. The following workflow illustrates the required decision-making and logistical process.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_ehs Institutional & Vendor Procedures A Step 1: Waste Generation (Pure compound, solutions, contaminated materials) B Step 2: Hazard Characterization (Consult SDS, identify as halogenated organic waste) A->B Characterize C Step 3: Segregation & Containment (Use compatible, sealed container. Keep separate from other waste streams.) B->C Segregate D Step 4: Proper Labeling ('HAZARDOUS WASTE', full chemical name, constituents) C->D Label E Step 5: Request Pickup (Submit hazardous material request to EHS or approved vendor) D->E F Step 6: Transport & Consolidation (Trained personnel collect waste from lab SAA) E->F EHS/Vendor Action G Step 7: Final Disposal (Transport to licensed hazardous waste facility) F->G Transport H Step 8: Destruction (High-temperature incineration with afterburner and scrubber system) G->H Process

Caption: Decision workflow for proper disposal.

The only acceptable method for the final destruction of this compound is through a licensed professional waste disposal service that utilizes chemical incineration.[8][10] This process involves burning the material at extremely high temperatures (e.g., 820°C - 1600°C) in a specialized incinerator equipped with afterburners and scrubbers.[16] This ensures the complete destruction of the organic molecule and captures the resulting acidic gases (HBr, HF), preventing their release into the atmosphere.[8][9]

Emergency Protocols: Spill and Exposure Management

Even with meticulous planning, accidents can occur. An immediate and correct response is critical to mitigating harm.

Small Spill Cleanup Protocol (inside a chemical fume hood)
  • Alert Personnel: Immediately alert colleagues in the vicinity.

  • Ensure Ventilation: Confirm the chemical fume hood is operating correctly.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice).[5]

  • Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent.[12][14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect the Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[8][12] Use spark-proof tools if a flammable solvent is present.[7]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal, label, and dispose of the waste container according to the procedures in Section 2.

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, per institutional policy.

First Aid Measures

These measures are for immediate response; always seek professional medical attention following any exposure.[1][6]

  • Inhalation: Move the victim to fresh air immediately.[1][2] If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

By adhering to these scientifically grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment, reinforcing the integrity and trustworthiness of your research operations.

References

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A Senior Scientist's Guide to Handling 2-Bromo-6-fluoro-3-methylpyridine: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the fast-paced world of pharmaceutical and chemical synthesis, our work with novel substituted pyridines like 2-Bromo-6-fluoro-3-methylpyridine is fundamental to innovation. However, the unique reactivity that makes these molecules valuable also necessitates a rigorous and intelligent approach to safety. This guide moves beyond a simple checklist, providing a procedural and logistical framework grounded in chemical principles to ensure your safety and the integrity of your work. We will delve into the causality behind each safety measure, establishing a self-validating system of protocols for handling this compound with the expertise it demands.

Hazard Assessment: Understanding the Reactivity Profile

While comprehensive toxicological data for this compound is not extensively published, its structure—a pyridine ring functionalized with both bromine and fluorine—provides clear indicators of its potential hazards. By examining data from structurally similar compounds, we can establish a robust safety profile. The primary hazards are associated with its potential for irritation and toxicity upon contact or inhalation.[1][2][3]

The pyridine moiety itself can be harmful if inhaled, swallowed, or absorbed through the skin.[4][5] The addition of halogens can exacerbate these effects. Therefore, we must operate under the assumption that this compound is, at a minimum, a significant irritant to the skin, eyes, and respiratory system, and is harmful if ingested or absorbed.[1]

Hazard Classification (Inferred)GHS Hazard StatementRationale & Implication
Acute Toxicity, Oral H302: Harmful if swallowedAccidental ingestion could lead to systemic toxicity. Eating, drinking, and smoking in the lab are strictly prohibited.[1][3]
Skin Corrosion/Irritation H315: Causes skin irritationThe compound can cause inflammation, redness, and discomfort upon contact. Dermal absorption is a key risk.[1][3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationSplashes pose a significant and immediate threat to vision. Vapors may also be irritating.[1][3]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing and discomfort.[1][6]

Mandatory Personal Protective Equipment (PPE): An Engineered Barrier

Your PPE is the most critical barrier between you and the chemical. The selection of specific equipment is not arbitrary; it is dictated by the chemical nature of halogenated pyridines.

  • Eye and Face Protection:

    • What: Tightly-fitting chemical safety goggles with side shields are the absolute minimum.[1][7] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of quantities greater than a few milliliters.[5]

    • Why: This dual-layer protection is essential to guard against both direct splashes and irritating vapors that can cause severe eye damage.[1][5]

  • Hand Protection:

    • What: Butyl rubber or neoprene gloves are strongly recommended.[4][8] Always inspect gloves for tears or pinholes before use. If using nitrile gloves, they should be rated for pyridine and changed with high frequency, as their breakthrough time may be shorter.[4][5]

    • Why: Pyridine and its derivatives can permeate or degrade common laboratory gloves like latex and even standard nitrile over time.[4][8] Butyl rubber offers a more robust and reliable chemical barrier for this class of compounds.

  • Body Protection:

    • What: A flame-retardant laboratory coat, fully buttoned, is required.[5] For larger-scale operations, impervious clothing or a chemical-resistant apron should be worn.

    • Why: This protects against skin exposure from drips and splashes and provides a removable barrier in case of a significant spill.

  • Respiratory Protection:

    • What: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4][8] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3]

    • Why: The volatility of pyridine compounds means that harmful concentrations of vapor can accumulate quickly in poorly ventilated areas.[4][9] A fume hood is the primary engineering control to prevent this.

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol ensures that safety is integrated into every step of the workflow.

3.1 Pre-Handling Checklist

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Locate Safety Equipment: Visually confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[1][8]

  • Assemble Materials: Gather all necessary labware, reagents, and waste containers before bringing the this compound into the fume hood.

  • Don PPE: Put on all required PPE as described in Section 2, ensuring a proper fit.

3.2 Chemical Handling Workflow

  • Transport: Carry the chemical container in a secondary, shatter-proof container when moving it to the work area.

  • Dispensing: Perform all transfers and aliquoting of the compound deep within the chemical fume hood (at least 6 inches from the sash).

  • Execution: Conduct the experiment with slow, deliberate movements to minimize the risk of splashes or aerosol generation. Keep the container tightly sealed when not in use.[4][8]

  • Contamination Prevention: Never handle "clean" items (e.g., notebooks, pens, phones) with gloved hands. If you must exit the lab, remove your lab coat and gloves.

3.3 Post-Handling Decontamination

  • Surface Cleaning: Upon completion of the work, decontaminate the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: first gloves, then face shield/goggles, and finally the lab coat.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[1]

Emergency Response: Immediate and Decisive Action

In the event of an exposure or spill, swift and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][3][5] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing at once while under a safety shower.[1] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[1][3] Seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1][3][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (avoiding mouth-to-mouth).[1][7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1][7] If the person is conscious, rinse their mouth with water.[1][3][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Small Spill (Inside Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or diatomite.[1][9]

    • Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[7][9]

    • Decontaminate the spill area.

Disposal Plan: Responsible Waste Management

Proper disposal is a legal and ethical requirement to protect our colleagues and the environment.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbent material, and disposable labware, must be collected in a dedicated "Halogenated Organic Waste" container.[10] The container must be made of a compatible material, kept tightly sealed, and properly labeled with its contents.[8]

  • Disposal Route: Never dispose of this chemical or its waste down the drain or in the regular trash.[5][7] All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[5] This typically involves incineration at a specialized facility equipped to handle halogenated compounds.[11][12]

Visualized Workflow for Safe Handling

The following diagram outlines the logical progression of actions for safely handling this compound, from initial preparation to final disposal, including branches for emergency events.

prep 1. Preparation - Verify Fume Hood - Locate Safety Gear - Don PPE handling 2. Chemical Handling (Inside Fume Hood) - Aliquot & Dispense - Keep Container Sealed prep->handling post 3. Post-Handling - Decontaminate Surface - Doff PPE Correctly - Wash Hands handling->post emergency EMERGENCY EVENT handling->emergency waste 4. Waste Collection - Segregate into Halogenated Waste - Seal & Label Container post->waste dispose 5. Final Disposal - Contact EHS Office - Arrange Professional Pickup waste->dispose spill Spill Response - Evacuate & Alert - Contain & Absorb - Collect for Disposal emergency->spill Spill exposure Exposure Response - Use Shower/Eyewash - Remove Clothing - Seek Medical Aid emergency->exposure Exposure

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.